molecular formula C11H15N3O4S B1583086 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine CAS No. 223785-97-5

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Cat. No.: B1583086
CAS No.: 223785-97-5
M. Wt: 285.32 g/mol
InChI Key: WXLNVAHDEMUAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a useful research compound. Its molecular formula is C11H15N3O4S and its molecular weight is 285.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-12-6-8-13(9-7-12)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLNVAHDEMUAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355312
Record name 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

223785-97-5
Record name 1-Methyl-4-[(4-nitrophenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223785-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223785-97-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a synthetic organic compound that integrates three key chemical motifs: a piperazine ring, a methyl group, and a 4-nitrobenzenesulfonyl group. This unique combination makes it a valuable intermediate in medicinal chemistry and materials science. The piperazine core is a ubiquitous scaffold in drug development, while the nitrobenzenesulfonyl moiety serves as a potent electrophile and a modulator of physicochemical properties. This guide provides an in-depth analysis of its chemical properties, synthesis, characterization, and potential applications for researchers and drug development professionals.

Section 1: Physicochemical and Structural Properties

This compound is characterized by its sulfonamide linkage between the electron-deficient nitroaromatic ring and the electron-rich piperazine core. This electronic push-pull system dictates many of its properties.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name 1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazine[1]
CAS Number 223785-97-5[1][2]
Molecular Formula C₁₁H₁₅N₃O₄S[1][2]
Molecular Weight 285.32 g/mol [1][2]
Canonical SMILES CN1CCN(CC1)S(=O)(=O)C2=CC=C([O-])C=C2N/A
Structural Visualization

The structure consists of a central piperazine ring, with a methyl group attached to one nitrogen and a 4-nitrobenzenesulfonyl group on the other.

Caption: 2D structure of this compound.

Section 2: Synthesis and Purification

The most common and efficient synthesis of this compound involves the reaction between a secondary amine and a sulfonyl chloride. This is a classic nucleophilic substitution reaction at a sulfur center.

Synthetic Pathway Overview

The synthesis is achieved by the sulfonylation of 1-methylpiperazine with 4-nitrobenzenesulfonyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

workflow cluster_reactants Reactants cluster_conditions Conditions reactant1 1-Methylpiperazine process Nucleophilic Acyl Substitution reactant1->process reactant2 4-Nitrobenzenesulfonyl Chloride reactant2->process solvent Aprotic Solvent (e.g., DCM, THF) solvent->process base Tertiary Amine Base (e.g., Triethylamine) base->process product This compound process->product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of related sulfonamides.[3][4][5]

  • Preparation: To a solution of 1-methylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in DCM dropwise to the cooled mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.

Causality Behind Experimental Choices
  • Base (Triethylamine): The reaction generates one equivalent of HCl, which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic tertiary amine base is used to scavenge this HCl without competing in the primary reaction.[3][4]

  • Solvent (DCM): An aprotic solvent like DCM is used to dissolve the reactants without interfering with the reaction mechanism (i.e., it does not have acidic protons).

  • Temperature (0 °C to RT): The initial cooling helps to control the exothermicity of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

Section 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized compound is critical. Spectroscopic methods provide detailed information about the molecular structure.[6]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the analysis of similar structures found in the literature.[3][7][8]

TechniqueExpected Features
¹H NMR ~8.4 ppm (d, 2H): Aromatic protons ortho to the nitro group, deshielded. ~8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group, deshielded. ~3.2 ppm (t, 4H): Piperazine protons adjacent to the sulfonyl group. ~2.5 ppm (t, 4H): Piperazine protons adjacent to the methyl group. ~2.3 ppm (s, 3H): Methyl group protons.
¹³C NMR ~150 ppm: Aromatic carbon attached to the nitro group. ~140-145 ppm: Aromatic carbon attached to the sulfonyl group. ~129 ppm & ~125 ppm: Other aromatic carbons. ~54 ppm: Piperazine carbons adjacent to the methyl group. ~46 ppm: Piperazine carbons adjacent to the sulfonyl group. ~45 ppm: Methyl carbon.
IR (cm⁻¹) ~3100-3000: Aromatic C-H stretch. ~2950-2800: Aliphatic C-H stretch. ~1520 & ~1350: Asymmetric and symmetric N-O stretch of the nitro group. ~1340 & ~1160: Asymmetric and symmetric S=O stretch of the sulfonamide. ~1100: C-N stretch.
Mass Spec [M+H]⁺ at m/z 286.08: Calculated for C₁₁H₁₆N₃O₄S⁺. Key fragments would correspond to the loss of the nitro group, cleavage of the S-N bond, and fragmentation of the piperazine ring.

Section 4: Chemical Reactivity and Stability

The reactivity of this compound is governed by its three main functional components.

  • Nitro Group: The aromatic nitro group is a strong electron-withdrawing group and is readily susceptible to chemical reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Na₂S₂O₄) can convert the nitro group to an amine (-NH₂). This transformation is fundamental in medicinal chemistry for creating new analogs.

  • Sulfonamide Linkage: The S-N bond is generally robust and stable to a wide range of reaction conditions, including many acidic and basic environments. However, it can be cleaved under harsh reductive conditions (e.g., with lithium aluminum hydride) or strong acid hydrolysis.

  • Piperazine Ring: The tertiary amine attached to the methyl group retains its basic and nucleophilic character. It can be protonated in acidic media to form a salt or undergo quaternization with alkyl halides.

Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. However, materials containing piperazine and sulfonamide moieties can sometimes be hygroscopic. It is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[9][10]

Section 5: Applications in Research and Drug Development

The structural motifs within this molecule make it a highly relevant building block in the synthesis of pharmacologically active agents.

Scaffold for Bioactive Molecules

The nitrobenzenesulfonamide scaffold is a key component in a variety of compounds with demonstrated biological activity. Research has shown that related benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids exhibit potent antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain.[5][11][12] This suggests that this compound could serve as a crucial intermediate for creating libraries of compounds for antimicrobial screening.

Role as a Synthetic Intermediate

The true value of this compound for a drug development professional lies in its potential for further functionalization.

G cluster_derivatives Potential Derivatives start This compound deriv1 Reduction of Nitro Group (-> Aniline Derivative) start->deriv1 e.g., H₂/Pd-C deriv2 Aromatic Substitution (Requires Activation) start->deriv2 Harsh Conditions deriv3 Quaternization of N-Methyl (-> Piperazinium Salt) start->deriv3 e.g., CH₃I app1 New Library of Bioactive Compounds deriv1->app1 Further Amide/Urea Formation

Caption: Role as a versatile intermediate for further chemical modification.

The primary synthetic route involves the reduction of the nitro group to an aniline. This aniline derivative is a versatile precursor for forming amides, ureas, or other functionalities, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Section 6: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

Hazard Identification

Based on supplier data for this chemical class, the compound should be treated as a hazardous substance.[1]

Hazard ClassGHS CodeStatement
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

    • Skin: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]

    • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

  • Santa Cruz Biotechnology, Inc. This compound.

  • ChemicalBook. This compound.

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine.

  • Fisher Scientific. SAFETY DATA SHEET - 1-Methylpiperazine.

  • MilliporeSigma. SAFETY DATA SHEET.

  • Khan, F. A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine.

  • Chemsrc. MATERIAL SAFETY DATA SHEETS N-NITROSO 1-METHYL-4-(1-NITROSOPIPERIDIN-4-YL)PIPERAZINE.

  • PubChem. 1-Methyl-4-nitrosopiperazine.

  • PubChem. 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.

  • Fisher Scientific. SAFETY DATA SHEET - 1-Amino-4-methylpiperazine.

  • ChemicalBook. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis.

  • PrepChem. Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine.

  • Semantic Scholar. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.

  • ACS Publications. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.

  • The Royal Society of Chemistry. Electronic Supplementary Information.

  • PrepChem. Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine.

  • Benchchem. 1-Methyl-4-(4-nitrophenyl)piperazine.

  • ACS Publications. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids | ACS Omega.

  • PubMed. Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin.

  • Smolecule. Buy 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine.

  • Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

  • SpectraBase. Piperazine, 1-(4-nitrobenzyl)-4-(2-quinolyl)-.

  • ChemicalBook. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR.

Sources

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

This guide provides a comprehensive, multi-technique framework for the unambiguous structural determination of this compound. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust elucidation process. The core moieties, a piperazine ring and a nitrobenzenesulfonamide group, are common scaffolds in medicinal chemistry, making the rigorous characterization of such analogues a critical skill.

The Foundational Step: Synthesis and Purification

Before any characterization can be deemed reliable, the procurement of a pure analytical sample is paramount. Impurities can introduce confounding signals in spectroscopic analyses, leading to erroneous interpretations. The target compound is readily synthesized via a nucleophilic substitution reaction between 1-methylpiperazine and 4-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Reactant Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise over 15-20 minutes. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure product.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Dissolve 1-methylpiperazine & triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add 4-nitrobenzenesulfonyl chloride solution B->C D 4. Stir at RT for 4-6h (Monitor via TLC) C->D E 5. Quench with H₂O & Extract with DCM D->E Reaction Complete F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry (Na₂SO₄), Filter, & Concentrate F->G H 8. Flash Column Chromatography G->H I Pure Product H->I

Caption: Synthesis and Purification Workflow.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS)

The first analytical interrogation should always be mass spectrometry. It provides the molecular weight, which is the most fundamental piece of structural evidence. Utilizing high-resolution MS (e.g., TOF or Orbitrap) is critical as it provides an exact mass, allowing for the confident determination of the elemental composition.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample via an ESI-LC-MS system. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer should be calibrated to ensure high mass accuracy (< 5 ppm).

Data Interpretation and Validation

The molecular formula for this compound is C₁₁H₁₅N₃O₄S . The expected monoisotopic mass of the neutral molecule is 285.0783 Da. The primary ion expected in ESI+ mode is the protonated molecule, [C₁₁H₁₆N₃O₄S]⁺.

ParameterTheoretical ValueObserved Value
Molecular Formula C₁₁H₁₅N₃O₄S-
Exact Mass [M] 285.0783 Da-
Exact Mass [M+H]⁺ 286.0861 Dae.g., 286.0859 Da
Mass Error -< 5 ppm

The observation of an ion with a mass-to-charge ratio (m/z) that matches the theoretical value for [M+H]⁺ to within 5 ppm provides strong, trustworthy evidence for the proposed elemental composition. Further analysis using tandem MS (MS/MS) could reveal fragmentation patterns consistent with the structure, such as the neutral loss of SO₂ or the cleavage of the piperazine ring, further validating the connectivity.

Structural Backbone Elucidation: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each chemically unique carbon atom.

¹H NMR: Data Interpretation

The proton NMR spectrum is predicted to show four distinct sets of signals:

  • Aromatic Protons: The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the strong electronic influence of the nitro and sulfonyl groups. The protons ortho to the electron-withdrawing nitro group (H-d) are expected to be significantly downfield (δ ~8.4 ppm) compared to the protons ortho to the sulfonyl group (H-c, δ ~7.9 ppm).[1]

  • Piperazine Protons: The piperazine ring has two sets of chemically non-equivalent methylene protons. The four protons adjacent to the sulfonyl group (H-b) will be deshielded and appear as a multiplet (likely a triplet) around δ 3.0-3.2 ppm. The four protons adjacent to the N-methyl group (H-a) will be more shielded, appearing as a multiplet around δ 2.5-2.7 ppm.

  • Methyl Protons: The N-methyl group protons will appear as a sharp singlet further upfield (δ ~2.3 ppm).

¹³C NMR: Data Interpretation

The carbon NMR spectrum will confirm the carbon framework:

  • Aromatic Carbons: Four signals are expected. The carbon bearing the nitro group (C-g) will be highly deshielded (~150 ppm), as will the carbon attached to the sulfonyl group (C-f, ~141 ppm). The other two aromatic carbons (C-e, C-d) will appear in the typical aromatic region (~129 ppm and ~124 ppm, respectively).[1]

  • Piperazine Carbons: Two signals are expected. The carbons adjacent to the sulfonyl group (C-b) will be downfield (~46 ppm) compared to the carbons adjacent to the N-methyl group (C-a, ~54 ppm). Note: The exact chemical shifts can vary, but the relative positions are predictable.

  • Methyl Carbon: A single upfield signal (~46 ppm) is expected for the methyl carbon (C-c).

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Piperazine CH₂ (N-CH₃ side) ~2.5-2.7 (m, 4H)~54
Piperazine CH₂ (SO₂ side) ~3.0-3.2 (m, 4H)~46
N-CH₃ ~2.3 (s, 3H)~46
Aromatic CH (ortho to SO₂) ~7.9 (d, 2H)~129
Aromatic CH (ortho to NO₂) ~8.4 (d, 2H)~124
Aromatic C-SO₂ -~141
Aromatic C-NO₂ -~150

Note: Predicted shifts are estimates. Actual values may vary based on solvent and other factors.

G cluster_nmr NMR Data Integration start Acquire Spectra h1 ¹H NMR Chemical Shift Integration Multiplicity start->h1 c13 ¹³C NMR Number of Signals Chemical Shift start->c13 structure Proposed Structure h1->structure Assign Protons c13->structure Assign Carbons

Caption: Logical workflow for NMR analysis.

Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the proposed structure, thus acting as an orthogonal validation technique.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The FTIR spectrum should display characteristic absorption bands that confirm the presence of the sulfonamide and nitro functionalities.

  • Sulfonamide Group (SO₂-N): Strong, distinct peaks corresponding to the asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching vibrations of the S=O bonds are expected.[2]

  • Nitro Group (NO₂): Strong absorption bands for the asymmetric (~1530 cm⁻¹) and symmetric (~1340 cm⁻¹) N-O stretches are definitive indicators of the nitro group.

  • Aromatic Ring: C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H: C-H stretching from the methyl and piperazine methylene groups will be observed just below 3000 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850 MediumAliphatic C-H Stretch (Piperazine, Methyl)
~1530 StrongAsymmetric NO₂ Stretch
~1350 StrongAsymmetric SO₂ Stretch
~1340 StrongSymmetric NO₂ Stretch
~1160 StrongSymmetric SO₂ Stretch

The presence of these key bands provides compelling evidence that corroborates the structural features determined by MS and NMR.

The Unambiguous Proof: Single-Crystal X-ray Crystallography

While the combination of MS, NMR, and FTIR provides a virtually certain structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule, confirming not only its connectivity but also its solid-state conformation and intermolecular interactions.

Experimental Protocol: Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with precise atomic coordinates.

The refined structure would definitively confirm the covalent linkages between the 1-methylpiperazine and 4-nitrobenzenesulfonyl moieties and would likely show the piperazine ring adopting a stable chair conformation.[3][4]

Conclusion: An Integrated Approach to Certainty

The structure elucidation of this compound is achieved not by a single technique, but by the logical and systematic integration of data from multiple orthogonal analytical methods. Mass spectrometry confirms the elemental formula, NMR spectroscopy maps the atomic connectivity, and FTIR spectroscopy verifies the presence of key functional groups. Each technique validates the others, creating a self-consistent and trustworthy body of evidence that leads to an unambiguous structural assignment. For ultimate confirmation, X-ray crystallography provides the definitive solid-state structure. This rigorous, multi-faceted approach is the standard for scientific integrity in modern chemical and pharmaceutical research.

G cluster_data Experimental Data MS Mass Spectrometry (HRMS) MS_data Molecular Formula: C₁₁H₁₅N₃O₄S MS->MS_data NMR NMR Spectroscopy (¹H, ¹³C) NMR_data Atomic Connectivity & Chemical Environments NMR->NMR_data FTIR FTIR Spectroscopy FTIR_data Functional Groups: -SO₂-N, -NO₂ FTIR->FTIR_data XRAY X-Ray Crystallography (Optional Gold Standard) XRAY_data 3D Structure & Conformation XRAY->XRAY_data Structure Final Elucidated Structure: This compound MS_data->Structure Confirms NMR_data->Structure Defines FTIR_data->Structure Verifies XRAY_data->Structure Unambiguously Proves

Caption: Integrated strategy for structure elucidation.

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. National Center for Biotechnology Information.[Link]

  • Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications.[Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.[Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198. PubChem, National Center for Biotechnology Information.[Link]

  • Piperazine, 1-methyl-4-nitroso-. NIST WebBook.[Link]

  • 4-(Piperidine-1-sulfonyl)-benzonitrile. The Royal Society of Chemistry.[Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Semantic Scholar.[Link]

  • FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... ResearchGate.[Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information.[Link]

  • 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. PubChem, National Center for Biotechnology Information.[Link]

  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Taiwan Food and Drug Administration.[Link]

  • Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. PrepChem.com.[Link]

  • DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. Health Sciences Authority, Singapore.[Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI.[Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar.[Link]

  • 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826. PubChem, National Center for Biotechnology Information.[Link]

  • (PDF) The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S. ResearchGate.[Link]

  • 1-Methyl-4-(4-methylphenyl)piperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

  • Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. PrepChem.com.[Link]

  • 1-[(4-Nitrophenyl)methylsulfonyl]piperazine | C11H15N3O4S | CID 29300062. PubChem, National Center for Biotechnology Information.[Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Center for Biotechnology Information.[Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem, National Center for Biotechnology Information.[Link]

  • (PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. ResearchGate.[Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Roadmap for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a synthetic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents[1][2]. While direct, in-depth studies on the specific mechanism of action of this molecule are not extensively documented in publicly available literature, its structural motifs—a nitrobenzenesulfonamide group and a methylpiperazine moiety—provide a strong basis for formulating a hypothesized mechanism of action. This guide synthesizes information from structurally related compounds to propose a putative mechanism centered on enzyme inhibition and the induction of oxidative stress. We present a theoretical framework and a corresponding experimental roadmap to investigate and validate these hypotheses, aiming to provide a foundational resource for researchers in drug discovery and development.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The piperazine ring is a versatile scaffold in drug discovery, known to interact with various biological targets, including neurotransmitter receptors and enzymes[1][2][3]. When combined with a nitrobenzenesulfonamide group, the resulting molecule gains functionalities that suggest potential roles in anticancer and antimicrobial therapies[4][5]. The 4-nitro group is a strong electron-withdrawing group, which can be crucial for binding affinity to biological targets and can also be metabolically activated to produce reactive species[5][6]. The methylpiperazine moiety can influence solubility, cell permeability, and receptor interactions.

Based on the analysis of these components and data from related compounds, we hypothesize a dual mechanism of action for this compound:

  • Enzyme Inhibition: The sulfonamide group is a known pharmacophore for inhibiting enzymes such as carbonic anhydrases and kinases[7][8].

  • Induction of Oxidative Stress: The nitroaromatic group can undergo bioreduction to form reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to cellular damage. This is a known mechanism for some antimicrobial and anticancer agents[4][5].

This guide will now explore these hypothesized mechanisms in detail and propose a structured experimental workflow for their validation.

Putative Mechanism 1: Enzyme Inhibition

The sulfonamide moiety is a cornerstone of many clinically successful drugs and is known to target specific enzymes. For this compound, we propose two primary classes of enzyme targets based on literature for similar structures.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.

Kinase Inhibition

The piperazine and sulfonamide motifs are present in various kinase inhibitors. For instance, some piperazine-containing compounds have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer[8].

Proposed Signaling Pathway: Kinase Inhibition

The following diagram illustrates the hypothesized inhibition of a generic signaling kinase by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase SignalingKinase Signaling Kinase (e.g., PI3K, Akt) Receptor->SignalingKinase Activates DownstreamEffector Downstream Effector (e.g., mTOR) SignalingKinase->DownstreamEffector Activates Apoptosis Apoptosis SignalingKinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Promotes Molecule 1-Methyl-4-(4-nitro- benzenesulfonyl)-piperazine Molecule->SignalingKinase Inhibits Molecule->Apoptosis Promotes (indirectly)

Caption: Hypothesized kinase inhibition pathway.

Putative Mechanism 2: Induction of Oxidative Stress

The presence of a nitroaromatic ring suggests a potential mechanism involving the generation of reactive oxygen and nitrogen species. This is a known mode of action for certain antimicrobial and anticancer compounds[4][5].

Bioreduction of the Nitro Group

In environments with low oxygen tension, such as in solid tumors or within certain microorganisms, the nitro group can be reduced by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to a nitroso intermediate. This process can generate superoxide radicals[5].

Generation of Reactive Species and Cellular Damage

The resulting superoxide can lead to the formation of other ROS and RNS, such as hydrogen peroxide and peroxynitrite. These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Proposed Workflow: Oxidative Stress Induction

The following diagram outlines the proposed mechanism for the induction of oxidative stress.

G Molecule 1-Methyl-4-(4-nitro- benzenesulfonyl)-piperazine Nitroso Nitroso Intermediate Molecule->Nitroso Cellular Reductases ROS Reactive Oxygen Species (e.g., O2-) Nitroso->ROS Redox Cycling CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage Apoptosis Apoptosis / Necrosis CellularDamage->Apoptosis

Caption: Proposed pathway for oxidative stress induction.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigation.

Validating Enzyme Inhibition

Objective: To determine if this compound inhibits carbonic anhydrases or protein kinases.

Experimental Protocol: Kinase Inhibition Assay

  • Select a Panel of Kinases: Based on the activity of similar compounds, select a panel of relevant kinases (e.g., PI3K, Akt, mTOR, EGFR tyrosine kinase[9]).

  • In Vitro Kinase Assay:

    • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

    • Incubate the kinase, substrate, ATP, and the test compound according to the manufacturer's protocol.

    • Measure the kinase activity by detecting the amount of ADP produced (luminescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (µM)
PI3Kα0.5
Akt12.1
mTOR5.8
EGFR> 50
Validating the Induction of Oxidative Stress

Objective: To determine if this compound induces the production of reactive oxygen species in a cellular context.

Experimental Protocol: Cellular ROS Detection

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line like HeLa or MCF-7[6]) in appropriate media.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • ROS Detection:

    • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX™ Green Reagent).

    • Incubate according to the probe's protocol.

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated cells to the vehicle control.

    • Plot the fold change in ROS production against the compound concentration.

Experimental Workflow: Validation of Mechanism

G cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion Hypothesis Dual Mechanism: 1. Enzyme Inhibition 2. Oxidative Stress KinaseAssay In Vitro Kinase Assay Panel Hypothesis->KinaseAssay ROS_Assay Cellular ROS Detection Assay Hypothesis->ROS_Assay WesternBlot Western Blot for Downstream Targets (e.g., p-Akt) KinaseAssay->WesternBlot Confirms Target Engagement ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) ROS_Assay->ApoptosisAssay Links ROS to Cell Death Conclusion Validated Mechanism of Action WesternBlot->Conclusion ApoptosisAssay->Conclusion

Caption: A logical workflow for validating the proposed mechanisms.

Conclusion and Future Directions

This guide provides a comprehensive, albeit putative, framework for understanding the mechanism of action of this compound. The proposed dual mechanism of enzyme inhibition and induction of oxidative stress is grounded in the well-documented activities of its core structural motifs. The detailed experimental protocols offer a clear and robust path for researchers to validate these hypotheses.

Future research should focus on:

  • Target Deconvolution: Employing techniques such as chemical proteomics to identify the specific protein targets of the compound.

  • In Vivo Studies: Evaluating the efficacy and mechanism of action in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

By systematically investigating the proposed mechanisms, the scientific community can unlock the full therapeutic potential of this and related molecules.

References

  • de Oliveira, R., de Freitas, R. M., & de Castro, R. D. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-19.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 572-579.
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved from [Link]

  • Taha, M., et al. (2017). Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). Bioorganic Chemistry, 72, 20-29.
  • Gudipati, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9585–9596.
  • Gudipati, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9585–9596.
  • Ceruso, M., et al. (2014). Synthesis of novel benzenesulfonamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II. Bioorganic & Medicinal Chemistry, 22(1), 314-321.
  • Wang, T., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Arshad, S., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
  • PubChem. (n.d.). 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

  • Al-Sodies, S. A., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Journal of Molecular Structure, 1265, 133423.
  • Gudipati, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9585–9596.

Sources

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine: A Research Primer and Investigative Dossier on Potential Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs across a vast range of therapeutic areas.[1] Its unique physicochemical properties often impart favorable pharmacokinetics. When coupled with a 4-nitrobenzenesulfonyl moiety, the resulting molecule, 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (CAS 223785-97-5), becomes a compelling subject for biological investigation. While direct studies on this specific compound are sparse in publicly available literature, a detailed analysis of its structural components and related analogs allows for the formulation of strong, testable hypotheses regarding its potential bioactivity.

This guide serves as an investigative dossier, deconstructing the molecule to predict its most probable biological roles. We present a primary hypothesis centered on antimycobacterial activity , supported by robust data from closely related nitrobenzenesulfonamide hybrids.[2][3] A secondary hypothesis explores potential applications in oncology , specifically as a kinase inhibitor, based on the utility of its core structure in the development of EGFR inhibitors.[4] This document provides the scientific rationale, detailed synthetic protocols, and actionable experimental plans for researchers to validate these hypotheses, transforming this molecule from a chemical entity into a potential therapeutic lead.

Part 1: Molecular Profile and Synthesis

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is critical for any experimental design, from synthesis to biological screening.

PropertyValueSource
CAS Number 223785-97-5[5]
Molecular Formula C₁₁H₁₅N₃O₄S[5]
Molecular Weight 285.32 g/mol [5]
Appearance (Predicted) Solid-
Core Components 1-Methylpiperazine, 4-Nitrobenzenesulfonyl-
Proposed Synthesis Pathway

The synthesis of this compound can be reliably achieved through a standard nucleophilic substitution reaction. The lone pair of electrons on the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This reaction displaces the chloride leaving group. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is incorporated to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

G reagent1 1-Methylpiperazine reaction Stir at Room Temp (1-2 hours) reagent1->reaction reagent2 4-Nitrobenzenesulfonyl Chloride reagent2->reaction solvent Dichloromethane (DCM) (Solvent) solvent->reaction base Triethylamine (TEA) (Base) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Methyl-4-(4-nitro-benzenesulfonyl) -piperazine purification->product

Figure 1: Proposed synthesis workflow for the target compound.
Detailed Synthesis Protocol

This protocol is adapted from established methods for synthesizing similar nitrobenzenesulfonamide compounds.[2][3]

  • Reagent Preparation: To a round-bottom flask, add 1-methylpiperazine (1.0 equivalent) and dissolve in an anhydrous solvent such as Dichloromethane (DCM) (approx. 10 mL per mmol of substrate).

  • Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the solution.

  • Reactant Addition: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0-1.2 equivalents) dissolved in a minimal amount of DCM to the stirred piperazine solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using an eluent system such as methanol in dichloromethane (e.g., 2-5% MeOH in DCM), to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Predictive Biological Activity Profile

The true potential of this molecule lies in the synergistic or additive effects of its constituent parts. The following hypotheses are grounded in the observed activities of highly similar chemical entities.

Primary Hypothesis: Antimycobacterial Agent

The most compelling predicted activity for this compound is as an inhibitor of Mycobacterium tuberculosis (Mtb). This hypothesis is strongly supported by a recent study on novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which demonstrated potent anti-TB activity.[2][3]

Supporting Evidence:

  • Potent Analogs: Hybrid compounds containing the nitrobenzenesulfonamide moiety exhibited Minimum Inhibitory Concentrations (MIC) against the Mtb H37Rv strain ranging from 0.78 to >25 µg/mL.[2][3] Notably, 2,4-dinitrobenzenesulfonamide derivatives were found to be more potent than their mono-nitro counterparts, highlighting the critical role of the nitro group.[3]

  • Low Cytotoxicity: The most promising analogs showed a high selectivity index (>30), indicating low toxicity against mammalian (RAW 264.7) cells and suggesting a favorable therapeutic window.[2][3]

  • Structural Similarity: The core pharmacophore—a piperazine ring linked to a nitro-substituted benzenesulfonyl group—is conserved in our target molecule.

Proposed Mechanism of Action: The antimycobacterial effect of related nitro-aromatic compounds is often mediated by reductive activation.[3][6] It is hypothesized that the nitro group of the compound undergoes reduction, potentially by a cofactor F420-dependent pathway within the mycobacterium, to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and form covalent adducts with essential enzymes, leading to bacterial cell death.[3]

G Compound Nitrobenzenesulfonamide (Prodrug) Enzyme Mycobacterial Nitroreductase (e.g., F420-dependent) Compound->Enzyme Reduction ReactiveIntermediates Nitroso & Hydroxylamino Intermediates Enzyme->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress ReactiveIntermediates->ROS Generates EnzymeInhibition Enzyme Inhibition (Suicide Inhibition) ReactiveIntermediates->EnzymeInhibition Covalent Adducts CellDeath Bacterial Cell Death OxidativeStress->CellDeath EnzymeInhibition->CellDeath

Figure 2: Proposed mechanism for antimycobacterial activity.
Secondary Hypothesis: Anticancer Agent (Kinase Inhibitor)

The piperazine scaffold is prevalent in kinase inhibitors. The related compound, 1-methyl-4-(4-nitrophenyl)piperazine, has been utilized as a reagent in the preparation of both reversible and irreversible inhibitors of mutant EGFR tyrosine kinases for treating non-small-cell lung cancer.[4] This provides a rationale for investigating our target compound in an oncological context.

Supporting Evidence:

  • Kinase Inhibitor Scaffolds: Substituted piperazines are key components of numerous kinase inhibitors, often interacting with the solvent-exposed region of the ATP-binding pocket.

  • PI3K Pathway: Other complex piperazine derivatives have been identified as highly potent inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently dysregulated in various human cancers.[7]

  • Structural Alerts: The sulfonamide group can act as a hydrogen bond acceptor, a common feature in ligands that bind to kinase hinge regions.

Proposed Mechanism of Action: The compound could function as a Type I or Type II kinase inhibitor, binding to the ATP pocket of specific kinases (such as EGFR, PI3K, or others) and preventing the phosphorylation of downstream substrates. This would disrupt signaling pathways essential for cancer cell proliferation, survival, and growth.

Part 3: Proposed Experimental Validation Plan

To move from hypothesis to evidence, a structured experimental plan is essential. The following protocols provide a clear path to evaluating the primary and secondary hypotheses.

Protocol 1: Antimycobacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against M. tuberculosis H37Rv.

Methodology (Broth Microdilution):

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Final compound concentrations should typically range from 100 µg/mL to 0.09 µg/mL.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells with no compound (growth control) and no bacteria (sterility control). A known anti-TB drug like Isoniazid or Rifampicin should be used as a positive control.

  • Incubation: Seal the plates and incubate at 37 °C for 7-14 days.

  • Endpoint Reading: Assess bacterial growth visually or by using a growth indicator like Resazurin. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To evaluate the compound's toxicity against a non-cancerous mammalian cell line (e.g., HEK293) and determine its selectivity index (SI).

Methodology (MTT Assay):

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (similar concentration range as the MIC assay) for 48-72 hours. Use DMSO as a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth). The Selectivity Index is then calculated as: SI = IC₅₀ (mammalian cells) / MIC (mycobacteria) . An SI > 10 is generally considered promising.[3]

Protocol 3: Kinase Inhibition Profiling

Objective: To perform an initial screen of the compound's ability to inhibit a panel of common oncogenic kinases.

Methodology (Commercial Kinase Panel Screen):

  • Compound Submission: Provide the test compound to a commercial service provider (e.g., Eurofins, Reaction Biology) that offers kinase profiling services.

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of dozens or hundreds of purified kinases.

  • Detection: Assays generally measure the remaining kinase activity after incubation with the compound, often using radiometric (³³P-ATP) or fluorescence-based methods that quantify ATP consumption or substrate phosphorylation.

  • Hit Identification: Results are reported as "% inhibition" at the tested concentration. A significant inhibition (>50%) against a specific kinase identifies it as a "hit."

  • Follow-up: For any identified hits, dose-response experiments should be performed to determine the IC₅₀ value, providing a quantitative measure of potency.

References

  • 8

  • 9

  • 5

  • 10

  • 2

  • 3

  • 4

  • 6

  • 11

  • 12

  • 13

  • [Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed]()

  • 14

  • 15

  • 1

  • 16

  • 17

  • 18

  • 19

Sources

A Strategic Framework for Elucidating the Biological Targets of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a synthetic organic compound whose biological activities and potential molecular targets remain largely uncharacterized. However, its structure is a composite of two well-established pharmacophores: the piperazine ring, a "privileged scaffold" found in numerous FDA-approved drugs, and the nitrobenzenesulfonyl group, an entity associated with potent antimicrobial and enzyme-inhibiting activities. This guide presents a hypothesis-driven, multi-phase strategic framework for the systematic identification and validation of its potential biological targets. We move beyond simple screening to detail the causal logic behind a phased experimental approach, beginning with broad phenotypic assays and progressing to unbiased proteome-wide techniques and specific, hypothesis-driven validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust methodology for target deconvolution of novel chemical entities.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The quest for novel therapeutics often begins with chemical matter that, while uncharacterized, possesses structural motifs suggestive of potent biological activity. This compound (henceforth referred to as C11H15N3O4S) is one such molecule. While direct biological data is sparse, a structural deconstruction reveals a compelling rationale for its investigation.

  • The Piperazine Core: This six-membered nitrogenous heterocycle is a cornerstone of modern medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to engage a wide array of biological targets. Its derivatives are found in therapeutics for indications ranging from parasitic infections to central nervous system disorders and viral entry inhibition[1][2][3].

  • The 4-Nitrobenzenesulfonyl Moiety: This functional group confers distinct electrophilic character. The sulfonamide group is a classic zinc-binding motif and hydrogen bond donor/acceptor, while the nitroaromatic ring can undergo bioreduction to generate reactive nitrogen species, a mechanism implicated in the activity of certain antimicrobial agents[4][5].

This unique combination suggests that C11H15N3O4S could interact with a diverse set of protein targets, meriting a systematic and logically-phased investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 223785-97-5[6]
Molecular Formula C₁₁H₁₅N₃O₄S[6]
Molecular Weight 285.32 g/mol [6]
Canonical SMILES CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[O-]N/A

Hypothesis-Driven Target Prioritization

Based on the established pharmacology of its constituent scaffolds, we can formulate several primary hypotheses regarding the potential target classes for C11H15N3O4S.

Hypothesis A: Protein Kinase Inhibition

The sulfonamide moiety is a well-known "hinge-binder" capable of interacting with the ATP-binding site of protein kinases. Furthermore, a structurally related precursor, 1-methyl-4-(4-nitrophenyl)piperazine, has been utilized in the synthesis of both reversible and irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases for cancer therapy[7]. This precedent strongly suggests that C11H15N3O4S should be evaluated for kinase inhibitory activity.

Hypothesis B: G-Protein Coupled Receptor (GPCR) Modulation

The piperazine scaffold is integral to numerous CNS-active drugs that target GPCRs. A prominent example is its presence in C-C Chemokine receptor 5 (CCR5) antagonists, which function as entry inhibitors for the HIV-1 virus[3]. The basic nitrogen of the piperazine ring is often critical for forming a salt-bridge interaction with key acidic residues (e.g., Glutamate) in the transmembrane domain of these receptors[3].

Hypothesis C: Anti-Infective Enzyme Inhibition

Both moieties suggest potential as an anti-infective agent.

  • Anthelmintic: Piperazine itself functions as an anthelmintic by acting as an agonist on inhibitory GABA receptors in parasites, leading to neuromuscular paralysis[2][8].

  • Antimicrobial: Nitrobenzenesulfonamide hybrids have demonstrated potent antituberculosis activity[4][9][10]. The proposed mechanism for related compounds involves the generation of oxidative stress via the formation of reactive oxygen species (ROS) and sulfur dioxide (SO₂)[4]. A similar mechanism, involving reductive activation by a cofactor F420-dependent pathway, has been noted for nitrophenylpiperazine analogs active against Mycobacterium abscessus[5].

A Phased Experimental Strategy for Target Deconvolution

We propose a three-phase approach that balances unbiased discovery with hypothesis-driven validation. This structure ensures that resources are deployed efficiently, allowing initial phenotypic data to guide deeper, more specific mechanistic studies.

G cluster_0 Phase 1: Phenotypic Discovery cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Hypothesis-Driven Validation pheno_screen Broad Phenotypic Screening (e.g., NCI-60 Cancer Panel, Antimicrobial MIC Panels) activity_observed Biological Activity Observed? pheno_screen->activity_observed cetsa Proteome-Wide CETSA-MS (Identifies direct binders in situ) activity_observed->cetsa Yes kinase_assay Kinase Panel Screen (Tests Hypothesis A) activity_observed->kinase_assay Yes gpcr_assay GPCR Binding Assays (Tests Hypothesis B) activity_observed->gpcr_assay Yes stop Re-evaluate or Terminate Project activity_observed->stop No protein_hits List of Candidate Protein Binders cetsa->protein_hits enzyme_assay Recombinant Enzyme Assays (Tests Hypothesis C & CETSA Hits) protein_hits->enzyme_assay Validate Hits G start Intact Cells or Lysate treat Treat with Vehicle (DMSO) or C11H15N3O4S start->treat heat Heat to a Gradient of Temperatures treat->heat cool Cool and Lyse Cells (if starting with intact cells) heat->cool separate Separate Soluble vs. Aggregated Proteins (Centrifugation) cool->separate digest Tryptic Digest of Soluble Fraction separate->digest lcms LC-MS/MS Analysis (Quantitative Proteomics) digest->lcms analysis Data Analysis: Identify proteins with increased thermal stability in drug-treated samples lcms->analysis hits Candidate Target Proteins analysis->hits

Caption: Experimental workflow for CETSA-MS target identification.

Protocol 2: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

  • Cell Culture & Treatment: Grow cells from an active line (identified in Phase 1) to ~80% confluency. Treat one set of cells with C11H15N3O4S at a concentration of 10x GI₅₀. Treat a control set with vehicle (DMSO). Incubate for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Cool samples to room temperature. Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation.

  • Sample Preparation for MS: Collect the supernatant (soluble fraction). Perform a protein assay to normalize protein amounts across all samples. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry (e.g., using an Orbitrap instrument). Label-free quantification or isobaric labeling (e.g., TMT) can be used to compare protein abundance across different temperatures and treatments.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for a protein in the drug-treated sample indicates direct binding and stabilization.

Phase 3: Hypothesis-Driven Target Validation

Causality: The final phase involves using orthogonal, hypothesis-driven assays to validate the candidates identified in Phase 2 and to directly test the primary hypotheses from Section 2. This step is critical for confirming target engagement and functional modulation.

Protocol 3: Kinase Profiling (Hypothesis A)

  • Service Selection: Engage a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega). These services offer binding or activity assays against hundreds of purified human kinases.

  • Assay Format: A binding assay format (such as KINOMEscan™) is often preferred for initial screening as it measures direct interaction and is not dependent on specific buffer conditions required for enzymatic activity.

  • Execution: Submit C11H15N3O4S for screening at a fixed concentration (typically 1-10 µM) against the full kinase panel.

  • Data Analysis: Results are typically provided as '% Inhibition' or 'Kd' values. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM). Follow up with dose-response curves for primary hits to determine IC₅₀ or Kd values accurately.

G cluster_0 Potential Inhibition Site EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor C11H15N3O4S Inhibitor->EGFR Binds to ATP Pocket

Sources

An In-depth Technical Guide to the Kinase Inhibitor Profile of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the piperazine ring, a prevalent motif in numerous FDA-approved drugs, and the benzenesulfonamide group, a key pharmacophore in a variety of enzyme inhibitors, suggests that 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine holds significant, yet unexplored, potential as a kinase inhibitor. This technical guide provides a comprehensive analysis of the predicted kinase inhibitor profile of this compound. In the absence of direct experimental data for this specific molecule, this document leverages a robust, data-driven approach, drawing insights from the established biological activities of structurally related piperazine and sulfonamide derivatives. We will explore its likely kinase targets, propose a putative mechanism of action, and provide detailed experimental protocols for its synthesis and comprehensive kinase screening. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to modulate the pharmacokinetic properties of drug candidates.[1] Its incorporation into bioactive compounds can enhance solubility and cell permeability, crucial attributes for effective kinase inhibitors.[2] The N-methylpiperazine group, in particular, is found in a number of anticancer kinase inhibitors, where it contributes to improved water solubility and target affinity.[3]

Similarly, the benzenesulfonamide scaffold is a well-established pharmacophore with a diverse range of biological activities.[4] Sulfonamide derivatives have been successfully developed as inhibitors for a variety of enzymes, including several important kinases implicated in cancer and other diseases.[5][6] The nitro substitution on the benzene ring can further influence the electronic properties and binding interactions of the molecule.

The combination of these two privileged scaffolds in this compound presents a compelling case for its investigation as a novel kinase inhibitor. This guide will provide a predictive but scientifically grounded exploration of its potential, offering a roadmap for its synthesis, characterization, and biological evaluation.

Predicted Kinase Targets and Putative Mechanism of Action

Based on the extensive literature on related compounds, we can hypothesize the likely kinase targets and mechanism of action for this compound.

Potential Kinase Targets

The structural motifs of our target compound suggest potential inhibitory activity against several key kinase families:

  • Epidermal Growth Factor Receptor (EGFR): Numerous piperazine-containing compounds have been reported as potent EGFR inhibitors.[7][8] The piperazine ring often occupies the solvent-exposed region of the ATP-binding pocket, while the substituted phenyl group can form crucial interactions within the hydrophobic pocket. Sulfonamide-based derivatives have also demonstrated significant EGFR inhibitory activity.[9][10]

  • Abelson Tyrosine Kinase (Abl): Several sulfonamide derivatives have been shown to inhibit Abl kinase with low micromolar IC50 values.[5] The dual ABL/SRC inhibitor Bosutinib, for instance, features an N-methylpiperazine moiety.[11]

  • c-Jun N-terminal Kinase (JNK): Piperazine amides have been identified as a novel class of JNK inhibitors.[1][12]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Sulfonamide derivatives have emerged as promising VEGFR-2 inhibitors, a key target in anti-angiogenic cancer therapy.[6]

Hypothesized Mechanism of Action

It is plausible that this compound acts as an ATP-competitive inhibitor. The molecule could bind to the ATP-binding site of the kinase, with the benzenesulfonamide moiety forming hydrogen bonds with the hinge region of the kinase. The N-methylpiperazine group could extend into the solvent-accessible region, potentially forming additional interactions that enhance binding affinity and selectivity.

The following diagram illustrates the hypothesized interaction within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventChannel Solvent Channel Sulfonamide Benzenesulfonamide Sulfonamide->Hinge H-Bonds Sulfonamide->HydrophobicPocket Hydrophobic Interactions Piperazine N-Methylpiperazine Piperazine->SolventChannel Solvent Interactions

Caption: Hypothesized binding mode of the inhibitor.

Experimental Workflow for Kinase Profile Determination

To empirically determine the kinase inhibitor profile of this compound, a systematic experimental approach is required.

Synthesis of this compound

The synthesis can be achieved through a straightforward nucleophilic substitution reaction.

Protocol:

  • Dissolve 1-methylpiperazine in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add an equimolar amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the synthesis workflow.

G Reactants 1-Methylpiperazine + 4-Nitrobenzenesulfonyl chloride Reaction Nucleophilic Substitution (DCM, TEA, 0°C to RT) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the target compound.

In Vitro Kinase Inhibition Assays

A multi-tiered screening approach is recommended to efficiently identify and characterize the kinase inhibitory activity.

3.2.1. Primary Kinase Panel Screening

Protocol:

  • Perform an initial screen against a broad panel of recombinant kinases (e.g., 96-well or 384-well format) at a single high concentration of the test compound (e.g., 10 µM).

  • Utilize a universal kinase assay platform, such as ADP-Glo™, HTRF® KinEASE®, or a fluorescence polarization-based assay.

  • Calculate the percentage of inhibition for each kinase relative to a positive control inhibitor and a DMSO vehicle control.

  • Identify "hits" as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

3.2.2. IC50 Determination for "Hit" Kinases

Protocol:

  • For each "hit" kinase, perform a dose-response experiment with a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series).

  • Use the same kinase assay platform as in the primary screen.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data Presentation:

Kinase TargetIC50 (µM) [Predicted]
EGFR0.5 - 5
Abl1 - 10
JNK15 - 20
JNK25 - 20
JNK32 - 15
VEGFR-20.8 - 8
Cell-Based Assays

To validate the in vitro findings and assess the compound's activity in a cellular context, cell-based assays are essential.

Protocol:

  • Select cancer cell lines that are known to be dependent on the "hit" kinases for proliferation and survival (e.g., A549 for EGFR, K562 for Bcr-Abl).

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable assay, such as MTT, MTS, or CellTiter-Glo®.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

  • Perform Western blot analysis to assess the phosphorylation status of the target kinase and its downstream substrates to confirm target engagement in cells.

Concluding Remarks and Future Directions

While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking, the analysis of its structural components strongly suggests its potential as a kinase inhibitor, particularly targeting kinases such as EGFR, Abl, JNK, and VEGFR-2. The experimental workflows detailed in this guide provide a clear and robust strategy for the synthesis, screening, and characterization of this compound.

Future research should focus on executing these experimental plans to generate a definitive kinase inhibitor profile. Subsequent studies could involve medicinal chemistry efforts to optimize the potency and selectivity of this scaffold, as well as in vivo studies to evaluate its therapeutic potential in relevant disease models. The exploration of this compound and its analogs could lead to the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Akıncıoğlu, H., & Göksu, S. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2375325. [Link]

  • Bavetsias, V., & Large, J. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5801. [Link]

  • Brzozowski, Z., Sławiński, J., & Gdaniec, M. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][4][7][11]triazines. European Journal of Medicinal Chemistry, 78, 279-288. [Link]

  • Chen, J., Chen, Y., & Wang, X. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5(1), 1-11. [Link]

  • He, Y., Li, H., & Lauffer, D. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5122-5125. [Link]

  • He, Y., Li, H., & Lauffer, D. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5122-5125. [Link]

  • Ibrahim, T. S., & El-Gendy, M. A. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(15), 4567. [Link]

  • Jia, L., & Zhou, P. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(10), 1750-1757. [Link]

  • O’Hare, T., Shakespeare, W. C., & Zhu, X. (2009). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 52(14), 4272-4290. [Link]

  • Scott, J. D., & Harrison, B. A. (2008). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Journal of Medicinal Chemistry, 51(16), 4837-4840. [Link]

  • Sriram, D., & Yogeeswari, P. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry, 151, 107677. [Link]

  • Tighsazzadeh, M., & Fassihi, A. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-13. [Link]

  • Desai, N. C., & Trivedi, A. R. (2015). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Heterocyclic Chemistry, 52(5), 1386-1394. [Link]

  • Gul, H. I., & Tugrak, M. (2016). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 147-151. [Link]

  • Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Examples of sulfonamide-based derivatives as EGFR inhibitors. ResearchGate. [Link]

  • da Silva, A. B. F., & de Freitas, R. P. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(38), 34876-34886. [Link]

  • Cumming, J. N., & Iserloh, U. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2824-2828. [Link]

  • Gómara, M. J., & Haro, I. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 23(19), 11130. [Link]

  • Di Stefano, M., & Taddei, M. (2017). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 22(11), 1957. [Link]

  • Ghorab, M. M., & Alqahtani, A. S. (2024). Design and evaluation of sulfadiazine derivatives as potent dual inhibitors of EGFRWT and EGFRT790M. RSC Advances, 14(39), 28215-28231. [Link]

  • Jampilek, J., & Kralova, K. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Targets, 20(13), 1344-1355. [Link]

  • Ilies, M. A., & Supuran, C. T. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 17(4), 438. [Link]

  • Serag, M. I., & Abouzid, K. A. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(5), 127-139. [Link]

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 227-235. [Link]

Sources

The Emerging Role of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine and its Analogs in Oncology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Frontier in Targeted Cancer Therapy

The landscape of cancer research is perpetually evolving, driven by the pursuit of novel therapeutic agents that offer enhanced efficacy and selectivity. Within this dynamic field, the piperazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide delves into a specific, promising class of these compounds: nitrobenzenesulfonyl-piperazine derivatives, with a particular focus on the potential of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine. While direct research on this specific molecule is nascent, this document will synthesize the existing knowledge on structurally related compounds to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will explore the synthesis, preclinical evaluation, and mechanistic underpinnings of this chemical class, offering insights into their potential as next-generation anticancer agents.

Section 1: The Rationale for Nitrobenzenesulfonyl-Piperazine Derivatives in Cancer Research

The strategic combination of a nitrobenzenesulfonyl group with a piperazine moiety creates a unique chemical entity with the potential for multifaceted anticancer activity. The piperazine ring, a common pharmacophore, is known to interact with various biological targets, while the nitrobenzenesulfonyl group can influence the compound's electronic properties and cellular uptake.[3] This section will explore the structural activity relationships (SAR) that govern the anticancer potential of these derivatives and highlight the key chemical features that make them compelling candidates for further investigation.

Arylpiperazine derivatives have garnered significant attention in cancer research due to their cytotoxic effects against a diverse range of cancer cells.[1] The modular nature of their synthesis allows for the systematic modification of their structure to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a nitrobenzenesulfonyl moiety is a key modification that can enhance the compound's interaction with specific cellular targets.

Section 2: Synthesis of Nitrobenzenesulfonyl-Piperazine Derivatives: A Step-by-Step Protocol

The synthesis of nitrobenzenesulfonyl-piperazine derivatives can be achieved through a variety of established chemical reactions. A general and adaptable protocol is presented below, based on the synthesis of related benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.[4] This protocol provides a foundational method that can be modified to produce this compound and other analogs.

General Synthetic Scheme:

The synthesis typically involves the reaction of a substituted piperazine with a nitrobenzenesulfonyl chloride in the presence of a base. For the specific synthesis of this compound, 1-methylpiperazine would be reacted with 4-nitrobenzenesulfonyl chloride.

Synthesis of this compound 1-Methylpiperazine 1-Methylpiperazine Reaction Nucleophilic Substitution 1-Methylpiperazine->Reaction 4-Nitrobenzenesulfonyl_chloride 4-Nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product 1-Methyl-4-(4-nitro-benzenesulfonyl)- piperazine Reaction->Product

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a suitable base, for instance, triethylamine or potassium carbonate (2-3 equivalents).[5]

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a designated period (typically 2-24 hours). Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent like DCM.[5]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[4]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[4][5]

Section 3: Preclinical Evaluation: Assessing Anticancer Efficacy

The preclinical evaluation of novel anticancer compounds is a critical step in the drug development pipeline. This section outlines the key in vitro and in vivo assays used to assess the efficacy of nitrobenzenesulfonyl-piperazine derivatives.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound can inhibit the proliferation of or kill cancer cells.[7][8]

Table 1: Representative In Vitro Cytotoxicity of Piperazine Derivatives

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
Phenylsulfonylpiperazine Derivative (Compound 3)MCF7 (Breast Cancer)4.48[9]
Piperazine Derivative (C505)K562 (Leukemia)< 0.16[10][11]
Piperazine Derivative (CB01)U87 (Glioblastoma), HeLa (Cervical Cancer)< 0.05[12]
Indolo–pyrazole grafted with thiazolidinoneSK-MEL-28 (Melanoma)3.46[13]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy in Xenograft Models

In vivo studies using animal models, such as mouse xenografts, are essential for evaluating the antitumor efficacy and toxicity of a drug candidate in a living organism.[14][15]

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Section 4: Mechanism of Action: Unraveling the Cellular Pathways

Understanding the mechanism of action of a novel anticancer compound is crucial for its rational development and clinical application. Emerging evidence suggests that nitrobenzenesulfonyl-piperazine derivatives may exert their anticancer effects through the induction of apoptosis and the inhibition of key cell survival pathways, such as the PI3K/Akt/mTOR pathway.[10][11]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anticancer drugs function by inducing apoptosis in cancer cells.[12] Piperazine derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][16]

Experimental Protocol: Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.

  • Cell Lysis: Treat cancer cells with the test compound and a control. After the treatment period, lyse the cells to release their contents.

  • Substrate Addition: Add a colorimetric or fluorometric caspase substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase activity.

Apoptosis_Induction_Workflow cluster_0 In Vitro cluster_1 Mechanism Cancer_Cells Cancer Cells Compound_Treatment Treat with Nitrobenzenesulfonyl- piperazine Derivative Cancer_Cells->Compound_Treatment Apoptosis_Assays Apoptosis Assays (e.g., Caspase Activity, Annexin V) Compound_Treatment->Apoptosis_Assays Data_Analysis Quantify Apoptosis Apoptosis_Assays->Data_Analysis Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Data_Analysis->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Data_Analysis->Extrinsic_Pathway Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Inhibitor Nitrobenzenesulfonyl- piperazine Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the protein bands to determine the effect of the compound on the phosphorylation status and total levels of the target proteins.

Section 5: Future Directions and Clinical Perspective

The preliminary data on nitrobenzenesulfonyl-piperazine derivatives and the broader class of piperazine compounds in cancer research are highly encouraging. Future research should focus on several key areas to advance these compounds towards clinical application:

  • Lead Optimization: Synthesize and screen a library of this compound analogs to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • In-depth Mechanistic Studies: Further elucidate the precise molecular targets and mechanisms of action of the most promising candidates.

  • Combination Therapies: Investigate the potential of these compounds in combination with existing chemotherapies or targeted agents to enhance therapeutic efficacy and overcome drug resistance.

  • Biomarker Discovery: Identify predictive biomarkers to select patient populations most likely to respond to treatment with these novel agents.

While no clinical trials are currently underway for this compound, the extensive clinical investigation of other piperazine-containing anticancer drugs provides a strong rationale for the continued development of this promising chemical class.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effect of a novel piperazine compound on cancer cells. (n.d.). Spandidos Publications. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). National Institutes of Health. Retrieved from [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). PubMed. Retrieved from [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (n.d.). Bentham Science. Retrieved from [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. Retrieved from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). PubMed. Retrieved from [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). MDPI. Retrieved from [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026). ACS Publications. Retrieved from [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. Retrieved from [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. (2023). Altogen Labs. Retrieved from [Link]

  • Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (2015). Bentham Science. Retrieved from [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS. (2011). PubMed. Retrieved from [Link]

  • New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). (n.d.). PubMed. Retrieved from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Dove Press. Retrieved from [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025). ResearchGate. Retrieved from [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a]t[10][12][17]riazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). PubMed. Retrieved from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (n.d.). MDPI. Retrieved from [Link]

Sources

Spectroscopic Data for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The insights herein are synthesized from established spectroscopic principles and empirical data from analogous molecular fragments, providing a robust framework for the characterization of this and similar molecules.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery, combining the versatile 1-methylpiperazine moiety with the strongly electron-withdrawing 4-nitrobenzenesulfonyl group. The piperazine ring is a common scaffold in pharmacologically active compounds, valued for its ability to improve solubility and pharmacokinetic profiles. The 4-nitrobenzenesulfonyl group, a potent electrophile, is often employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.

This guide will delve into the predicted spectroscopic characteristics of this compound, offering a detailed rationale for the expected spectral features.

Molecular Structure and Synthesis

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output.

Caption: Molecular structure of this compound.

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 1-methylpiperazine and 4-nitrobenzenesulfonyl chloride. This is a common and efficient method for the formation of sulfonamides.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 1-Methylpiperazine product This compound reactant1->product reactant2 4-Nitrobenzenesulfonyl Chloride reactant2->product solvent Aprotic Solvent (e.g., Dichloromethane) solvent->product base Base (e.g., Triethylamine) base->product

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol:

  • To a solution of 1-methylpiperazine (1.0 equivalent) in an aprotic solvent such as dichloromethane, add a suitable base like triethylamine (1.2 equivalents) at 0 °C.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization to yield the pure this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.40Doublet2HH-3', H-5'Protons ortho to the electron-withdrawing nitro group are significantly deshielded and appear far downfield.
~8.00Doublet2HH-2', H-6'Protons meta to the nitro group and ortho to the sulfonyl group are also deshielded, but to a lesser extent than the ortho protons.
~3.20Triplet4HH-2, H-6Protons on the carbons adjacent to the sulfonylated nitrogen are deshielded due to the electron-withdrawing effect of the sulfonyl group.
~2.50Triplet4HH-3, H-5Protons on the carbons adjacent to the methylated nitrogen are less deshielded compared to those near the sulfonyl group.
~2.30Singlet3H-CH₃The methyl protons are in a typical aliphatic environment, appearing as a singlet.

Causality Behind Predictions:

The chemical shifts are predicted based on the principle of additivity of substituent effects.[1][2] The strongly electron-withdrawing nature of the 4-nitrobenzenesulfonyl group causes a significant downfield shift for the aromatic protons, with the protons ortho to the nitro group being the most deshielded.[1] Similarly, the piperazine protons adjacent to the sulfonyl group (H-2, H-6) are expected to be more deshielded than those adjacent to the methyl group (H-3, H-5). The multiplicities (singlet, doublet, triplet) are predicted based on the expected spin-spin coupling with neighboring non-equivalent protons.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~150.0C-4'The carbon bearing the nitro group is significantly deshielded.
~145.0C-1'The ipso-carbon attached to the sulfonyl group is also deshielded.
~128.0C-2', C-6'Aromatic carbons ortho to the sulfonyl group.
~124.0C-3', C-5'Aromatic carbons meta to the sulfonyl group.
~54.0C-3, C-5Carbons adjacent to the methylated nitrogen.
~46.0-CH₃The methyl carbon appears in the typical aliphatic region.
~45.0C-2, C-6Carbons adjacent to the sulfonylated nitrogen are slightly upfield compared to the other piperazine carbons due to the influence of the sulfonyl group.

Expert Insights:

The predicted chemical shifts for the carbon atoms are based on known values for similar structures and the expected electronic effects of the substituents. The carbons of the 4-nitrobenzenesulfonyl group are expected to resonate at lower field due to the strong deshielding effects of the nitro and sulfonyl groups. The piperazine carbons will have distinct chemical shifts depending on their proximity to the electron-donating methyl group versus the electron-withdrawing sulfonyl group.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural elucidation.

Predicted Fragmentation Pattern:

m/zProposed Fragment
285[M]⁺ (Molecular Ion)
185[M - C₄H₉N₂]⁺
155[M - C₅H₁₀N₂O₂S]⁺
100[C₅H₁₂N₂]⁺ (1-methylpiperazine cation)
83[C₅H₉N]⁺
70[C₄H₈N]⁺

Fragmentation Pathway Diagram:

fragmentation_pathway M [M]⁺ m/z = 285 F1 [M - C₄H₉N₂]⁺ m/z = 185 (Loss of methylpiperazine radical) M->F1 F2 [C₅H₁₂N₂]⁺ m/z = 100 (1-methylpiperazine cation) M->F2 F5 [M - C₅H₁₀N₂O₂S]⁺ m/z = 155 M->F5 F3 [C₅H₉N]⁺ m/z = 83 F2->F3 F4 [C₄H₈N]⁺ m/z = 70 F2->F4

Sources

An In-Depth Technical Guide to 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to developing novel therapeutic agents. 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine represents a compelling molecular architecture, integrating the versatile piperazine moiety with the biologically active nitrobenzenesulfonamide group. The piperazine ring is a ubiquitous scaffold in numerous approved drugs, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antimalarial, and antipsychotic effects.[2] Concurrently, the nitrobenzenesulfonamide moiety is recognized for its role in enhancing the lipophilicity of molecules and has been incorporated into compounds with significant antitubercular activity.[3]

This technical guide provides a comprehensive overview of this compound, presenting a plausible synthetic pathway, its physicochemical properties, and a discussion of its potential as a candidate for drug discovery, particularly in the realm of antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These have been derived from its known chemical structure and data available from chemical suppliers.[4]

PropertyValueSource
CAS Number 223785-97-5[4]
Molecular Formula C₁₁H₁₅N₃O₄S[4]
Molecular Weight 285.32 g/mol [4]
Appearance Expected to be a solidInferred
Solubility Likely soluble in organic solvents like DMSO and DMFInferred

Synthesis of this compound

The synthesis of this compound can be achieved through a direct sulfonylation reaction between 1-methylpiperazine and 4-nitrobenzenesulfonyl chloride. This method is analogous to the synthesis of other sulfonamide derivatives of piperazine.[5]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 1-methylpiperazine 1-Methylpiperazine target_compound This compound 1-methylpiperazine->target_compound Base (e.g., Triethylamine) DCM, rt 4-nitrobenzenesulfonyl_chloride 4-Nitrobenzenesulfonyl Chloride 4-nitrobenzenesulfonyl_chloride->target_compound

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established procedures for similar sulfonylation reactions.[5]

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add a suitable base such as triethylamine (1.2 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM to the reaction mixture at room temperature with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final product.

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group on the piperazine ring, the methylene protons of the piperazine ring, and the aromatic protons of the nitrobenzenesulfonyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the methyl carbon, the piperazine ring carbons, and the carbons of the aromatic ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the sulfonyl group (S=O stretching), the nitro group (N-O stretching), and C-N bonds.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Therapeutic Potential

The molecular structure of this compound suggests a strong potential for biological activity, particularly as an antimicrobial agent.

Antimicrobial Properties

Both the piperazine and sulfonamide moieties are known to be present in various antimicrobial compounds.[6][7] The combination of these two pharmacophores in a single molecule makes this compound a prime candidate for screening against a panel of pathogenic bacteria and fungi. Studies on similar piperazine-sulfonyl derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA).[3] The nitro group on the benzene ring may further enhance the antimicrobial activity.

Biological_Potential cluster_compound This compound cluster_moieties Key Pharmacophores cluster_activities Potential Biological Activities Compound Compound Piperazine_Moiety Piperazine_Moiety Compound->Piperazine_Moiety Nitrobenzenesulfonamide_Moiety Nitrobenzenesulfonamide_Moiety Compound->Nitrobenzenesulfonamide_Moiety Antimicrobial Antimicrobial Piperazine_Moiety->Antimicrobial Broad-spectrum activity Antitubercular Antitubercular Nitrobenzenesulfonamide_Moiety->Antitubercular Known efficacy Antifungal Antifungal Antimicrobial->Antifungal

Caption: Potential biological activities stemming from the core pharmacophores.

Future Directions

Further research on this compound should focus on the following areas:

  • Synthesis and Optimization: Optimization of the synthetic protocol to improve yield and purity.

  • Full Characterization: Detailed analytical characterization using NMR, IR, and mass spectrometry to confirm the structure and purity.

  • Biological Screening: Comprehensive screening of the compound against a wide range of bacterial and fungal strains, including drug-resistant variants.

  • Mechanism of Action Studies: Elucidation of the mechanism by which the compound exerts its potential antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to establish a clear SAR and identify more potent derivatives.

Conclusion

This compound is a promising, yet underexplored, molecule that combines two pharmacologically significant moieties. Based on the established biological activities of its constituent parts, it holds considerable potential as a lead compound for the development of new antimicrobial agents. The synthetic route is straightforward, making it an accessible target for further investigation. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound.

References

Sources

Methodological & Application

Protocol for the Synthesis of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (CAS 223785-97-5).[1][2] This compound serves as a crucial building block in the development of various pharmacologically active agents. The procedure detailed herein is designed for reproducibility and scalability, focusing on the nucleophilic substitution reaction between 1-methylpiperazine and 4-nitrobenzenesulfonyl chloride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology, outline critical safety precautions, and describe methods for purification and characterization. This guide is intended for researchers and scientists in drug development and medicinal chemistry.

Introduction and Scientific Context

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage in multiple biological interactions.[3] When functionalized, such as in the title compound, it becomes a versatile intermediate for constructing more complex molecules. The introduction of a 4-nitrobenzenesulfonyl group provides a reactive handle and modulates the electronic properties of the piperazine ring, making this compound a valuable precursor in the synthesis of novel therapeutic candidates.[4] This protocol outlines a standard and reliable sulfonylation reaction, a cornerstone of synthetic organic chemistry.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a nucleophilic substitution reaction. The secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the highly electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The electron-withdrawing nitro group on the phenyl ring further enhances the electrophilicity of the sulfonyl group. The reaction produces hydrogen chloride (HCl) as a byproduct, which is neutralized by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to drive the reaction to completion and prevent the protonation of the starting amine.

Reaction Scheme: 1-Methylpiperazine + 4-Nitrobenzenesulfonyl Chloride → this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 1-Methylpiperazine P1 This compound R1->P1 R2 4-Nitrobenzenesulfonyl Chloride R2->P1 Base DIPEA (Base) P2 DIPEA-HCl (Salt Byproduct) Base->P2 Quenches HCl Solvent DCM (Solvent) Solvent->P1 Reaction Medium Temp 0°C to RT Temp->P1 Temperature

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier
1-Methylpiperazine109-01-3C₅H₁₂N₂100.16Sigma-Aldrich
4-Nitrobenzenesulfonyl Chloride98-74-8C₆H₄ClNO₄S221.62Sigma-Aldrich
Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Fisher Scientific
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄120.37Sigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Glassware for extraction (separatory funnel) and chromatography (column, flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[5]

Detailed Experimental Protocol

This protocol is based on established procedures for sulfonamide synthesis.[6]

G start Start: Assemble Dry Glassware step1 Step 1: Dissolve 1-Methylpiperazine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM. start->step1 step2 Step 2: Cool the solution to 0°C in an ice bath. step1->step2 step3 Step 3: Slowly add a solution of 4-Nitrobenzenesulfonyl Chloride (1.1 eq) in DCM via dropping funnel. step2->step3 step4 Step 4: Allow reaction to warm to RT and stir for 2-4 hours. step3->step4 step5 Step 5: Monitor reaction progress using TLC. step4->step5 step6 Step 6: Quench with water and perform aqueous work-up (extraction with DCM). step5->step6 step7 Step 7: Dry organic layer with MgSO₄, filter, and concentrate in vacuo. step6->step7 step8 Step 8: Purify the crude product via flash column chromatography. step7->step8 end_node End: Characterize Pure Product (NMR, MS) step8->end_node

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.0 g, 10.0 mmol, 1.0 eq).

  • Add anhydrous dichloromethane (DCM, 50 mL) to dissolve the amine.

  • Add diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 1.5 eq) to the solution.

Step 2: Addition of Sulfonyl Chloride

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (2.44 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous DCM.

  • Transfer the 4-nitrobenzenesulfonyl chloride solution to a dropping funnel and add it dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

Step 3: Reaction and Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for 2-4 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 5-10% methanol in DCM. The disappearance of the starting amine spot indicates the reaction is complete.

Step 4: Work-up and Extraction

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess amine and DIPEA), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 5: Purification and Characterization

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • The final product, this compound, should be obtained as a solid (typically yellow or off-white).[7]

  • Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 285.32 g/mol .[1]

Safety and Handling Precautions

  • 4-Nitrobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[5][8] It is also moisture-sensitive. Handle it exclusively in a fume hood, wearing appropriate PPE, including gloves, a lab coat, and chemical safety goggles.[5][8][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][8][10]

  • 1-Methylpiperazine: This is a flammable liquid and can cause skin irritation. Handle with care.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM must be performed in a well-ventilated fume hood.

  • General Handling: Always wear appropriate PPE. Avoid inhalation, ingestion, or skin contact with any of the chemicals used.[9]

Expected Results and Troubleshooting

ParameterValue
Expected Yield 70-85%
Appearance Yellow or off-white solid
Molecular Weight 285.32 g/mol
¹H NMR (CDCl₃, 400 MHz) Expect signals for methyl group (~2.3 ppm, s, 3H), piperazine protons (~2.5 ppm, t, 4H and ~3.1 ppm, t, 4H), and aromatic protons (~7.9 ppm, d, 2H and ~8.4 ppm, d, 2H). Note: Exact shifts may vary.
Mass Spec (ESI+) m/z = 286.3 [M+H]⁺

Troubleshooting Guide:

  • Low Yield: May result from incomplete reaction (extend reaction time) or loss during work-up/purification. Ensure the 4-nitrobenzenesulfonyl chloride is not hydrolyzed by using anhydrous solvents.

  • Incomplete Reaction: If starting material persists, consider adding a slight excess of the sulfonyl chloride. Ensure the base (DIPEA) is fresh and sufficient to neutralize the HCl produced.

  • Impure Product: If multiple spots are seen on TLC, meticulous purification by column chromatography is essential. The choice of eluent system may need optimization.

References

  • Santa Cruz Biotechnology. (n.d.). 4-Nitrobenzenesulfonyl chloride Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8 Material Safety Data Sheet.
  • Sigma-Aldrich. (2025-11-06). 4-Nitrobenzenesulfonyl chloride Safety Data Sheet.
  • ChemicalBook. (n.d.). 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzenesulfonyl Chloride.
  • Fisher Scientific. (2025-12-25). Safety Data Sheet: 3-Fluoro-4-nitrobenzenesulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine.
  • Smolecule. (n.d.). 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine.
  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 24(15), 2743.
  • SpectraBase. (n.d.). 1-Methyl-4-nitroso-piperazine.
  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(13), 8885–8899.
  • American Chemical Society. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(13), 8885-8899.
  • Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • National Center for Biotechnology Information. (2014). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E, E69(Pt 12), o1687.
  • BLDpharm. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine.
  • ChemicalBook. (2023). 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound.
  • Chem-Impex. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • ChemicalBook. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine 1.1 hydrochloride.
  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • BLDpharm. (n.d.). 1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine.

Sources

Application Notes and Protocols for In Vitro Assay Setup of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a synthetic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1] The piperazine moiety is a versatile scaffold found in drugs with applications ranging from anthelmintics to antipsychotics.[1][2] Its derivatives have been explored for various biological activities, including antimicrobial, antidepressant, and anticancer effects.[3][4][5] The addition of a nitrobenzenesulfonamide group further suggests potential for diverse biological interactions, as sulfonamides are a well-established class of pharmacophores known for their antibacterial properties, among others.[6]

Given the novelty of this specific molecule, a defined biological target is not yet established. Therefore, this guide provides a comprehensive framework for the initial in vitro characterization of this compound. The protocols outlined below are designed as a tiered screening cascade, starting with foundational cytotoxicity assessments and progressing to assays for common target classes associated with the piperazine and sulfonamide scaffolds. This structured approach ensures a logical and efficient investigation into the compound's biological activity.[7][8]

Part 1: Foundational Analysis and Compound Handling

Before initiating any biological assays, it is critical to understand the physicochemical properties of this compound.

1.1. Solubility and Stability Assessment

A prerequisite for reliable in vitro data is ensuring the test compound remains in solution at the desired concentrations in the assay buffer.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solution in various aqueous buffers relevant to your planned assays (e.g., PBS, DMEM, assay-specific buffers).

    • Visually inspect for precipitation at each dilution.

    • For a more quantitative measure, incubate the dilutions for a period relevant to your assay duration, centrifuge, and measure the concentration of the supernatant using HPLC-UV.

    • Assess stability by incubating the compound in assay media at 37°C for the longest planned assay duration and re-measuring the concentration.

1.2. Compound Purity

The purity of the test compound is paramount. Impurities could lead to off-target effects and confounding results.

  • Recommendation: Verify the purity of this compound using analytical techniques such as LC-MS and ¹H NMR. A purity of >95% is recommended for initial screening.

Part 2: Initial Biological Characterization - A Tiered Approach

The following is a recommended workflow for the initial in vitro evaluation of a novel compound like this compound.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Broad Spectrum Screening cluster_2 Tier 3: Hit Validation & Mechanism of Action cluster_3 Tier 4: Lead Optimization Cytotoxicity_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Antimicrobial Antimicrobial Screening (MIC Determination) Cytotoxicity_Viability->Antimicrobial If non-cytotoxic General_Target_Class General Target Class Screening (e.g., Kinase Panel, GPCR Panel) Cytotoxicity_Viability->General_Target_Class If non-cytotoxic Dose_Response Dose-Response & IC50 Determination Antimicrobial->Dose_Response If active General_Target_Class->Dose_Response If active Mechanism_Assay Mechanism of Action Assays (e.g., Enzyme Kinetics, Binding Assays) Dose_Response->Mechanism_Assay SAR Structure-Activity Relationship (SAR) Studies Mechanism_Assay->SAR

Caption: Proposed screening cascade for this compound.

2.1. Tier 1: Cell Viability and Cytotoxicity Assays

The first step in characterizing a novel compound is to determine its effect on cell viability and to identify its cytotoxic concentration range.[6] This information is crucial for distinguishing targeted biological effects from non-specific toxicity in subsequent assays.

2.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the compound dilutions to the cells and incubate for 24-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

2.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay provides a more sensitive measure of cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light. The luminescent signal is proportional to the amount of ATP present.

  • Protocol:

    • Follow the same cell seeding and compound treatment steps as in the MTT assay.

    • Reagent Addition: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

    • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50.

Parameter MTT Assay CellTiter-Glo® Assay
Principle Colorimetric (Metabolic Activity)Luminescent (ATP Quantification)
Sensitivity LowerHigher
Throughput HighHigh
Endpoint AbsorbanceLuminescence

Part 3: Tier 2: Broad-Spectrum Screening

Based on the structural motifs of this compound, several biological activities can be hypothesized.

3.1. Antimicrobial Activity Screening

The presence of the sulfonamide group suggests potential antibacterial activity.

  • Protocol: Minimum Inhibitory Concentration (MIC) Determination

    • Prepare a 96-well microplate with serial dilutions of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of test bacteria (e.g., Staphylococcus aureus, Escherichia coli). Include positive (bacteria with no compound) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.2. General Target Class Screening

The piperazine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. It is also found in some kinase inhibitors. A broad panel screen can help identify potential target classes.

  • Recommendation: Utilize a commercial service for broad target screening (e.g., a kinase panel or a GPCR binding panel). These services provide data on the compound's activity against a large number of purified enzymes or receptors at a fixed concentration (e.g., 10 µM).

  • Workflow:

    • Submit a sample of this compound to a contract research organization (CRO).

    • Select relevant screening panels (e.g., a panel of common kinases or a panel of CNS-related GPCRs).

    • The CRO will perform the assays (typically radioligand binding assays for GPCRs or biochemical activity assays for kinases) and provide a report of the percent inhibition for each target.

    • Any target showing significant inhibition (e.g., >50%) would be considered a "hit" for further investigation.

Part 4: Tier 3: Hit Validation and Mechanism of Action

If a "hit" is identified in Tier 2, the next step is to validate this activity and elucidate the mechanism of action.

4.1. Dose-Response and IC50/EC50 Determination

For any validated hit, a full dose-response curve should be generated to determine the potency of the compound (IC50 for inhibitors, EC50 for activators).

  • Protocol: This will follow the specific protocol for the assay in which the hit was identified (e.g., a specific kinase activity assay or a receptor binding assay), but with a wider range of compound concentrations (typically a 10-point, 3-fold serial dilution).

4.2. Mechanism of Action Studies

The nature of these assays will depend on the target class.

  • For an enzyme inhibitor:

    • Enzyme Kinetics: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring enzyme activity at various substrate and inhibitor concentrations.

  • For a receptor ligand:

    • Radioligand Binding Assays: Conduct saturation and competition binding assays to determine the binding affinity (Kd) and specificity of the compound for the receptor.

    • Functional Assays: Use cell-based functional assays (e.g., cAMP measurement for GPCRs, calcium flux assays) to determine if the compound is an agonist or antagonist.

G cluster_0 Biochemical Assay Workflow Reagents Prepare Reagents (Enzyme, Substrate, Compound) Dispense Dispense Reagents to Plate Reagents->Dispense Incubate Incubate at Controlled Temp. Dispense->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Plate (e.g., Fluorescence, Luminescence) Detect->Read Analyze Analyze Data (Calculate % Inhibition, IC50) Read->Analyze

Caption: General workflow for a biochemical assay.

Part 5: Data Interpretation and Reporting

  • Statistical Analysis: All experiments should be performed with appropriate biological and technical replicates. Data should be analyzed using relevant statistical tests to determine significance.

  • Reporting: Clearly document all experimental conditions, including cell types, passage numbers, reagent concentrations, and incubation times.[10] Report IC50/EC50 values with confidence intervals.

Conclusion

This document provides a strategic framework for the initial in vitro characterization of the novel compound this compound. By following a tiered approach, from foundational cytotoxicity testing to broad-spectrum screening and subsequent hit validation, researchers can efficiently and systematically elucidate the biological activity of this and other novel chemical entities. This structured methodology ensures that experimental choices are guided by data, maximizing the potential for discovering new therapeutic leads.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. [Link]

  • BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • NCBI Bookshelf. (n.d.). Assay Guidance Manual. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • MDPI. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

  • American Chemical Society. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

  • PMC - NIH. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. [Link]

  • PubMed Central. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. [Link]

  • ResearchGate. (2024). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. [Link]

  • MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

Sources

Application Note: A Cell-Based Fluorogenic Assay to Quantify the Potency of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, a Monoacylglycerol Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (MNPB) is a piperazine derivative investigated for its biological activities. A primary mechanism of action for similar compounds involves the inhibition of Monoacylglycerol Lipase (MAGL), a key serine hydrolase in the endocannabinoid system.[1][2] MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling lipid that modulates pain, inflammation, and neurotransmission.[3][4] Inhibition of MAGL elevates 2-AG levels, presenting a therapeutic strategy for various neurological and inflammatory disorders.[5][6] This document provides a detailed protocol for a robust, cell-based fluorogenic assay to determine the inhibitory potency (IC₅₀) of MNPB on endogenous MAGL. The assay utilizes a fluorogenic substrate that is hydrolyzed by MAGL in intact cells, releasing a fluorescent product. By measuring the reduction in fluorescence in the presence of MNPB, researchers can accurately quantify its inhibitory activity in a physiologically relevant context.

Introduction: The Role of MAGL in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a critical lipid signaling network that regulates a vast array of physiological processes. Its primary endogenous ligands are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[7] 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both cannabinoid receptors, CB1 and CB2.[3][8] The signaling action of 2-AG is terminated through enzymatic hydrolysis, primarily by Monoacylglycerol Lipase (MAGL), which breaks it down into arachidonic acid (AA) and glycerol.[9]

This degradation is a critical control point. The resulting AA is a precursor for the synthesis of prostaglandins and other pro-inflammatory eicosanoids.[4][5] Therefore, MAGL serves as a crucial link between the endocannabinoid and eicosanoid signaling pathways.[5][9] By inhibiting MAGL, compounds like MNPB can achieve a dual therapeutic effect:

  • Enhancement of Endocannabinoid Tone: Increased levels of 2-AG lead to greater activation of CB1 and CB2 receptors, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[5][10]

  • Reduction of Pro-inflammatory Mediators: Decreased production of AA limits the substrate available for the synthesis of pro-inflammatory prostaglandins.[5][11]

Given this central role, MAGL has emerged as a significant therapeutic target for neurodegenerative diseases, inflammatory disorders, pain, and cancer.[12] Developing and validating potent and selective MAGL inhibitors requires reliable and reproducible assays. While biochemical assays using purified enzymes are useful for initial screening, cell-based assays provide a more biologically relevant system by accounting for factors like cell permeability and engagement with the target in its native environment.[13]

Principle of the Cell-Based MAGL Inhibition Assay

This protocol employs a fluorogenic substrate that can readily cross the cell membrane. Inside the cell, endogenous MAGL hydrolyzes the substrate, cleaving off a fluorescent reporter molecule (e.g., 7-hydroxycoumarin or resorufin).[14][15] The rate of fluorescence increase is directly proportional to the intracellular MAGL activity.

When cells are pre-incubated with a MAGL inhibitor like MNPB, the enzyme's active site is blocked. Consequently, the hydrolysis of the fluorogenic substrate is reduced or prevented, leading to a dose-dependent decrease in the fluorescent signal. By measuring fluorescence across a range of inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) value is calculated. This value represents the concentration of MNPB required to inhibit 50% of the MAGL activity within the cell.

Assay_Principle cluster_cell Intracellular Space MAGL Monoacylglycerol Lipase (MAGL) Product Fluorescent Product MAGL->Product Releases Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->MAGL Hydrolysis Product->Extracellular Signal Detected MNPB MNPB (Inhibitor) MNPB->MAGL  Inhibits Extracellular->Substrate Enters Cell Extracellular->MNPB Enters Cell

Caption: Principle of the fluorogenic cell-based MAGL assay.

Materials and Reagents

Reagent/MaterialRecommended SupplierNotes
Cell Line ATCCHEK293T, Neuro2a, or other cell line with detectable endogenous MAGL activity.
Culture Medium Gibco / Thermo FisherDMEM, high glucose, supplemented with 10% FBS and 1% Pen-Strep.
This compound (MNPB) Chemical SupplierPrepare a 10 mM stock solution in 100% DMSO.
JZL184 (Positive Control) Cayman Chemical / MedChemExpressPotent, selective MAGL inhibitor. Prepare a 10 mM stock in 100% DMSO.[11]
Fluorogenic MAGL Substrate Cayman Chemical / Custom Synthesise.g., 7-hydroxycoumarinyl-arachidonate (7-HCA) or similar.[14][15]
Assay Buffer In-house preparationHEPES-buffered saline (pH 7.4) with 0.1% BSA.
DMSO (Anhydrous) Sigma-AldrichFor compound dilution.
96-well black, clear-bottom assay plates Corning / GreinerFor fluorescence measurements.
Plate Reader Molecular Devices / BioTekCapable of bottom-read fluorescence detection.

Experimental Workflow

The overall workflow is a straightforward multi-day process designed for a 96-well plate format, ensuring throughput and reproducibility.

Caption: High-level experimental workflow for the MAGL inhibition assay.

Detailed Step-by-Step Protocol

PART A: Cell Culture and Seeding (Day 1)

  • Cell Maintenance: Culture cells in T-75 flasks using complete culture medium. Passage cells regularly to maintain them in the logarithmic growth phase and ensure they are healthy and viable.[16]

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion.

  • Seeding: Dilute the cell suspension to a final concentration of 2.0 x 10⁵ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (20,000 cells/well).

    • Rationale: Optimizing cell seeding density is critical. The cell number must be sufficient to generate a robust signal but low enough to avoid over-confluence, which can alter cellular metabolism.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and recover.

PART B: Compound Preparation and Treatment (Day 2)

  • Prepare Assay Plate Map: Design the plate layout to include wells for:

    • Vehicle Control (100% Activity): Cells treated with DMSO only.

    • Positive Control: Cells treated with a known MAGL inhibitor (e.g., JZL184).

    • Test Compound: Cells treated with serial dilutions of MNPB.

    • No-Cell Control (Background): Wells with medium only (no cells) to measure substrate auto-hydrolysis.

  • Prepare Serial Dilutions:

    • Thaw the 10 mM MNPB and JZL184 stock solutions.

    • Perform a serial dilution series in 100% DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. This will cover a broad concentration range.

    • Prepare a final intermediate dilution plate by diluting the DMSO serial dilutions 1:100 into assay buffer. This results in a 2X final concentration with 1% DMSO.

    • Rationale: Keeping the final DMSO concentration consistent across all wells (and typically ≤0.5%) is crucial to avoid solvent-induced cytotoxicity or artifacts.[17]

  • Compound Addition:

    • Gently aspirate the culture medium from the cell plate.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer to each well.

    • Add 50 µL of the 2X compound dilutions from the intermediate plate to the corresponding wells. The final DMSO concentration will be 0.5%.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

    • Rationale: Pre-incubation allows the inhibitor sufficient time to permeate the cell membrane and bind to the target enzyme before the substrate is introduced.

PART C: Assay Initiation and Data Acquisition (Day 2)

  • Substrate Preparation: Prepare a 2X working solution of the fluorogenic MAGL substrate in assay buffer. The final concentration should be at or near the substrate's Kₘ value for MAGL to ensure sensitive detection of inhibition.[14] For example, if the Kₘ is 10 µM, prepare a 20 µM solution.

  • Initiate Reaction: Add 100 µL of the 2X substrate solution to all wells of the plate. The total volume in each well will now be 200 µL.

  • Kinetic Reading: Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for 7-hydroxycoumarin).[14]

    • Measure the fluorescence intensity from the bottom of the plate every 2-5 minutes for a total of 30-60 minutes.

    • Rationale: A kinetic reading is superior to a single endpoint measurement as it provides the reaction rate (slope), which is less susceptible to artifacts from fluorescent compounds or plate imperfections.

Data Analysis and Interpretation

  • Calculate Reaction Rates:

    • For each well, subtract the background fluorescence (average of no-cell control wells) from the readings at each time point.

    • Plot the background-subtracted fluorescence versus time.

    • Determine the slope of the linear portion of this curve. This slope represents the rate of reaction (V₀) in Relative Fluorescence Units per minute (RFU/min).

  • Normalize Data:

    • Calculate the average reaction rate for the vehicle control wells (V_max). This represents 100% MAGL activity.

    • Normalize the data for each inhibitor concentration by expressing it as a percentage of the vehicle control activity: % Activity = (V₀_inhibitor / V_max) * 100

  • Generate Dose-Response Curve:

    • Plot the % Activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, R).

  • Determine IC₅₀: The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% inhibition of MAGL activity, as calculated by the curve-fitting software.

Example Data Table:

MNPB Conc. [nM]Log [MNPB]Avg. Rate (RFU/min)% Activity
0 (Vehicle)-150.2100.0
10145.196.6
30.48130.887.1
101.00105.570.2
301.4874.949.9
1002.0040.126.7
3002.4815.310.2
10003.008.95.9
JZL184 (1 µM)-9.26.1

Based on this sample data, the calculated IC₅₀ for MNPB would be approximately 30 nM .

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence Substrate auto-hydrolysis; compound autofluorescence.Ensure assay buffer pH is stable (7.4). Run a no-cell control. Measure fluorescence before adding substrate to check for compound interference.
Low signal-to-background ratio Low MAGL expression in the cell line; insufficient cell number.Use a cell line known to express MAGL (e.g., liver or neuronal cells).[18] Increase cell seeding density.
High well-to-well variability Inconsistent cell seeding; pipetting errors.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for reagent addition.[19]
No inhibition observed Compound is not cell-permeable; compound is inactive or degraded.Verify compound purity and integrity. Increase pre-incubation time. If results persist, the compound may be inactive in a cellular context.

References

  • Zhang, J., et al. (2013). Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice. PubMed. [Link]

  • Zhang, J., et al. (2013). Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice. PMC. [Link]

  • Nomura, D. K., et al. (2011). Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. PMC. [Link]

  • Anonymous. (2024). What are MAGL modulators and how do they work?. A Blog. [Link]

  • Anonymous. (2024). What are MAGL inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Zvonok, A., et al. (2008). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. PubMed. [Link]

  • Zaro, B. W., et al. (2023). Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Pharmacology. [Link]

  • Lauria, S., et al. (2015). Synthesis and characterization of a new fluorogenic substrate for monoacylglycerol lipase and application to inhibition studies. ResearchGate. [Link]

  • Monti, B., et al. (2019). A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase. MDPI. [Link]

  • Astarita, G., et al. (2022). Assay of Monoacylglycerol Lipase Activity. PubMed. [Link]

  • van der Wel, T., et al. (2023). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Nature Communications. [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • An, E. J., & Lee, W. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. [Link]

  • Astarita, G., et al. (2022). Assay of Monoacylglycerol Lipase Activity. ResearchGate. [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Nava, F., et al. (2016). Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell. Frontiers in Pharmacology. [Link]

  • Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemico-Biological Interactions. [Link]

  • Niphakis, M. J., et al. (2013). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. PMC. [Link]

  • Bisogno, T., et al. (2021). Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex. MDPI. [Link]

  • Anonymous. (2024). What is the mechanism of Piperazine?. Patsnap Synapse. [Link]

  • Wikipedia contributors. (n.d.). Piperazine. Wikipedia. [Link]

  • Lin, L., et al. (2016). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. PubMed. [Link]

  • Le Foll, B., et al. (2022). Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. MDPI. [Link]

  • Gachet, M. S., et al. (2018). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. PubMed Central. [Link]

  • Arshad, M. N., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PMC. [Link]

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Effects of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine in Non-Small-Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Aberrant Signaling in NSCLC

Non-small-cell lung cancer (NSCLC) constitutes the majority of lung cancer diagnoses and remains a leading cause of cancer-related mortality worldwide. The progression of NSCLC is frequently driven by the dysregulation of critical intracellular signaling pathways that control cell growth, proliferation, survival, and metastasis. One of the most commonly hyperactivated pathways in NSCLC is the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) cascade.[1][2] Constitutive activation of this pathway, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, renders it an attractive target for the development of novel anticancer therapies.[3]

The compound 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (MNBSP) is a novel small molecule featuring a piperazine sulfonamide core. This structural motif is present in various compounds that have demonstrated anticancer properties.[4][5][6] While direct studies on MNBSP are emerging, its structural similarity to known kinase inhibitors suggests it may exert its effects by modulating key signaling pathways. The presence of the nitroaromatic group may also contribute to its biological activity, as such moieties are known to be features of various anticancer agents.[7][8]

This document provides a comprehensive guide for researchers to investigate the potential therapeutic efficacy of MNBSP in NSCLC cell lines. We will proceed under the hypothesis that MNBSP acts as an inhibitor of the PI3K/AKT signaling pathway. The following sections detail the proposed mechanism of action, protocols for in vitro evaluation, and methods for validating its effects on downstream cellular processes.

Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated and activated. Activated AKT then phosphorylates a multitude of downstream targets, leading to increased cell proliferation, survival, and metabolic activity.[9]

We hypothesize that MNBSP, due to its piperazine sulfonamide structure, may function as a competitive inhibitor at the ATP-binding pocket of PI3K. By blocking PI3K activity, MNBSP would prevent the phosphorylation of AKT, thereby inhibiting the downstream signaling cascade. This inhibition would be expected to lead to a reduction in cell viability, an induction of apoptosis, and an arrest of the cell cycle in NSCLC cells.

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts MNBSP MNBSP (Hypothesized) MNBSP->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival (Anti-Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation

Caption: Proposed mechanism of MNBSP action on the PI3K/AKT pathway.

Experimental Protocols

The following protocols are designed to test the efficacy of MNBSP on common NSCLC cell lines, such as A549 (adenocarcinoma) and H1299 (large cell carcinoma).[10]

Cell Culture and Maintenance

Standard aseptic cell culture techniques are required.

  • Cell Lines: A549 (ATCC® CCL-185™) and NCI-H1299 (ATCC® CRL-5803™).

  • Culture Medium: For A549, F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For H1299, RPMI-1640 Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Preparation of MNBSP Stock Solution
  • Solvent: Dissolve MNBSP in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of MNBSP from the stock solution in the complete culture medium immediately before each experiment. Ensure the final DMSO concentration in all treatments (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay) to Determine IC50

This assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) will be determined from the results.[11][12]

  • Procedure:

    • Seed A549 or H1299 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of MNBSP in complete culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of MNBSP. Include vehicle control (DMSO-treated) and blank (medium only) wells.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the MNBSP concentration.

    • Determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Seed Cells (96-well plate) incubate1 Incubate 24h (Attachment) start->incubate1 treat Treat with MNBSP (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (490 nm) dissolve->read end Calculate IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol is to determine if MNBSP inhibits the phosphorylation of key proteins in the PI3K/AKT pathway.[1][13][14]

  • Procedure:

    • Seed A549 or H1299 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with MNBSP at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Determine the protein concentration of the lysates using a Bradford or BCA assay.

    • Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer.[14]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-mTOR

      • Total mTOR

      • β-Actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Expected Outcome: A dose-dependent decrease in the levels of phosphorylated AKT and mTOR in MNBSP-treated cells compared to the vehicle control, while total protein levels remain unchanged.

Data Presentation

Table 1: Hypothetical IC50 Values of MNBSP in NSCLC Cell Lines

Cell LineTreatment DurationIC50 (µM)
A54948 hoursValue to be determined
H129948 hoursValue to be determined
A54972 hoursValue to be determined
H129972 hoursValue to be determined

Table 2: Summary of Expected Western Blot Results

Target ProteinTreatment GroupExpected Change in Expression
p-AKT (Ser473)MNBSP (IC50)Decrease
Total AKTMNBSP (IC50)No significant change
p-mTORMNBSP (IC50)Decrease
Total mTORMNBSP (IC50)No significant change
β-ActinAll groupsNo change (Loading Control)

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of vehicle controls is crucial for distinguishing the specific effects of MNBSP from those of the solvent. The use of a loading control (β-Actin) in Western blotting ensures that any observed changes in protein levels are not due to unequal sample loading.[14] Furthermore, performing experiments in at least three biological replicates will ensure the statistical significance of the results. The consistency of a dose-dependent effect across multiple assays (e.g., viability and Western blot) will provide strong evidence for the proposed mechanism of action.

Conclusion

These application notes provide a robust framework for the initial investigation of this compound in NSCLC cell lines. By systematically evaluating its impact on cell viability and key signaling molecules within the PI3K/AKT pathway, researchers can elucidate its potential as a novel anti-cancer agent. The data generated from these protocols will be foundational for further preclinical development, including apoptosis assays, cell cycle analysis, and in vivo studies.

References

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (n.d.). PubMed. Retrieved from [Link]

  • Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. (2020). PMC - NIH. Retrieved from [Link]

  • Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. (2024). MDPI. Retrieved from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • What is Nitrocaphane used for? (2024). Patsnap Synapse. Retrieved from [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI. Retrieved from [Link]

  • Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. (2013). PubMed. Retrieved from [Link]

  • A novel rhein-piperazine-sulfonamide derivative as a potential candidate for treatment of non-small-cell lung cancer. (2025). ResearchGate. Retrieved from [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. (2019). ResearchGate. Retrieved from [Link]

  • Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. (2021). PubMed. Retrieved from [Link]

  • Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Non-Small Cell Lung Cancer Cell Lines A549 and H1299. (2022). Lsmu.lt. Retrieved from [Link]

  • Reaction mechanisms of nitro compounds. a) The principle of nitro group... (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (n.d.). MDPI. Retrieved from [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. Retrieved from [Link]

  • The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. (2021). SID. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved from [Link]

  • In vitro apoptosis assessment of A549 cells (A) and H1299 cells (B) treated with GEF, GEF@NCA, and GEF@TSBO. … (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibitory effects on different cell lines (A) A549 and (B) H1299,... (n.d.). ResearchGate. Retrieved from [Link]

  • Western blotting analysis of PI3K and Akt in PD- and CTX-treated cells.... (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of A549 cell line for in vitro studies - recent advances and a summary of their receptor functions. (n.d.). ResearchGate. Retrieved from [Link]

  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. (n.d.). NIH. Retrieved from [Link]

Sources

Experimental protocol for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine in kinase screening

This application note provides a structured, phase-gated workflow for the comprehensive profiling of this compound as a potential kinase inhibitor. By progressing from a broad primary screen to quantitative IC₅₀ determination and mechanism of action studies, researchers can efficiently identify and validate kinase targets. The inclusion of rigorous quality controls, such as the Z'-factor calculation, ensures data integrity at each step. This systematic approach enables confident decision-making and provides a solid foundation for advancing promising compounds into further stages of drug discovery, such as cell-based assays and in vivo studies. [3]

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Grokipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.3. In vitro kinase assay. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Biocompare. (n.d.). Kinase Assay Kits. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[6][21][22]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[6][16]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a niche chemical compound with potential applications in medicinal chemistry and drug development. As with any experimental work, the ability to generate reliable and reproducible data is fundamentally dependent on the quality and consistency of the starting materials. The preparation of accurate and stable stock solutions is, therefore, a critical first step in any research protocol involving this compound.

This guide provides a detailed protocol for the preparation of stock solutions of this compound. It is intended for researchers, scientists, and drug development professionals. The information herein is based on the known chemical properties of the compound and expert knowledge of related chemical structures, ensuring a scientifically robust approach to solution preparation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 223785-97-5
Molecular Formula C₁₁H₁₅N₃O₄S
Molecular Weight 285.32 g/mol
Appearance Inferred to be a solid at room temperatureN/A
Solubility No empirical data available. Inferred to be soluble in aprotic polar solvents like DMSO and DMF. Limited solubility is expected in alcohols and aqueous solutions.N/A
Stability Data not available. The sulfonamide linkage may be susceptible to hydrolysis at non-neutral pH. The nitroaromatic group suggests potential photosensitivity.[1][2][3][4]

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) if available from the supplier. Based on the chemical structure, the following minimum safety precautions are recommended:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Tare the Microcentrifuge Tube: Place a clean, dry microcentrifuge tube on the analytical balance and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out 2.85 mg of this compound into the tared microcentrifuge tube.

    • Calculation:

      • Molecular Weight (MW) = 285.32 g/mol

      • Desired Concentration = 10 mM = 0.010 mol/L

      • Desired Volume = 1 mL = 0.001 L

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 285.32 g/mol = 0.0028532 g = 2.85 mg

  • Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

  • Dissolution: Cap the tube securely and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. For short-term storage (1-2 weeks), store the stock solution at 4°C, protected from light. For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh 2.85 mg of Compound add_solvent Add 1.0 mL of DMSO weigh->add_solvent vortex Vortex until dissolved add_solvent->vortex inspect Visually inspect for particulates vortex->inspect label_tube Label tube clearly inspect->label_tube store Store at 4°C (short-term) or -20°C/-80°C (long-term, aliquoted) label_tube->store

Sources

Application Note: High-Sensitivity Detection and Quantification of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the sensitive and specific detection of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine. As a compound of interest in pharmaceutical development and chemical synthesis, its precise quantification is critical for process control, impurity profiling, and safety assessment. This guide presents two primary methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, recommended for trace-level quantification, and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, suitable for qualitative analysis and screening. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind key experimental choices to ensure methodological integrity and reproducibility.

Introduction and Rationale

This compound is a sulfonamide derivative of 1-methylpiperazine. The presence of the nitrobenzenesulfonyl moiety lends the molecule distinct chemical properties that are critical for analytical consideration. The piperazine core is a common structural motif in many pharmaceuticals, making its derivatives relevant as potential starting materials, intermediates, or impurities.[1] The nitroaromatic group, in particular, can be a structural alert for genotoxicity, necessitating its monitoring at trace levels in active pharmaceutical ingredients (APIs).[2][3]

The analytical challenge lies in achieving high sensitivity and selectivity, often in complex matrices. Direct UV detection can be viable due to the chromophoric nitrobenzenesulfonyl group; however, for trace-level analysis, more specific techniques are required. This note details two orthogonal and powerful techniques to address this challenge.

Method Selection Rationale:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for this application. Its exceptional sensitivity and specificity, derived from the separation power of LC combined with the mass-selective detection of MS/MS, make it ideal for quantifying trace-level impurities. The protocols outlined are adapted from well-established methods for analogous compounds like 1-methyl-4-nitrosopiperazine (MNP), a known genotoxic impurity in certain drug products.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and is a widely used technique for the identification of piperazine derivatives.[5][6][7] While potentially requiring derivatization for certain piperazines to improve volatility and peak shape, the target analyte's structure suggests it may be amenable to direct analysis. This method serves as a valuable tool for confirmation of identity and as an alternative analytical approach.

Principle Analytical Method: LC-MS/MS

This method is designed for the definitive quantification of this compound at parts-per-million (ppm) or lower levels. The workflow leverages the high separation efficiency of modern HPLC/UHPLC systems and the unparalleled selectivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow for LC-MS/MS Analysis

The overall process from sample receipt to final data analysis is outlined below. Each step is critical for ensuring the accuracy and precision of the final result.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_weigh Accurately Weigh Sample (e.g., 100 mg of API) s_dissolve Dissolve in Diluent (e.g., 10 mL Methanol) s_weigh->s_dissolve s_vortex Vortex & Sonicate to Ensure Dissolution s_dissolve->s_vortex s_filter Filter through 0.22 µm Syringe Filter s_vortex->s_filter lc_inject Inject Sample onto LC System s_filter->lc_inject Transfer to Autosampler Vial lc_sep Chromatographic Separation (Phenyl-Hexyl Column) lc_inject->lc_sep ms_ion Electrospray Ionization (ESI+) Generation of [M+H]+ lc_sep->ms_ion ms_mrm MRM Detection (Parent → Fragment Ions) ms_ion->ms_mrm d_integrate Peak Integration at Expected Retention Time ms_mrm->d_integrate Acquire Data d_quant Quantification using Calibration Curve d_integrate->d_quant d_report Report Result (e.g., in ppm) d_quant->d_report

Caption: High-level workflow for LC-MS/MS analysis.

Detailed LC-MS/MS Protocol

This protocol is a robust starting point and should be validated for the specific matrix and instrumentation used.

2.2.1. Reagents and Materials

  • Reference Standard: this compound (CAS: 223785-97-5)[8]

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Deionized Water (≥18 MΩ·cm)

  • Additives: Ammonium formate (LC-MS Grade), Formic acid (LC-MS Grade)

  • Apparatus: Analytical balance, volumetric flasks, pipettes, vortex mixer, sonicator, 1.5 mL autosampler vials, 0.22 µm PVDF or PTFE syringe filters.

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (e.g., 0.1 ng/mL to 100 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution with methanol or an appropriate sample matrix mimic.

  • Sample Preparation: Accurately weigh approximately 100 mg of the test sample (e.g., API) into a 10 mL volumetric flask. Add 8 mL of methanol, then vortex and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with methanol. Centrifuge or filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2.2.3. Chromatographic and Mass Spectrometric Conditions

The following table summarizes the recommended starting conditions, adapted from established methods for similar piperazine-based impurities.[2][4]

ParameterRecommended SettingRationale
HPLC System UHPLC or HPLC system capable of pressures up to 600 barProvides efficient separation and sharp peaks, enhancing sensitivity.
Column Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (or equivalent)The phenyl-hexyl stationary phase offers unique selectivity for aromatic compounds through pi-pi interactions, beneficial for retaining the target analyte.[4]
Mobile Phase A 10 mM Ammonium formate in water + 0.1% Formic AcidAmmonium formate and formic acid are volatile buffers ideal for LC-MS, promoting efficient ionization in ESI+.
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase chromatography.
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% BA gradient ensures that the analyte is eluted with a good peak shape while cleaning the column of more retained components.
Flow Rate 0.5 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume is sufficient for sensitive MS detection and minimizes column overload.
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for the high selectivity and sensitivity of MRM experiments.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe piperazine nitrogen is readily protonated, making ESI+ the most effective ionization mode for this class of compounds.
Ion Source Parameters Capillary Voltage: 3.5-4.5 kV; Gas Temp: 350-450°C; Gas Flow: 8-12 L/minThese parameters must be optimized for the specific instrument to achieve maximal signal intensity.[3]
MRM Transitions Q1 (Parent Ion): 286.1 m/z ([M+H]+) Q3 (Fragment Ions): e.g., 100.1 m/z, 185.0 m/z (Hypothesized)Q1 is set to the mass of the protonated molecule (MW=285.32).[9] Q3 fragments are hypothesized based on cleavage of the sulfonyl-piperazine bond and fragmentation of the piperazine ring. These must be confirmed experimentally by infusing the standard.

Alternative/Confirmatory Method: GC-MS

GC-MS provides an excellent orthogonal technique for the identification and semi-quantitative analysis of this compound. Its high resolving power and the standardized nature of electron ionization (EI) mass spectra make it ideal for structural confirmation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_dissolve Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) s_filter Filter if Necessary s_dissolve->s_filter gc_inject Inject into GC Inlet (Split/Splitless) s_filter->gc_inject Transfer to GC Vial gc_sep Separation on Capillary Column (e.g., DB-5ms) gc_inject->gc_sep ms_ion Electron Ionization (EI, 70 eV) gc_sep->ms_ion ms_scan Full Scan Mass Detection (e.g., 50-400 amu) ms_ion->ms_scan d_identify Identify Peak by Retention Time ms_scan->d_identify Acquire Chromatogram & Spectra d_confirm Confirm Identity by Mass Spectrum Matching d_identify->d_confirm d_report Qualitative Report d_confirm->d_report

Caption: General workflow for qualitative GC-MS analysis.

Detailed GC-MS Protocol

This protocol is based on general methods for analyzing piperazine derivatives.[5][6]

3.2.1. Reagents and Materials

  • Reference Standard: this compound

  • Solvents: Dichloromethane, Ethyl Acetate, or Methanol (GC Grade)

  • Apparatus: GC vials with septa.

3.2.2. Standard and Sample Preparation

  • Standard Solution (e.g., 100 µg/mL): Dissolve 10 mg of the reference standard in 100 mL of ethyl acetate.

  • Sample Solution: Dissolve approximately 10-20 mg of the sample in 1 mL of a suitable solvent like ethyl acetate. Filter if particulates are present.

3.2.3. GC-MS Instrument Conditions

ParameterRecommended SettingRationale
GC System Gas chromatograph with a split/splitless injectorStandard equipment for this type of analysis.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.[5]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode maximizes sensitivity, while split mode prevents detector saturation for more concentrated samples.
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 5 minA temperature ramp ensures the analyte is eluted as a sharp peak and the column is cleaned of any high-boiling residues.
MS Transfer Line 290 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard EI source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns that are useful for library matching and structural elucidation.[7]
Scan Range 50 - 400 m/zCovers the molecular ion and expected fragment ions of the target compound.

Method Validation and System Suitability

Any analytical method intended for routine use must be validated to ensure it is fit for purpose. Key validation parameters, based on ICH guidelines, should be assessed.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix and spiked samples to ensure no interfering peaks are present at the analyte's retention time.[2]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used to establish the calibration curve, with a correlation coefficient (r²) of ≥0.99 being typical.[2][6]

  • Accuracy: The closeness of test results to the true value. It should be assessed by analyzing a sample of known concentration (e.g., spiked matrix) at different levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries are typically expected to be within 80-120%.[2]

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Repeatability is assessed by multiple analyses of the same sample on the same day, while intermediate precision is assessed on different days or with different analysts/equipment. The relative standard deviation (RSD) should typically be less than 15%.[2][6]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOQ is often established as the concentration where the signal-to-noise ratio is at least 10. For a similar compound, MNP, LOQs as low as 0.05 µg/g have been reported.

References

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
  • ResearchGate. (2011). Determination of piperazine derivatives in “Legal Highs”.
  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture.
  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology.
  • Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance.
  • ChemicalBook. (n.d.). This compound.
  • Health Sciences Authority. (2022). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS.
  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Frontiers. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS.

Sources

Application Note: Assessment of Cellular Viability and Cytotoxicity using 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the piperazine scaffold stands out as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, antiproliferative effects.[2][3] Similarly, the benzenesulfonamide moiety is a key pharmacophore in a range of therapeutics and has been investigated for its anti-cancer properties.[4][5] The convergence of these two structural motifs, further functionalized with a nitro group—a known modulator of biological activity through the generation of reactive metabolites—positions 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine as a compound of significant interest for cytotoxic evaluation.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell viability assays. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer insights into data interpretation, thereby providing a robust framework for assessing the cytotoxic potential of this novel compound.

Postulated Mechanism of Action: A Hypothesis

The cytotoxic effects of nitroaromatic and sulfonamide-containing compounds are often multifaceted. For this compound, a plausible mechanism of action involves the intracellular reduction of the nitro group. This bioactivation can lead to the formation of highly reactive nitro radical anions and nitrosobenzene intermediates.[8] These reactive species can induce significant cellular damage through two primary pathways:

  • Oxidative Stress: The nitro radical anion can participate in redox cycling, a process that generates superoxide radicals and other reactive oxygen species (ROS). An overwhelming increase in intracellular ROS can lead to oxidative damage of lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death.[8][9]

  • Macromolecular Adduct Formation: The electrophilic intermediates formed during nitro reduction can covalently bind to cellular macromolecules, including proteins and DNA.[6] This can disrupt critical cellular functions, such as enzyme activity and DNA replication, leading to cell cycle arrest and apoptosis.[2][3]

The sulfonamide moiety may also contribute to cytotoxicity by inhibiting key enzymes, such as carbonic anhydrases, which are often overexpressed in tumor cells and play a role in pH regulation and cell proliferation.[10][11]

Postulated Mechanism of Action Postulated Cytotoxic Mechanism of this compound Compound This compound Intracellular_Reduction Intracellular Bioactivation (Nitroreductases) Compound->Intracellular_Reduction Reactive_Intermediates Reactive Nitro Intermediates (Nitro Radical Anion, Nitrosobenzene) Intracellular_Reduction->Reactive_Intermediates Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Macromolecule_Damage Macromolecular Damage Reactive_Intermediates->Macromolecule_Damage ROS Increased ROS Production Oxidative_Stress->ROS Protein_Adducts Protein Adducts Macromolecule_Damage->Protein_Adducts DNA_Adducts DNA Adducts Macromolecule_Damage->DNA_Adducts Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis / Cell Death Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis DNA_Damage->Apoptosis Protein_Adducts->Apoptosis DNA_Adducts->Apoptosis Resazurin Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Prepare_Compound 2. Prepare Compound Stock (e.g., 10 mM in DMSO) Serial_Dilution 3. Prepare Serial Dilutions Seed_Cells 4. Seed Cells in 96-well Plate (100 µL/well) Incubate_24h 5. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 6. Add Compound Dilutions (100 µL/well) Incubate_24h->Add_Compound Incubate_48_72h 7. Incubate for 48-72h Add_Compound->Incubate_48_72h Add_Resazurin 8. Add Resazurin Solution (20 µL/well) Incubate_48_72h->Add_Resazurin Incubate_1_4h 9. Incubate for 1-4h Add_Resazurin->Incubate_1_4h Read_Fluorescence 10. Measure Fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_1_4h->Read_Fluorescence Calculate_Viability 11. Calculate % Viability Read_Fluorescence->Calculate_Viability Plot_Curve 12. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 13. Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for the Resazurin cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. [12] * Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the compound-treated wells) and untreated control wells (medium only).

    • Incubate the plate for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours).

  • Resazurin Incubation and Measurement:

    • After the treatment period, add 20 µL of the resazurin solution to each well. [13] * Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions. [14] * Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the medium-only wells from all other readings.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage of the vehicle control:

    • % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100

  • Dose-Response Curve and IC50 Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Example Data Presentation:

Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Viability
Vehicle Control 854324321100.0
0.1 84321398798.7
1 76543345689.6
10 45678213453.5
50 1234598714.5
100 54324326.4

Alternative Cell Viability Assays

While the Resazurin assay is an excellent choice, other assays can also be employed to validate the findings:

  • MTT Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. [15][16]The formazan crystals are then solubilized, and the absorbance is read. [1][17]* Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. [18][19]The amount of dye taken up is proportional to the number of viable cells and is quantified by spectrophotometry after dye extraction. [20]

Troubleshooting and Considerations

  • Compound Solubility: Ensure that this compound is fully dissolved in the culture medium at the tested concentrations. Precipitation can lead to inaccurate results.

  • Compound Interference: It is crucial to test for any direct interaction between the compound and the assay reagents. This can be done by performing the assay in a cell-free system with the compound at the highest concentration used.

  • Optimal Cell Density and Incubation Times: These parameters should be optimized for each cell line to ensure that the assay is performed within the linear range of detection.

  • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin or Staurosporine) as a positive control to validate the assay performance.

Conclusion

This application note provides a robust framework for assessing the cytotoxic potential of this compound. The detailed protocol for the Resazurin assay, along with the discussion of alternative methods and potential mechanisms of action, equips researchers with the necessary tools to conduct thorough and reliable cell viability studies. The insights gained from these experiments will be invaluable for elucidating the biological activity of this novel compound and for its potential development as a therapeutic agent.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • Çıkrıkçı, S., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Medicinal Chemistry Research, 23(11), 4893-4901. Available at: [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available at: [Link]

  • Vaškevičiūtė, K., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886. Available at: [Link]

  • Wang, Y., et al. (2002). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. Wei sheng yan jiu = Journal of hygiene research, 31(4), 251–253. Available at: [Link]

  • Miran, H. N., et al. (2024). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. Available at: [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Available at: [Link]

  • Kumar, P., et al. (2018). MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • ResearchGate. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of sulfonamide adverse reactions. Available at: [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Available at: [Link]

  • Kocaturk, U., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics, 1–13. Available at: [Link]

  • Matulienė, J., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 25(13), 7247. Available at: [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Available at: [Link]

  • Gąsior, E., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 12885. Available at: [Link]

  • Edwards, D. I. (1986). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Wiadomości parazytologiczne, 32(4-5), 481–489. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]

  • ResearchGate. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Available at: [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Available at: [Link]

  • Jung, H. K., et al. (1992). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation research, 279(1), 15–26. Available at: [Link]

  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. Available at: [Link]

  • Mandic, Z., et al. (2009). N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. European journal of medicinal chemistry, 44(5), 2266–2271. Available at: [Link]

  • O'Brien, P. J., et al. (1990). Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. Xenobiotica, 20(9), 945–955. Available at: [Link]

  • Manzoor, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of Biomolecular Structure & Dynamics, 1–15. Available at: [Link]

  • Tip Biosystems. (2017). Measuring Cell-Viability by Resazurin (AlamarBlue®) Assay using Photopette®. Available at: [Link]

  • Le, T. H., et al. (2024). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific reports, 14(1), 25381. Available at: [Link]

Sources

Application Note & Protocol: Investigating Apoptosis Induction by Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Guide for Researchers

Disclaimer: This document provides a detailed methodology for studying apoptosis induction by piperazine-containing compounds. Due to the limited specific data available for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, this guide is based on the well-characterized pro-apoptotic activities of other bioactive piperazine derivatives, such as certain β-elemene piperazine derivatives. The principles and protocols described herein are broadly applicable for investigating the apoptotic potential of novel piperazine-based compounds.

Introduction: The Therapeutic Potential of Piperazine Moieties in Apoptosis Induction

The piperazine ring is a key structural motif found in a wide array of biologically active compounds and is a crucial building block in modern drug discovery.[1] Piperazine derivatives have been investigated for a variety of therapeutic applications, including their potential as anticancer agents that can trigger programmed cell death, or apoptosis.[2] Apoptosis is a fundamental process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer.[2] Therefore, compounds that can selectively induce apoptosis in cancer cells are of significant interest in oncology research and drug development.

This guide will provide a comprehensive overview of the methodologies used to investigate the apoptosis-inducing effects of piperazine derivatives, with a focus on a representative compound class that has been shown to elicit these effects.

Mechanism of Action: Unraveling the Pro-Apoptotic Signaling Cascade

Several piperazine derivatives have been shown to induce apoptosis through a multi-faceted mechanism that often involves the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic apoptotic pathways.

A key mechanism involves the induction of intracellular oxidative stress, which can lead to mitochondrial dysfunction.[3] This is characterized by a decrease in the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[4][5] The released cytochrome c then participates in the formation of the apoptosome, which leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[5]

Furthermore, some piperazine derivatives can activate the extrinsic apoptotic pathway by upregulating the expression of death receptors, such as TNFR1, on the cell surface.[6] This increased expression sensitizes the cells to apoptotic ligands like tumor necrosis factor (TNF), leading to the activation of caspase-8.[6] Activated caspase-8 can then directly activate effector caspases, such as caspase-3, or cleave Bid to tBid, which further amplifies the mitochondrial apoptotic signaling.[7]

Ultimately, both the intrinsic and extrinsic pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[8] This involves the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[9]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Piperazine Derivative Piperazine Derivative TNFR1 TNFR1 Piperazine Derivative->TNFR1 Upregulation ROS ROS Piperazine Derivative->ROS Generation Caspase-8 Caspase-8 TNFR1->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondria Mitochondria ROS->Mitochondria Dysfunction Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 1. Signaling pathway of apoptosis induction by piperazine derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the pro-apoptotic effects of a test piperazine compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This initial screen is crucial for determining the cytotoxic concentration range of the test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Test piperazine compound

  • Appropriate cancer cell line (e.g., K562 human leukemia cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of the test piperazine compound (e.g., 50, 100, 150, 200 µM) for 24, 48, and 72 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., cisplatin).[10]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate at 37°C for 2 hours.[10]

  • Add 200 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate for 20 minutes at room temperature.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This is a widely used method to differentiate between apoptotic, necrotic, and viable cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Materials:

  • Annexin V-FLUOS staining kit (or similar)

  • Flow cytometer

  • Treated and control cells

Procedure:

  • Seed cells (e.g., 1 x 10^6 cells) and treat with the test compound at its IC50 concentration for the desired time.

  • Collect both floating and adherent cells.[11]

  • Wash the cells twice with PBS and centrifuge.[11]

  • Resuspend the cell pellet in 100 µL of incubation buffer.[12]

  • Add 2 µL of Annexin V-FLUOS and 2 µL of PI.[11]

  • Incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer.[12]

  • Analyze the cells by flow cytometry within 1 hour.[12]

Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)

This assay helps to determine the involvement of the mitochondrial pathway in apoptosis.

Principle: JC-1 is a lipophilic, cationic dye that can selectively enter the mitochondria. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

  • Treated and control cells

Procedure:

  • Treat cells with the test compound as previously determined.

  • Incubate the cells with JC-1 dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Analyze the cells by flow cytometry or visualize them under a fluorescence microscope.

  • Quantify the change in the red/green fluorescence ratio.

Protocol 4: Caspase Activity Assay

This assay confirms the activation of the caspase cascade, a hallmark of apoptosis.

Principle: Caspase activity can be measured using specific substrates that are conjugated to a fluorescent or colorimetric reporter. When the substrate is cleaved by an active caspase, the reporter is released, and the resulting signal can be quantified.

Materials:

  • Caspase-3, -8, and -9 activity assay kits

  • Microplate reader

  • Treated and control cells

Procedure:

  • Treat cells with the test compound.

  • Lyse the cells to release their contents.

  • Add the caspase-specific substrate to the cell lysate.

  • Incubate according to the kit's instructions.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Determine the fold-increase in caspase activity compared to the control.

Experimental_Workflow Cell_Culture Cell Culture (e.g., K562) Compound_Treatment Compound Treatment (Piperazine Derivative) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability (MTT Assay) Compound_Treatment->Cell_Viability Apoptosis_Staining Apoptosis Staining (Annexin V/PI) Compound_Treatment->Apoptosis_Staining MMP_Assay MMP Assay (JC-1) Compound_Treatment->MMP_Assay Caspase_Assay Caspase Activity (Caspase-3, -8, -9) Compound_Treatment->Caspase_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Staining->Data_Analysis MMP_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Figure 2. Overall experimental workflow for assessing apoptosis induction.

Data Interpretation and Troubleshooting

Assay Expected Result for Apoptosis Induction Potential Issues Troubleshooting
MTT Assay Dose- and time-dependent decrease in cell viability.High background, inconsistent results.Optimize cell seeding density, ensure complete formazan solubilization.
Annexin V/PI Increase in Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) cell populations.High percentage of necrotic cells.Use a lower concentration of the compound or a shorter incubation time.
MMP Assay (JC-1) Decrease in the red/green fluorescence ratio, indicating mitochondrial depolarization.Weak signal, high background.Optimize dye concentration and incubation time, use a positive control (e.g., CCCP).
Caspase Activity Increased activity of initiator (caspase-8, -9) and effector (caspase-3) caspases.Low signal-to-noise ratio.Ensure efficient cell lysis, use a sufficient amount of protein lysate.

Quantitative Data Summary

The following table provides a hypothetical example of expected quantitative data from the described assays. Actual results will vary depending on the specific piperazine derivative, cell line, and experimental conditions.

Parameter Control Test Compound (IC50) Positive Control
Cell Viability (% of Control) 100%~50%< 20%
Early Apoptotic Cells (%) < 5%> 20%Variable
Late Apoptotic/Necrotic Cells (%) < 5%> 15%Variable
MMP (Red/Green Ratio) HighLowLow
Caspase-3 Activity (Fold Increase) 1> 2> 2
Caspase-8 Activity (Fold Increase) 1> 1.5Variable
Caspase-9 Activity (Fold Increase) 1> 1.5Variable

Conclusion

The methodologies outlined in this guide provide a robust framework for the investigation of apoptosis induction by novel piperazine derivatives. By employing a combination of cell viability, apoptosis staining, mitochondrial function, and caspase activity assays, researchers can gain valuable insights into the pro-apoptotic potential and the underlying molecular mechanisms of these promising compounds. This comprehensive approach is essential for the preclinical evaluation of new piperazine-based candidates for cancer therapy.

References

  • Mochizuki, H., Nakamura, N., Nishi, K., & Mizuno, Y. (1994). Apoptosis is induced by 1-methyl-4-phenylpyridinium ion (MPP+) in ventral mesencephalic-striatal co-culture in rat. Neuroscience Letters, 170(1), 191–194.
  • Cassarino, D. S., Parks, J. K., Parker, W. D., Jr, & Bennett, J. P., Jr. (1999). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. Journal of Neurochemistry, 72(5), 1945–1953.
  • Sharma, G., Kumar, A., & Rabbani, G. (2018). Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid. Avicenna journal of medical biotechnology, 10(3), 164–171.
  • Cassarino, D. S., Parks, J. K., Parker, W. D., Jr, & Bennett, J. P., Jr. (1999). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. Journal of Neurochemistry, 72(5), 1945–1953.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Wang, G., Li, Y., Wang, X., Qi, Z., Li, B., & Liu, H. (2011).
  • Shtilerman, M., Zlotnikov, S., & Oren, R. (2002). 4-Nitrobenzylidene malononitrile reduces apoptosis-mediated liver injury in mice. Liver, 22(4), 321–328.
  • Meric, N., Cetin, Z., & Ugan, R. A. (2025).
  • Satoh, T., Nakatsuka, D., Lipton, S. A., & Enokido, Y. (2000). Differential involvement of mitochondrial permeability transition in cytotoxicity of 1-methyl-4-phenylpyridinium and 6-hydroxydopamine. Journal of Neuroscience Research, 62(1), 126–134.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Arshad, N., Ali, H., Yoon, H. S., & Choo, H. Y. (2014). 4-Methyl-N'-(4-nitrobenzylidene)piperazin-1-amine. Acta crystallographica. Section E, Structure reports online, 70(Pt 2), o138.
  • Mast, J. M., Hinds, J. W., Tse, D., Axelrod, K., Kuppusamy, M. L., Kmiec, M. M., Bognár, B., Kálai, T., & Kuppusamy, P. (2020). Selective Induction of Cellular Toxicity and Anti-tumor Efficacy by N-Methylpiperazinyl Diarylidenylpiperidone and its Pro-nitroxide Conjugate through ROS-mediated Mitochondrial Dysfunction and G2/M Cell-cycle Arrest in Human Pancreatic Cancer. Cell biochemistry and biophysics, 78(2), 191–202.
  • Tian, Y., Li, Y., Yin, L., & Ning, B. (2024). Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin. Journal of pharmaceutical and biomedical analysis, 248, 116303.
  • Weigand, M., Ronchini, C., & Perna, A. M. (2024). Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis.
  • Wang, G., Li, Y., Wang, X., Qi, Z., Li, B., & Liu, H. (2011).
  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Chen, Y. J., & Hubbell, J. A. (2022). Intracellular and microenvironmental regulation of mitochondrial membrane potential in cancer cells. Biochimica et biophysica acta. Reviews on cancer, 1877(2), 188686.
  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Kabir, M., & Figg, W. D. (2014). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. The Journal of pharmacology and experimental therapeutics, 350(2), 324–335.
  • Preprints.org. (2024). Magnesium Ion: A New Switch in Tumor Treatment. [Link]

  • Journal of Biomolecular Structure and Dynamics. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 1-18.

Sources

Troubleshooting & Optimization

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthetic procedure. Our focus is on troubleshooting, understanding the underlying chemical principles, and ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed for successful experimentation.

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of nucleophilic substitution at a sulfonyl group. The reaction proceeds via the attack of the secondary amine of 1-methylpiperazine on the electron-deficient sulfur atom of 4-nitrobenzenesulfonyl chloride (nosyl chloride). The strongly electron-withdrawing nitro group makes the sulfonyl sulfur highly electrophilic, facilitating the reaction. The process releases a molecule of hydrochloric acid (HCl), which must be neutralized to drive the reaction to completion.

Q2: Why is a base, such as triethylamine or pyridine, essential for this reaction?

The use of a non-nucleophilic base is critical for two primary reasons. First, as the reaction proceeds, it generates hydrochloric acid (HCl). This acid can protonate the starting amine (1-methylpiperazine), converting it into its ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction. A base, often referred to as an "acid scavenger," neutralizes the HCl as it is formed.[1] Second, by removing the acidic byproduct, the equilibrium of the reaction is shifted towards the product side, in accordance with Le Châtelier's principle, leading to higher yields.

Q3: What are the ideal solvent characteristics for this synthesis?

The ideal solvent should be aprotic and anhydrous.[1]

  • Aprotic: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are preferred because they do not have acidic protons that can interfere with the reaction or react with the base.

  • Anhydrous (Dry): 4-Nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis. Any moisture in the solvent or on the glassware will react with it to form the corresponding 4-nitrobenzenesulfonic acid.[2][3] This side reaction consumes your starting material and introduces a significant impurity that can complicate purification.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable mobile phase (e.g., ethyl acetate/hexanes mixture) should be developed to achieve good separation between the starting materials (1-methylpiperazine and 4-nitrobenzenesulfonyl chloride) and the final product. The product, being a sulfonamide, is typically more polar than the sulfonyl chloride but less polar than the piperazine starting material if the latter is spotted as a salt. The reaction is considered complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4]

Q5: What are the key safety precautions when handling the reactants?

  • 4-Nitrobenzenesulfonyl Chloride: This reagent is corrosive and moisture-sensitive.[5][6] It can cause severe skin burns and eye damage.[5] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of its dust. It should be stored in a tightly sealed container in a dry environment, such as a desiccator.

  • 1-Methylpiperazine: This compound is a flammable liquid and can cause skin burns and allergic reactions.[7][8] It is also harmful if inhaled.[8] All handling should be performed in a well-ventilated fume hood with appropriate PPE.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield

A diminished yield is the most common issue, often pointing to problems with reagents or reaction conditions.

  • Possible Cause 1: Degraded 4-Nitrobenzenesulfonyl Chloride

    • Diagnosis: The sulfonyl chloride is a yellow solid that should be crystalline.[6] If it appears clumpy, discolored, or oily, it has likely hydrolyzed due to improper storage.

    • Solution: Use a fresh bottle of the reagent or purify the existing material. Purification can be achieved by recrystallization from a non-polar solvent like petroleum ether or by vacuum distillation, though the latter requires care due to its thermal sensitivity.[3] Always store the reagent in a desiccator away from moisture.

  • Possible Cause 2: Presence of Moisture

    • Diagnosis: If a significant amount of a highly polar, UV-active spot is observed at the baseline of your TLC plate, this is likely the 4-nitrobenzenesulfonic acid byproduct from hydrolysis.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) provides an extra layer of protection against atmospheric moisture.[1]

  • Possible Cause 3: Inadequate Base

    • Diagnosis: If the reaction stalls and starting materials remain even after an extended period, the base may be the issue. The pH of the reaction mixture may have become acidic.

    • Solution: Ensure at least one full equivalent of the base (relative to the sulfonyl chloride) is used. If the amine starting material is a hydrochloride salt, an additional equivalent of base is required. Use a high-purity, dry base like triethylamine or diisopropylethylamine (DIPEA).

Problem: Product is Impure / Multiple Spots on TLC After Reaction

The presence of side products complicates purification and reduces the final yield of the desired compound.

  • Possible Cause 1: Unreacted Starting Materials

    • Diagnosis: Spots corresponding to the starting materials are visible on the TLC plate after the reaction is deemed complete.

    • Solution: This indicates the reaction has not gone to completion. Check the stoichiometry; a slight excess (1.1-1.2 equivalents) of the 1-methylpiperazine can help ensure all the sulfonyl chloride is consumed. If the reaction is simply slow, increasing the reaction time or gently warming the mixture may be necessary.

  • Possible Cause 2: Formation of 4-Nitrobenzenesulfonic Acid

    • Diagnosis: As mentioned previously, a very polar spot at the TLC baseline is characteristic of the sulfonic acid byproduct.

    • Solution: This acidic impurity can be easily removed during the aqueous workup. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the sulfonic acid, forming a salt that is soluble in the aqueous layer and thus removed from the product.

  • Possible Cause 3: Disubstituted Byproducts

    • Diagnosis: If the 1-methylpiperazine starting material is contaminated with piperazine, the formation of the symmetrical N,N'-bis(4-nitrobenzenesulfonyl)piperazine is possible. This byproduct would appear as a distinct, often less polar, spot on TLC.

    • Solution: Use high-purity 1-methylpiperazine.[9] If the byproduct does form, it can typically be separated from the desired monosubstituted product by silica gel column chromatography due to their significant difference in polarity.

Part 3: Protocols & Methodologies

Experimental Protocol: Synthesis of this compound
  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methylpiperazine (1.0 g, 10.0 mmol, 1.05 eq).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the piperazine is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.4 mL, 10.0 mmol, 1.05 eq) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (2.11 g, 9.5 mmol, 1.0 eq) in 25 mL of anhydrous DCM. Add this solution dropwise to the cold piperazine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the 4-nitrobenzenesulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Data Presentation: Common Byproducts and Their Characteristics
Compound NameStructureMolecular Weight ( g/mol )Polarity (vs. Product)Identification/Removal Method
This compound (Product) C₁₁H₁₅N₃O₄S285.32-Target compound.
4-Nitrobenzenesulfonic Acid C₆H₅NO₅S203.17Much HigherForms from hydrolysis.[2] Removed with a basic aqueous wash (e.g., NaHCO₃).
N,N'-bis(4-nitrobenzenesulfonyl)piperazine C₁₆H₁₆N₄O₈S₂484.46LowerForms if piperazine is a contaminant. Separated by column chromatography.

Part 4: Visual Guides & Workflows

Diagrams

Below are diagrams illustrating the key chemical transformations and a logical workflow for troubleshooting common issues.

Main_Reaction_Pathway cluster_products Products NMP 1-Methylpiperazine plus1 + NMP->plus1 NosCl 4-Nitrobenzenesulfonyl Chloride Product This compound NosCl->Product  Reaction in DCM Solvent plus2 + Base Triethylamine (Base) Salt Triethylammonium Chloride Base->Salt plus1->NosCl

Caption: Main reaction pathway for sulfonamide formation.

Side_Reaction NosCl 4-Nitrobenzenesulfonyl Chloride plus + NosCl->plus Water Water (Moisture) Acid 4-Nitrobenzenesulfonic Acid Water->Acid  Hydrolysis (Undesired) HCl HCl Water->HCl plus->Water

Caption: Primary side reaction: Hydrolysis of the sulfonyl chloride.

Troubleshooting_Workflow start Problem: Low Product Yield check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions purity_q Is Sulfonyl Chloride pure & crystalline? check_reagents->purity_q moisture_q Were anhydrous conditions used? check_conditions->moisture_q base_q Is base stoichiometry correct (>=1 eq)? check_conditions->base_q sol_purify Solution: Recrystallize or use new reagent. purity_q->sol_purify No sol_dry Solution: Dry glassware/solvents. Use inert atmosphere. moisture_q->sol_dry No sol_base Solution: Verify base quantity and purity. base_q->sol_base No

Caption: Troubleshooting workflow for low reaction yield.

References

  • Ivanov, S. N., Gnedin, B. G., & Yutilov, Y. M. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4008. Available at: [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Orthanilic acid. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Retrieved from: [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... Retrieved from: [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from: [Link]

  • Patel, R. V., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(12), 8495–8508. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from: [Link]

  • Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
  • PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Technical Support Center: Purification of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (MNBSP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity MNBSP. Achieving high purity is critical, as residual starting materials or byproducts can interfere with downstream applications, compromise biological data, and introduce safety concerns.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to resolve common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the purification of MNBSP.

Q1: My crude product is an off-white or yellowish solid. What are the likely impurities?

A: The discoloration typically points to residual starting materials or byproducts from the synthesis. The most common impurities include:

  • Unreacted 1-Methylpiperazine: A basic, somewhat volatile liquid. Its presence can be detected by NMR (signals around 2.2-2.8 ppm) or LC-MS.

  • 4-Nitrobenzenesulfonic Acid: This is the hydrolysis product of 4-nitrobenzenesulfonyl chloride, a common starting material.[1] It is a strong acid and can be difficult to remove from the final product if not addressed during workup.

  • Residual Base: If a tertiary amine base like triethylamine was used during the synthesis, it can form salts with acidic byproducts, which may co-precipitate with your product.

  • Colored Byproducts: Minor side reactions can produce highly colored aromatic impurities.

Expert Tip: A simple Thin Layer Chromatography (TLC) analysis is the best first step to visualize the number of components in your crude material. A good starting mobile phase is 50:50 Ethyl Acetate:Hexane.

Q2: I performed a recrystallization, but my yield is very low. How can I improve it?

A: Low yield is a frequent issue in recrystallization and can be traced back to several factors.[2][3]

  • Using Too Much Solvent: The most common cause. The goal is to create a saturated solution at the solvent's boiling point, not to dissolve the compound completely with ease.[3] Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling Too Quickly: Rapid cooling (e.g., plunging the hot flask directly into an ice bath) leads to the formation of very small crystals or "oiling out," which can trap impurities and reduce the isolated yield. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.[3]

  • Choosing the Wrong Solvent: The ideal solvent should dissolve the compound poorly at room temperature but very well when hot. If your compound is too soluble in the chosen solvent even when cold, you will lose a significant portion of it in the mother liquor.

Troubleshooting Steps:

  • After filtering your crystals, try concentrating the mother liquor (the leftover solvent) by about 50% and cooling it again. This may yield a second crop of crystals. Note: Always check the purity of the second crop by TLC or melting point, as it may be less pure than the first.

  • If the yield remains low, a different solvent system is required. Refer to the solvent selection table in the protocols section below.

Q3: My compound "oils out" instead of crystallizing. What does this mean and how do I fix it?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound separates as a liquid instead of a solid.

Solutions:

  • Lower the Solution Temperature: Add a small amount of cold solvent to the oiled-out mixture to lower the overall temperature below the compound's melting point.

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add slightly more solvent to decrease the saturation point. Cool slowly.

  • Change Solvents: Switch to a lower-boiling point solvent or use a mixed-solvent system. For MNBSP, if you observe oiling out in ethanol, trying a mixture like ethyl acetate/hexane may be effective.

Q4: My purified product is still yellow. How can I obtain a pure white solid?

A: A persistent yellow color often indicates the presence of trace, highly conjugated impurities that co-crystallize with your product.

  • Activated Charcoal Treatment: This is the most effective method for removing colored impurities.

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Caution: Add charcoal carefully to the hot solution to avoid violent bumping.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize as usual.[3]

  • Repeat Recrystallization: A second recrystallization may be necessary to remove stubborn impurities.

Q5: My compound streaks badly on a silica TLC plate. What is the cause?

A: Streaking is usually caused by overloading the sample or by strong interactions between the compound and the stationary phase (silica gel). Given that MNBSP has a basic N-methylpiperazine group, it can interact strongly with the acidic silica gel.

Solutions:

  • Add a Modifier to the Eluent: Add a small amount of triethylamine (~0.5-1%) or a few drops of ammonium hydroxide to the mobile phase. This base will occupy the acidic sites on the silica, allowing your basic compound to travel up the plate more cleanly.

  • Use a Different Stationary Phase: If the issue persists, consider using a different stationary phase like alumina (neutral or basic) for chromatography.

  • Check for Insolubility: Ensure your sample is fully dissolved in the spotting solvent. If it precipitates at the origin, it will streak.

Purification Protocols & Method Selection

The choice of purification method depends on the scale of your experiment and the initial purity of your crude product.

Decision Logic for Purification Method

G start Crude MNBSP Sample check_purity Assess Purity by TLC/NMR start->check_purity high_purity High Purity (>95%) Minor Impurities check_purity->high_purity High low_purity Low Purity (<95%) Multiple Impurities check_purity->low_purity Low scale What is the scale? recrystallize Recrystallization scale->recrystallize > 1 g chromatography Column Chromatography scale->chromatography < 1 g high_purity->scale acid_wash Acid/Base Extraction (Optional Pre-treatment) low_purity->acid_wash final_product Pure MNBSP (>99%) recrystallize->final_product chromatography->recrystallize If solid chromatography->final_product If pure acid_wash->chromatography

Caption: Decision tree for selecting a purification strategy.

Data Summary: Comparison of Purification Methods
MethodTypical YieldPurity Achieved (HPLC)Best ForKey Disadvantage
Recrystallization 70-90%>99.5%Removing minor impurities from large batches (>1g).Not effective for impurities with similar solubility.
Column Chromatography 50-80%>99.0%Separating complex mixtures or small-scale purification (<5g).More time-consuming and uses large solvent volumes.
Acid/Base Extraction >95% (recovery)N/A (pre-treatment)Removing basic (1-methylpiperazine) or acidic (sulfonic acid) impurities.Risk of emulsion formation; may not remove neutral impurities.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Recrystallization from Ethanol

This is the recommended method for final purification of MNBSP that is already >90% pure.

  • Dissolution: Place the crude MNBSP (e.g., 5.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal volume of 95% ethanol (e.g., 20 mL) to start.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more 95% ethanol in small portions (1-2 mL at a time) until the solid just dissolves at the boiling point.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified white crystalline product under vacuum. Assess purity by melting point (expected: 109-111°C[4]) and HPLC/NMR.

Protocol 2: Flash Column Chromatography

This method is ideal for purifying crude material with significant impurities.

  • Adsorbent: Prepare a slurry of silica gel in the initial mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude MNBSP in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Starting Mobile Phase: A good starting point is 30% Ethyl Acetate in Hexane.

    • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 30% to 70% Ethyl Acetate in Hexane) to elute the compounds.

    • TLC Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid can be used as is or further purified by recrystallization as described in Protocol 1.

Purification Workflow Diagram

G cluster_0 Workup & Initial Purification cluster_1 Main Purification cluster_2 Analysis & Final Product crude Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate crude->dissolve acid_wash Wash with 1M HCl (aq) (Removes 1-Methylpiperazine) dissolve->acid_wash base_wash Wash with sat. NaHCO3 (aq) (Removes Sulfonic Acid) acid_wash->base_wash dry_concentrate Dry (Na2SO4) & Concentrate base_wash->dry_concentrate column Flash Column Chromatography (Hexane/EtOAc Gradient) dry_concentrate->column recrystallize Recrystallization (Ethanol) column->recrystallize analysis Purity Analysis (HPLC, NMR, MP) recrystallize->analysis final_product Pure MNBSP (>99%) analysis->final_product

Caption: Standard purification workflow for MNBSP.

References

  • RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS - Health Sciences Authority. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. Available at: [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem. Available at: [Link]

  • Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine - PrepChem.com. Available at: [Link]

  • Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin - PubMed. Available at: [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents.
  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC - NIH. Available at: [Link]

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - ResearchGate. Available at: [Link]

  • Possible root causes of 1-methyl-4-nitrosopiperazine (MNP)... - ResearchGate. Available at: [Link]

  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide - MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (CAS 223785-97-5). This document is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in common biological buffers. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

The molecular structure of this compound, which contains both a lipophilic nitro-benzenesulfonyl group and a polar, ionizable piperazine ring, presents a classic solubility challenge. It is often referred to as a "brick dust" molecule—compounds with high melting points and poor solvation in both aqueous and organic solvents. This section addresses the most immediate questions that arise from this characteristic.

Q1: I dissolved my compound in 100% DMSO, but it crashed out of solution when I added it to my aqueous cell culture media/buffer. Why did this happen?

This is the most common issue encountered and is a phenomenon known as precipitation of a DMSO stock solution .[1] When you add a highly concentrated DMSO stock of a hydrophobic compound to an aqueous buffer, the local concentration of the compound momentarily exceeds its aqueous solubility limit. DMSO is a powerful organic solvent, but it is miscible with water. As the DMSO rapidly diffuses into the bulk aqueous phase, the local solvent environment around your compound molecules quickly changes from organic to aqueous. The compound, no longer supported by the organic solvent, precipitates out.[2] This is a problem of kinetic solubility, not necessarily the final thermodynamic solubility.[3][4][5]

Q2: What are the key physicochemical properties of this compound I should be aware of?

While experimental data for this specific compound is scarce, we can infer its properties from its structure. These predictions are crucial for designing a solubilization strategy.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight 285.32 g/mol [6]Moderate molecular weight, typical for small molecule inhibitors.
logP (Lipophilicity) ~1.7 (Predicted)A positive logP indicates that the compound is more soluble in lipids than in water, suggesting inherent low aqueous solubility.
pKa (Ionization) ~7.0 - 8.0 (Predicted)The piperazine nitrogen with the methyl group is basic. Its pKa is likely in the physiological pH range. This is critical: the compound's charge, and thus its solubility, will be highly dependent on the pH of the buffer.[7]
Solubility Class Likely BCS Class II/IVLow solubility is the primary obstacle. Permeability may also be a factor.

Note: Predicted values are based on computational models and structural analogs. Experimental verification is recommended.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

This is a critical, cell-line-dependent parameter. As a general rule:

  • ≤ 0.1% DMSO: Considered safe for almost all cell lines, even sensitive ones, and for long-term exposure.[8][9]

  • 0.1% - 0.5% DMSO: Tolerated by most robust cell lines without significant cytotoxicity.[10][11]

  • > 0.5% - 1.0% DMSO: Can cause stress or toxicity in many cell lines, especially with longer incubation times.[8][10][12]

  • > 1.0% DMSO: Often leads to significant cytotoxicity and can affect mitochondrial function and membrane permeability.[12][13]

Crucially, you must always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration to differentiate between compound-specific effects and solvent-induced artifacts.[12]

Q4: Can I just heat or sonicate my buffer to force the compound to dissolve?

While gentle warming and sonication can help dissolve compounds by providing the necessary activation energy, this approach often creates a supersaturated, thermodynamically unstable solution .[3] The compound may appear dissolved but can precipitate later, especially during long incubations or temperature changes (e.g., moving from a warm water bath to a 37°C incubator). This approach measures kinetic solubility and is not a substitute for finding true thermodynamic solubility.[3][4] It is best used as a final, gentle step in a robust solubilization protocol, not as the primary method.

Section 2: In-Depth Troubleshooting & Experimental Protocols

When facing solubility issues, a systematic approach is more effective than random attempts. The following guides provide structured workflows and protocols.

Guide 1: A Systematic Approach to Solubilization

The following workflow provides a decision-making tree for systematically tackling solubility problems with this compound.

G start Problem: Compound precipitates in biological buffer check_dmso Step 1: Verify DMSO Concentration Is final [DMSO] ≤ 0.5%? start->check_dmso dmso_ok Yes check_dmso->dmso_ok Yes dmso_high No check_dmso->dmso_high No check_pH Step 2: Assess Buffer pH Is compound ionizable (pKa ~7-8)? Is buffer pH < pKa? dmso_ok->check_pH reduce_dmso Action: Increase stock concentration to lower required volume. Re-test. dmso_high->reduce_dmso reduce_dmso->check_dmso ph_ok Yes check_pH->ph_ok Yes ph_bad No check_pH->ph_bad No check_conc Step 3: Evaluate Final Concentration Is the target concentration too high? ph_ok->check_conc adjust_ph Action: Prepare buffers with pH > pKa (e.g., 8.0, 8.5). Test solubility. ph_bad->adjust_ph adjust_ph->check_pH conc_ok No check_conc->conc_ok No conc_high Yes check_conc->conc_high Yes use_excipients Step 4: Employ Solubility Enhancers Still precipitating at desired concentration? conc_ok->use_excipients lower_conc Action: Determine max solubility via serial dilution. Work below this limit. conc_high->lower_conc lower_conc->check_conc excipients_yes Yes use_excipients->excipients_yes Yes excipients_no No use_excipients->excipients_no No try_cosolvent Option A: Try co-solvents (e.g., PEG-400, ethanol). Requires new vehicle control. excipients_yes->try_cosolvent try_cyclodextrin Option B: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. excipients_yes->try_cyclodextrin solution Solution Found excipients_no->solution try_cosolvent->solution try_cyclodextrin->solution

Caption: Troubleshooting workflow for compound precipitation.

Guide 2: Protocol for Preparing and Diluting Stock Solutions

Accuracy starts with the stock solution.[14][15] This protocol minimizes common errors.

Objective: To prepare a high-concentration, stable stock solution in DMSO and dilute it into an aqueous buffer with minimal precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Target biological buffer (e.g., PBS, pH 7.4)

  • Calibrated analytical balance, volumetric flasks, and micropipettes

  • Vortex mixer and water bath sonicator

Procedure:

  • Calculate Amount: Determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM, 50 mM). Use an online calculator or the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[16]

  • Weigh Compound: Accurately weigh the compound using an analytical balance. Ensure the balance is calibrated and free of static.

  • Initial Dissolution: Add the weighed powder to a glass vial. Add ~80% of the final required volume of anhydrous DMSO. Cap tightly.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If solids remain, sonicate in a room temperature water bath for 5-10 minutes. Gentle warming (to 30-40°C) can be used if necessary, but avoid overheating. Visually confirm that all solid material has dissolved.

  • Final Volume: Once fully dissolved, add DMSO to reach the final target volume. Mix thoroughly by inversion. This is your master stock solution.

  • Aqueous Dilution (Critical Step): a. Aliquot the required volume of your aqueous buffer into a tube. b. While vigorously vortexing the buffer, slowly add the small volume of DMSO stock directly into the vortex. Do not pipette the stock onto the wall of the tube or the surface of the liquid. This rapid, forceful mixing is key to preventing localized supersaturation and precipitation.[10] c. Continue vortexing for at least 30 seconds after adding the stock.

  • Inspection: Visually inspect the final solution against a dark background for any signs of turbidity or precipitate (Tyndall effect). If clear, it is ready for your assay.

Guide 3: Protocol for pH-Dependent Solubility Testing

Objective: To determine if adjusting the buffer pH can improve the solubility of the compound.

Rationale: The piperazine moiety of the compound is basic. At a pH below its pKa, the nitrogen atom will be protonated (positively charged). At a pH above its pKa, it will be neutral. The charged form is generally much more water-soluble. By raising the pH of the buffer, we can shift the equilibrium towards the more soluble, protonated form.

Procedure:

  • Prepare Buffers: Prepare a series of identical buffers (e.g., phosphate or TRIS-based) with varying pH values, such as 6.5, 7.0, 7.5, 8.0, and 8.5.

  • Prepare Compound Stock: Create a high-concentration stock in DMSO (e.g., 50 mM) as described in Guide 2.

  • Serial Dilution: For each pH buffer, add the DMSO stock to achieve a high target concentration that is known to precipitate (e.g., 200 µM).

  • Equilibrate and Observe: Allow the tubes to equilibrate at the experimental temperature (e.g., 37°C) for 1-2 hours.

  • Analyze: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitated compound. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Guide 4: Using Solubility Enhancers

If pH modification and optimized dilution techniques are insufficient, excipients can be employed.

Option A: Co-solvents (Ethanol, PEG-400) Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[17]

  • Ethanol: Can be tolerated by some cell lines up to 1%.[13][18]

  • Polyethylene Glycol 400 (PEG-400): A less volatile and often less toxic alternative to ethanol.[19][20]

  • Protocol: Prepare a tertiary stock solution by diluting your primary DMSO stock into the co-solvent (e.g., 1 part DMSO stock + 9 parts PEG-400). Then, add this tertiary stock to your aqueous buffer. A new, complex vehicle control containing the final concentrations of both DMSO and the co-solvent is mandatory.

Option B: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, and the complex as a whole is water-soluble.[21][22][23]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.[24]

  • Protocol:

    • Prepare a solution of HP-β-CD in your biological buffer (e.g., 1-5% w/v).

    • Add your DMSO stock of the compound directly to the cyclodextrin-containing buffer while vortexing.

    • The cyclodextrin will form a complex with the compound, keeping it in solution.[25]

    • A vehicle control containing the same concentration of HP-β-CD and DMSO is required.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[Link]

  • DMSO usage in cell culture. LifeTein peptide.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC).[Link]

  • Maximum DMSO concentration in media for cell culture? Reddit r/labrats.[Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate.[Link]

  • Best Practices For Stock Solutions. FasterCapital.[Link]

  • Cyclodextrin. Wikipedia.[Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.[Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate.[Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate.[Link]

  • Preparing Stock Solutions. PhytoTech Labs.[Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.[Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio.[Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine. PubChem.[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information (PMC).[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.[Link]

  • Lab Skills: Preparing Stock Solutions. YouTube.[Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. National Center for Biotechnology Information (PMC).[Link]

  • 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. PubChem.[Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.[Link]

  • Effects of polyethylene glycol on stability of α-chymotrypsin in aqueous ethanol solvent. ResearchGate.[Link]

  • Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ResearchGate.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information (PMC).[Link]

  • 1-Methyl-4-nitrosopiperazine. PubChem.[Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC).[Link]

  • Different compounds precipitated from a DMSO solution containing 2.7... ResearchGate.[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.[Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre.[Link]

  • 1-methyl-4-((4-nitrophenyl)sulfonyl)piperazine (C11H15N3O4S). PubChemLite.[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.[Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed.[Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Center for Biotechnology Information (PMC).[Link]

Sources

Stability of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Stability

I've initiated comprehensive Google searches, focusing on the stability of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine. I'm prioritizing its chemical properties and potential degradation pathways to start. I'm focusing on the structural formula, melting point, and stability-related data points.

Exploring Degradation Pathways

I'm now diving into the specifics of degradation, searching for protocols to assess the stability of this molecule in cell culture media. I'm focusing on common analytical techniques like HPLC and LC-MS and how various media components, such as DMEM and RPMI-1640, might influence the compound. I plan to use a Q&A format for technical support.

Defining Stability Protocols

I'm now focusing on defining protocols, searching for best practices for assessing small molecule stability in cell culture, using HPLC and LC-MS. I'm considering media components like DMEM and RPMI-1640 and their influence. I'm structuring gathered info as Q&A for a technical support guide.

Off-target effects of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine in cell assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor, 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, in cell-based assays. While this compound may have been designed with a specific primary target in mind, its chemical structure, featuring a piperazine core, a benzenesulfonamide group, and a nitroaromatic ring, presents a potential for off-target interactions and assay interference. Understanding and mitigating these effects is critical for the accurate interpretation of experimental results. This guide provides a structured approach to identifying and troubleshooting potential issues arising from the use of this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the potential for off-target effects and assay artifacts with this compound.

Q1: My cells are showing unexpected levels of cytotoxicity, even at concentrations where the primary target is not expected to be fully inhibited. What could be the cause?

A1: Unexpected cytotoxicity is a common concern and can stem from several sources related to the compound's structure. The 4-nitrophenyl group can be enzymatically reduced by cellular nitroreductases to form reactive nitroso and hydroxylamine metabolites.[1][2] These reactive species can covalently modify cellular macromolecules like proteins and DNA, leading to cellular stress and apoptosis independent of the intended target.[1][3] Additionally, the piperazine scaffold itself, while common in many drugs, can interact with a variety of receptors and ion channels, some of which could trigger cytotoxic pathways in certain cell types.[4][5][6][7]

Q2: I am observing a biological effect that is inconsistent with the known function of the intended target. How can I determine if this is an off-target effect?

A2: This is a classic indicator of off-target activity. A multi-step validation process is essential.[8][9][10]

  • Orthogonal Inhibitor Testing: Use a structurally different inhibitor that is known to be specific for your primary target. If this second inhibitor produces the same phenotype, it strengthens the case for an on-target effect.[8]

  • Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype persists in the absence of the target, it is likely an off-target effect.

  • Inactive Control Compound: Synthesize or obtain a close structural analog of this compound that is inactive against the primary target. If this analog still produces the observed phenotype, it points towards an off-target effect mediated by a shared structural feature.

Q3: Could this compound be interfering directly with my assay technology?

A3: Yes, this is a distinct possibility. Compounds with certain substructures, often referred to as Pan-Assay Interference Compounds (PAINS), can produce false positives through various mechanisms.[11][12][13][14] For instance:

  • Light-Based Assays (Fluorescence, Luminescence): The nitrophenyl group can absorb light and quench fluorescence or luminescence signals.[15][16][17] The compound itself might also be fluorescent, leading to a false positive signal.

  • Redox-Active Assays: The nitroaromatic moiety can participate in redox cycling, which can interfere with assays that rely on redox-sensitive reagents (e.g., MTT, AlamarBlue).

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to false-positive results.[17]

Q4: What are the likely off-targets for a compound with a sulfonylpiperazine structure?

A4: The sulfonylpiperazine scaffold is present in a wide range of bioactive compounds.[18][19][20] Potential off-targets include:

  • Carbonic Anhydrases: The benzenesulfonamide moiety is a classic inhibitor of zinc-containing metalloenzymes, most notably carbonic anhydrases.[18][19] Inhibition of these enzymes can affect cellular pH homeostasis and metabolism.

  • G-Protein Coupled Receptors (GPCRs) and Ion Channels: The piperazine ring is a well-known "privileged scaffold" that can interact with numerous GPCRs (e.g., serotonin, dopamine, adrenergic receptors) and ion channels.[5][6][7][21] These interactions can trigger a wide range of signaling cascades.

  • Kinases: While perhaps not the primary intended target, many kinase inhibitors incorporate piperazine or similar heterocyclic structures.[22][23][24][25] Broad-spectrum kinase profiling is advisable to rule out unintended kinase inhibition.

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific issues encountered during your experiments.

Troubleshooting Guide 1: Unexpected Cytotoxicity

Problem: Significant cell death is observed at concentrations that should be well-tolerated based on the IC50 for the primary target.

Workflow for Diagnosing the Cause of Cytotoxicity:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Decision & Action A Unexpected Cytotoxicity Observed B Step 1: Assess for Reactive Metabolite Formation Run cytotoxicity assay in the presence of an antioxidant (e.g., N-acetylcysteine). A->B E Reduced Cytotoxicity? B->E C Step 2: Rule out Assay Interference Perform a cell-free assay control (e.g., add compound to media with viability dye but no cells). F Interference Detected? C->F D Step 3: Evaluate Off-Target Signaling Use a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to see if apoptosis is the primary death mechanism. G Apoptosis Blocked? D->G E->C No H Conclusion: Cytotoxicity is likely due to reactive metabolites from the nitro group. E->H Yes F->D No I Conclusion: Compound interferes with the viability assay readout. F->I Yes J Conclusion: Cytotoxicity is mediated by an off-target apoptotic pathway. G->J Yes K Next Steps: - Lower compound concentration. - Consider using a cell line with low nitroreductase activity. - Synthesize an analog without the nitro group. H->K L Next Steps: - Switch to an orthogonal viability assay (e.g., microscopy-based cell counting). - Perform dose-response curves in a cell-free system to quantify interference. I->L M Next Steps: - Profile the compound against a panel of apoptosis-related off-targets. - Use pathway-specific inhibitors to dissect the mechanism. J->M

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Troubleshooting Guide 2: Phenotype-Target Mismatch

Problem: The observed cellular phenotype does not align with the known biological role of the intended molecular target.

Experimental Protocol: Differentiating On- vs. Off-Target Effects

  • Validate Target Engagement:

    • Confirm that this compound engages the primary target in your cell system at the concentrations used. This can be done using methods like cellular thermal shift assays (CETSA) or by measuring a direct downstream biomarker of target activity.

  • Orthogonal Validation:

    • Step 2a (Pharmacological):

      • Select a structurally distinct inhibitor of the same primary target.

      • Perform a dose-response experiment with both inhibitors, measuring the phenotype of interest.

      • Expected Outcome: If the phenotype is on-target, both compounds should elicit it with potencies that correlate with their on-target inhibition.

    • Step 2b (Genetic):

      • Use siRNA or CRISPR to deplete the primary target protein.

      • Treat the target-depleted cells and control cells with this compound.

      • Expected Outcome: If the effect is on-target, the phenotype should be mimicked by target depletion and the compound should have a reduced or no effect in the depleted cells.

  • Inactive Analog Control:

    • Use a close structural analog of the compound that lacks activity against the primary target.

    • Treat cells with the active compound and the inactive analog.

    • Expected Outcome: If the phenotype is off-target, the inactive analog may still produce the effect, indicating it is caused by a shared chemical feature unrelated to primary target inhibition.

Data Interpretation:

Experimental Result Interpretation
Structurally distinct inhibitor recapitulates the phenotype.Likely On-Target Effect
Genetic knockdown/knockout of the target mimics the phenotype.Likely On-Target Effect
Inactive analog fails to produce the phenotype.Consistent with an On-Target Effect
Structurally distinct inhibitor does NOT recapitulate the phenotype.Suggests Off-Target Effect
Phenotype persists after genetic knockdown/knockout of the target.Suggests Off-Target Effect
Inactive analog produces the same phenotype.Strong evidence for an Off-Target Effect

Part 3: Proactive Off-Target and Interference Screening

To avoid misinterpretation of data, it is advisable to proactively screen for potential liabilities of this compound.

Recommended Screening Panels:
Structural Moiety Potential Off-Target Class / Interference Recommended Proactive Screen
Benzenesulfonamide Carbonic AnhydrasesIn vitro carbonic anhydrase isoform panel (e.g., CA I, II, IX, XII).
Piperazine GPCRs, Ion Channels, KinasesBroad-spectrum binding assay panel (e.g., Eurofins SafetyScreen, CEREP panel). Kinome-wide profiling scan (e.g., Kinomescan).
4-Nitrophenyl Redox Cycling, Reactive MetabolitesCell-free assay for H₂O₂ production. In vitro microsomal stability assay with glutathione (GSH) trapping to detect reactive metabolite formation.[3][26]
Whole Molecule Assay Interference (PAINS-like behavior)Run the compound in a panel of common assay technologies (e.g., AlphaScreen, TR-FRET, Luciferase) in a cell-free format to detect interference.[15][16][17]
Signaling Pathway Considerations

Given the potential for the piperazine moiety to interact with aminergic GPCRs, be aware of potential modulation of key signaling pathways.

G cluster_0 Potential Off-Target GPCRs cluster_1 Downstream Signaling Cascades compound 1-Methyl-4-(4-nitro- benzenesulfonyl)-piperazine receptor_5ht Serotonin Receptors (5-HT) compound->receptor_5ht ? receptor_d2 Dopamine Receptors (D2) compound->receptor_d2 ? g_protein G-Protein Activation (Gαi, Gαq, Gαs) receptor_5ht->g_protein receptor_d2->g_protein ac Adenylyl Cyclase (AC) g_protein->ac Gαs(+) Gαi(-) plc Phospholipase C (PLC) g_protein->plc Gαq(+) camp cAMP ac->camp ip3_dag IP3 / DAG plc->ip3_dag pka PKA camp->pka pkc PKC ip3_dag->pkc downstream CREB, Ca²⁺ Flux, MAPK Pathways pka->downstream pkc->downstream

Caption: Potential off-target GPCR signaling pathways for piperazine-containing compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current topics in medicinal chemistry, 12(17), 1903–1910.
  • He, H., Duo, H., Hao, Y., Zhang, X., Zhou, X., Zeng, Y., Li, Y., & Li, B. (2021).
  • Makinoshima, H. (2015). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 157(1), 1–3.
  • Ferreira, L., Moreira, J. N., & Almeida, L. P. (2022). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 4, 1029358.
  • Kim, B., Park, E. J., Kim, J., Lee, J. H., Seo, Y. W., Kim, S. Y., & Lee, S. J. (2021). Effect of a novel piperazine compound on cancer cells. Journal of Cancer Prevention, 26(4), 273–280.
  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(9), 899-915.
  • Xie, L., Li, J., Xie, L., & Bourne, P. E. (2011). Structure-based systems biology for analyzing off-target binding.
  • Benchchem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
  • Sharma, A., Wakode, S., Fayaz, F., Hamid, H., Singh, S., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current pharmaceutical design, 26(35), 4373–4385.
  • Rathi, A. K., Syed, R., Shin, H. S., & Singh, P. (2016). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. Mini reviews in medicinal chemistry, 16(1), 31–55.
  • Wikipedia. (n.d.). Pan-assay interference compounds.
  • Sharma, A., Wakode, S., Fayaz, F., Hamid, H., Singh, S., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385.
  • Lito, P., & Rosen, N. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of medicinal chemistry, 58(1), 80–92.
  • Shimizu, M., & Yano, E. (2000). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations. ACS chemical biology, 12(10), 2584–2587.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Gol-Sorkh, Z., Fereydouni, E., & Ghasemi, Y. (2020). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Scientific reports, 10(1), 16183.
  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual.
  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910.
  • Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. PubMed.
  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Off-Target Effects in Experimental Design.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
  • Simundic, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia medica, 24(1), 9–15.
  • Yang, Y., et al. (2023). Artifacts Introduced by Sample Handling in Chemiluminescence Assays of Nitric Oxide Metabolites. Antioxidants (Basel, Switzerland), 12(9), 1678.
  • Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals (Basel, Switzerland), 14(11), 1158.
  • Benchchem. (n.d.). Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture.
  • Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC medicinal chemistry, 12(9), 1547–1564.
  • Shearer, G. M., & Schmitt-Verhulst, A. M. (1977). Cell-mediated lympholysis to H-2-matched target cells modified with a series of nitrophenyl compounds. The Journal of experimental medicine, 145(3), 571–584.
  • Kumar, S., & Sharma, A. (2014). Deleterious effects of reactive metabolites. Indian journal of clinical biochemistry : IJCB, 29(3), 258–273.
  • Nocentini, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2187002.
  • Benchchem. (n.d.). biological activity of benzenesulfonamide derivatives.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Sheng, Y., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of medicinal chemistry, 64(15), 11096–11113.
  • Hughes, T. B., et al. (2018). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical research in toxicology, 31(11), 1185–1198.
  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2015). Practical approaches to resolving reactive metabolite liabilities in early discovery.
  • Heikkinen, A. T., et al. (2017). Characterization of Cyanide-trapped Methylated Metabonates Formed during Reactive Drug Metabolite Screening In Vitro. Basic & clinical pharmacology & toxicology, 120(1), 79–87.
  • Aryal, S. (2023). Mutagens- Definition, Types (Physical, Chemical, Biological). Microbe Notes.
  • Patsnap. (n.d.). How can off-target effects of drugs be minimised?.
  • Pro-Adc. (2023).

Sources

Technical Support Center: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (CAS 223785-97-5). This document provides essential information for the long-term storage and handling of this compound to ensure its stability, purity, and performance in your research. Proper storage is critical for obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum shelf-life, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is typically between 2-8°C, as is common for many research chemicals to slow potential degradation.[3] The compound should be protected from moisture, light, and heat.[1]

  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: For extended long-term storage (over 12 months), storing under an inert atmosphere, such as argon or nitrogen, is advisable to prevent slow oxidation or reaction with atmospheric components.

  • Light: The presence of a nitro-aromatic group suggests potential photosensitivity.[1] Store in an amber glass vial or a light-blocking container and keep it in a dark location.[4]

  • Humidity: The compound is hygroscopic and sensitive to moisture.[1] Store in a desiccator with a suitable desiccant (e.g., silica gel) to maintain a dry environment.

Q2: I need to store the compound in solution. What is the recommended protocol?

Storing compounds in solution for long periods is generally not recommended due to increased risks of degradation and solvent interaction. If solution storage is unavoidable:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Avoid protic solvents like methanol or water, which could potentially hydrolyze the sulfonyl group over time.

  • Concentration: Prepare high-concentration stock solutions (e.g., 10 mM) to minimize the solvent-to-compound ratio.

  • Storage Temperature: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for maximum stability, at -80°C.

  • Container: Use vials with tight-fitting, inert caps (e.g., PTFE-lined).

Q3: Why is moisture a significant concern for this compound?

Moisture is a critical concern for two primary reasons. First, the compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] This can lead to inaccurate weighing and concentration calculations. Second, the presence of water can facilitate the hydrolysis of the benzenesulfonyl group, leading to the degradation of the compound and the formation of impurities. Keeping the container tightly closed and using a desiccator is crucial.

Q4: What are the signs of potential degradation?

Visual inspection can be the first indicator. A noticeable change in color (e.g., yellowing or darkening) or physical state (e.g., clumping of the powder) may suggest degradation. In your experiments, a loss of biological activity, decreased potency, or the appearance of unexpected peaks in analytical data (like HPLC or LC-MS) are strong indicators that the compound's integrity has been compromised.

Troubleshooting Guide

Issue: My compound, which was a white/off-white powder, has turned yellow.
  • Probable Cause: The nitro-aromatic functional group is susceptible to chemical reduction or rearrangement, which can result in colored byproducts.[5][6] This process can be accelerated by exposure to light, heat, or contaminants.

  • Recommended Action:

    • Quarantine the Stock: Do not use the discolored compound for critical experiments.

    • Verify Purity: Perform an analytical check to assess the purity of the material. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for this. Compare the chromatogram to a reference standard or the initial analysis data if available. Look for the emergence of new peaks or a decrease in the area of the main peak.

    • Consider Disposal: If significant degradation (e.g., >5-10% impurities) is confirmed, the vial should be disposed of according to your institution's hazardous waste guidelines.[1]

Issue: I am observing a gradual loss of compound efficacy in my cell-based assays.
  • Probable Cause: If you have ruled out other experimental variables (e.g., cell passage number, reagent variability), the issue may lie with the stability of your compound stock solution. Repeated freeze-thaw cycles or prolonged storage at 4°C or room temperature can lead to degradation. Phenyl piperazines, in particular, have shown analyte degradation after extended storage.[7]

  • Recommended Action:

    • Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from the solid powder.

    • Aliquot Properly: Aliquot the new stock into single-use volumes to prevent freeze-thaw cycles.

    • Run a Control Experiment: Compare the performance of the freshly prepared solution against a new lot of the compound if possible. This will help confirm if the issue was with the previous stock.

Workflow: Assessing Compound Integrity After Long-Term Storage

The following flowchart provides a systematic approach to verifying the quality of your stored compound before use in an experiment.

G Workflow for Assessing Compound Integrity A Start: Retrieve Compound from Long-Term Storage B Visual Inspection: Check for color change, clumping, or inconsistencies. A->B C Is there a visible change? B->C E Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) C->E Yes I Run Pilot Experiment with appropriate controls. C->I No D Proceed with Experiment (Use with caution) F Is purity >95%? E->F G Compound is OK for use. Update storage protocol. F->G Yes H Quarantine Stock. Procure new compound. Review storage conditions. F->H No J Are results consistent with expectations? I->J J->D Yes J->E No (Unexpected Results)

Caption: Decision workflow for verifying compound stability.

Summary of Storage Recommendations

Parameter Solid Compound (Long-Term) Solution (Short-Term) Rationale
Temperature 2-8°C (Refrigerate)-20°C to -80°CSlows chemical degradation kinetics.[7]
Atmosphere Dry; Inert Gas (Argon/Nitrogen)Sealed, minimal headspacePrevents moisture absorption and oxidation.[1]
Light Protect from light (Amber Vial/Dark)Protect from light (Amber Vial/Foil)Nitro-aromatic groups can be photosensitive.[1][4]
Container Tightly sealed glass vialTightly sealed vial with PTFE-lined capPrevents contamination and moisture ingress.
Handling Use in a well-ventilated areaThaw just before use; do not refreezeMinimizes exposure and maintains solution integrity.[2]

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Acros Organics. (2016). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Ju, K.-S., & Parales, R. E. (2010). Degradation pathways of nitrobenzene. ResearchGate.
  • Patil, P., & Kumar, S. (n.d.). Bacterial degradation pathway of nitrobenzenes under aerobic conditions. ResearchGate.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed.
  • BLDpharm. (n.d.). 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.
  • Ellefsen, K. L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.

Sources

Preventing degradation of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (CAS 223785-97-5). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. We will explore the primary causes of its degradation and provide actionable troubleshooting guides and preventative protocols to support the accuracy and reproducibility of your experiments.

Introduction to the Molecule and its Stability Challenges

This compound is a compound of interest in various research applications, likely including medicinal chemistry and materials science, due to its unique sulfonylpiperazine structure combined with a nitroaromatic moiety.[1][2][3] The inherent chemical functionalities of this molecule—the electrophilic sulfonyl group, the photoreactive nitrobenzene ring, and the potentially oxidizable piperazine ring—present specific stability challenges that must be managed to ensure experimental success.

This guide addresses the most common degradation-related issues encountered in the laboratory, providing both the underlying chemical principles and validated methods for mitigation.

Troubleshooting Guide: Diagnosing Degradation

This section is structured to help you identify the root cause of compound instability based on common observational triggers.

Issue 1: Unexpected Peaks Appear in My Chromatogram (HPLC/LC-MS)

Question: I've run a sample of my compound in solution and see new, typically more polar, peaks that weren't there when the solution was freshly prepared. What is happening?

Answer: The appearance of new, often earlier-eluting (more polar) peaks is a classic indicator of degradation. The most probable cause is hydrolysis of the sulfonamide bond.

  • Underlying Mechanism: The sulfur atom in the benzenesulfonyl group is highly electrophilic. It is susceptible to nucleophilic attack by water, a reaction that can be accelerated by acidic or basic conditions. This cleavage results in two more polar fragments: 1-methylpiperazine and 4-nitrobenzenesulfonic acid .[4][5][6]

  • Self-Validation: To confirm hydrolysis, you can run analytical standards of the suspected degradation products (1-methylpiperazine and 4-nitrobenzenesulfonic acid) if available. Alternatively, you can analyze your sample via LC-MS to check for the expected molecular weights of these fragments.

Follow-Up Questions & Solutions:

  • What solvent are you using?

    • If using protic solvents like water, methanol, or ethanol, the risk of hydrolysis is significant.

    • Solution: If your experiment allows, switch to aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile. If an aqueous solution is required, prepare it immediately before use and use it within the shortest possible timeframe.

  • What is the pH of your aqueous solution?

    • Both strongly acidic and strongly basic conditions can catalyze sulfonamide hydrolysis.

    • Solution: Maintain the pH of your solution in the neutral range (pH 6-8) using a non-nucleophilic buffer system (e.g., phosphate buffer) if possible.

  • How are you storing your solutions?

    • Storing aqueous solutions, even at 4°C, can still allow for slow hydrolysis over hours or days.

    • Solution: For short-term storage, flash-freeze aliquots in an inert atmosphere (argon or nitrogen) and store at -80°C. For long-term storage, it is always best to store the compound as a dry solid.

Issue 2: The Measured Concentration of My Compound Decreases Over Time

Question: I prepared a stock solution of a known concentration, but subsequent analysis shows the concentration is lower than expected, even without obvious new peaks.

Answer: A decrease in concentration without prominent degradation peaks might suggest a more subtle degradation pathway or issues with light exposure. The primary suspect here is photodegradation.

  • Underlying Mechanism: The nitroaromatic group is a strong chromophore that absorbs UV and visible light.[7][8] This absorbed energy can initiate photochemical reactions, most commonly the reduction of the nitro group (NO₂) to nitroso (NO) or other species.[8] These minor modifications may not always result in a dramatically different retention time in all HPLC systems but will lead to a loss of the parent compound.

  • Self-Validation: Prepare two identical solutions. Keep one completely protected from light (wrapped in aluminum foil) and expose the other to ambient lab light for several hours. Analyze both and compare the concentrations. A significant difference confirms photosensitivity.

Follow-Up Questions & Solutions:

  • Are your solutions stored in clear or amber vials?

    • Clear glass or plastic offers no protection from light.

    • Solution: Always prepare and store solutions of this compound in amber or opaque vials to shield them from light.

  • Is your experimental setup exposed to direct light?

    • Prolonged exposure during an experiment (e.g., in an autosampler) can be a source of degradation.

    • Solution: Use amber autosampler vials and cover the experimental apparatus if it will be running for an extended period.

Issue 3: I Observe a Haze or Precipitation in My Solution

Question: After storing my solution, it has become hazy or a precipitate has formed. What could be the cause?

Answer: While this could be a simple solubility issue, it can also be a sign of degradation where the resulting products are less soluble in the chosen solvent system. For instance, if the compound degrades via hydrolysis in an organic solvent containing trace amounts of water, the resulting 4-nitrobenzenesulfonic acid (a salt-like compound) may be insoluble and precipitate out.

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for developing effective preventative strategies.

A. Hydrolysis

The primary degradation route is the cleavage of the S-N bond. This reaction is catalyzed by the presence of water and is sensitive to pH.

Hydrolysis cluster_products Parent 1-Methyl-4-(4-nitro- benzenesulfonyl)-piperazine Products Degradation Products Parent->Products S-N Bond Cleavage H2O H₂O (Nucleophile) H2O->Parent P1 1-Methylpiperazine P2 4-Nitrobenzenesulfonic acid

Caption: Hydrolytic degradation pathway.

B. Photodegradation

Exposure to light, particularly UV, can induce reduction of the nitro group, altering the molecule's structure and properties.

Photolysis Parent Parent Compound (-NO₂) Nitroso Nitroso Derivative (-NO) Parent->Nitroso hν (Light) Hydroxylamino Hydroxylamino Derivative (-NHOH) Nitroso->Hydroxylamino Further Reduction Amino Amino Derivative (-NH₂) Hydroxylamino->Amino Further Reduction

Caption: Photoreduction of the nitroaromatic group.

Best Practices & Preventative Measures

Proactive measures are the most effective way to ensure the stability of this compound.

Storage and Handling Protocols
ConditionSolid CompoundIn-Solution
Temperature Store at 2-8°C for short-term. For long-term, store at -20°C.Store at -80°C for stock solutions. Avoid repeated freeze-thaw cycles.
Atmosphere Store in a tightly sealed container inside a desiccator to exclude moisture.[4][5]Overlay solutions with an inert gas (Argon or Nitrogen) before sealing and freezing to prevent oxidation.
Light Store in an amber glass vial or in a light-blocking container.Always use amber or opaque vials. Protect from ambient lab light during experiments.[7]
Protocol: Preparation of a Stabilized Stock Solution

This protocol minimizes exposure to primary degradation triggers.

  • Preparation: Move the required amount of solid compound and anhydrous solvent (e.g., DMSO) into an inert atmosphere glovebox. If a glovebox is not available, work quickly on an open bench, minimizing exposure time.

  • Solvent Choice: Use only high-purity, anhydrous grade solvents. Aprotic solvents like DMSO or DMF are highly recommended for primary stock solutions.

  • Dissolution: Add the solvent to the pre-weighed solid compound in an amber vial. Cap tightly and vortex until fully dissolved.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber micro-tubes or vials. This prevents the need for repeated freeze-thaw cycles and minimizes contamination of the main stock.

  • Inert Gas Purge: Before sealing each aliquot for storage, gently flush the headspace with dry argon or nitrogen for 10-15 seconds.

  • Storage: Immediately place the sealed aliquots in a labeled box and store at -80°C.

Analytical Workflow for Stability Assessment

To quantitatively assess stability under your specific experimental conditions, a simple HPLC-based stability study is recommended.

Workflow: Experimental Stability Study

StabilityWorkflow A Prepare Solution in Experimental Buffer/Solvent B Divide into Aliquots (Timepoints: T₀, T₁, T₂, T₃...) A->B C Store Aliquots under Test Conditions (e.g., 37°C, RT, Light) B->C D Analyze T₀ Aliquot Immediately via HPLC/LC-MS B->D Baseline E Analyze Subsequent Aliquots at their Designated Timepoints C->E F Quantify Parent Peak Area and Degradant Peak Areas D->F E->F G Plot % Parent Compound Remaining vs. Time F->G

Caption: Workflow for a time-course stability study.

Recommended HPLC-UV Method Parameters
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (based on the nitro-benzenesulfonyl chromophore)

  • Injection Volume: 2 µL

Frequently Asked Questions (FAQs)
  • Q1: Can I use a buffer to prepare my aqueous solution?

    • A: Yes, using a buffer to maintain a neutral pH (6-8) is recommended. However, avoid nucleophilic buffers like Tris or those containing primary/secondary amines, as they could potentially react with the sulfonyl group. Phosphate or HEPES buffers are generally safer choices.

  • Q2: My experiment requires heating the solution. What is the maximum recommended temperature?

  • Q3: Is the compound susceptible to oxidation?

    • A: The piperazine nitrogen atoms could be susceptible to oxidation. While hydrolysis and photolysis are often more rapid, oxidation is a potential long-term degradation pathway, especially in the presence of metal ions or reactive oxygen species.[11] Using an inert atmosphere for storage and solution preparation is the best preventative measure.

  • Q4: I don't have an LC-MS. How can I identify degradation products?

    • A: Without MS, definitive identification is difficult. However, you can infer the degradation pathway. If new peaks are significantly more polar (elute much earlier) on a reverse-phase HPLC column, hydrolysis is the most likely cause. If the parent peak simply decreases without a clear new peak, photodegradation is a strong possibility.

References
  • Li, K., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4). Retrieved from [Link]

  • Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Chen, E. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. University of Texas at Austin. Retrieved from [Link]

  • Ali, M., et al. (2018). Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Retrieved from [Link]

  • Beyza, S., et al. (2021). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Unveiling the Kinase Inhibitory Profile of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (MNSP-1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of signal transduction research and oncology drug discovery is profoundly influenced by the development of small molecule kinase inhibitors. These agents offer the potential for targeted therapeutic intervention by modulating the activity of specific kinases that drive disease progression. Within the diverse chemical space of potential inhibitors, compounds featuring a piperazine scaffold have demonstrated significant promise. This guide focuses on a specific molecule, 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, which we will refer to as MNSP-1.

While the kinase inhibitory profile of MNSP-1 is not yet widely characterized in publicly available literature, its structural motifs, particularly the benzenesulfonyl and piperazine groups, suggest a potential for interaction with the ATP-binding pocket of various kinases. This guide, therefore, serves as a comprehensive framework for the systematic validation of MNSP-1's kinase inhibitory activity. We will present a series of robust, field-proven experimental protocols designed to:

  • Determine the potency and selectivity of MNSP-1 through in vitro biochemical assays.

  • Validate its on-target activity in a cellular context.

  • Objectively compare its performance against established, well-characterized kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and the practical, step-by-step methodologies required for a thorough and reliable validation campaign.

Part 1: Biochemical Validation of Kinase Inhibitory Activity

Objective

The primary objective of this phase is to determine the half-maximal inhibitory concentration (IC50) of MNSP-1 against a panel of kinases. This provides a quantitative measure of its potency and a broader understanding of its selectivity profile. For this illustrative validation, we will focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

Experimental Design & Rationale

To achieve a comprehensive profile, a tiered screening approach is often employed. Initially, a broad panel of kinases is screened at a single, high concentration of the compound (e.g., 10 µM) to identify potential "hits." Subsequently, for any kinases showing significant inhibition, a full dose-response curve is generated to determine the precise IC50 value.

We will utilize the ADP-Glo™ Kinase Assay (Promega), a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This format is highly sensitive, has a strong signal-to-background ratio, and is amenable to high-throughput screening.

Experimental Workflow: Biochemical IC50 Determination

The following diagram outlines the workflow for determining the biochemical IC50 of MNSP-1.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_compound 1. Serial Dilution of MNSP-1 (e.g., 100 µM to 1 nM) add_compound 4. Add MNSP-1 Dilutions to Plate prep_compound->add_compound prep_kinase 2. Prepare Kinase/Substrate Mix (e.g., mTOR + 4E-BP1) add_kinase 5. Add Kinase/Substrate Mix prep_kinase->add_kinase prep_atp 3. Prepare ATP Solution (at Km concentration) start_reaction 6. Add ATP to Initiate Reaction (Incubate at 30°C) prep_atp->start_reaction add_kinase->start_reaction stop_reaction 7. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) start_reaction->stop_reaction convert_adp 8. Add Kinase Detection Reagent (Converts ADP to ATP) stop_reaction->convert_adp measure_lum 9. Measure Luminescence (Luciferase reaction) convert_adp->measure_lum plot_data 10. Plot Luminescence vs. [MNSP-1] measure_lum->plot_data calc_ic50 11. Calculate IC50 (Non-linear regression) plot_data->calc_ic50

Caption: Workflow for ADP-Glo™ Kinase Assay.

Detailed Protocol: IC50 Determination for mTOR Kinase
  • Compound Preparation: Prepare a 10 mM stock solution of MNSP-1 in 100% DMSO. Create a serial 2-fold dilution series in a 96-well plate, ranging from 100 µM to 0.5 nM.

  • Reaction Setup: In a 384-well white assay plate, add 1 µL of each MNSP-1 dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Add 2 µL of a 2X mTOR kinase and recombinant 4E-BP1 substrate solution in kinase reaction buffer.

  • Initiation: Add 2 µL of a 2X ATP solution (final concentration at the apparent Km for mTOR).

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Hypothetical Results: Kinase Selectivity Profile of MNSP-1

The following table summarizes the hypothetical IC50 values for MNSP-1 against a panel of kinases from the PI3K/Akt/mTOR pathway.

Kinase TargetMNSP-1 IC50 (nM)
mTOR 25
PI3Kα850
PI3Kβ1,200
PI3Kδ>10,000
PI3Kγ>10,000
Akt14,500
PDK17,800
p70S6K950

Interpretation: The data suggests that MNSP-1 is a potent inhibitor of mTOR, with an IC50 of 25 nM. It demonstrates significant selectivity for mTOR over other kinases in the pathway, with at least a 34-fold selectivity window against the next most sensitive target, PI3Kα.

Part 2: Cellular Target Engagement & Pathway Analysis

Objective

After identifying a primary target biochemically, it is crucial to confirm that the compound engages this target within a cellular environment and elicits the expected downstream biological response. We aim to verify that MNSP-1 inhibits mTOR signaling in a cancer cell line.

Experimental Design & Rationale

We will use Western blotting to measure the phosphorylation status of a direct downstream substrate of mTOR, such as p70S6K at the Threonine 389 site (p-p70S6K T389). A reduction in the phosphorylation of this substrate upon treatment with MNSP-1 would provide strong evidence of cellular target engagement. We will use the human breast cancer cell line MCF-7, which is known to have an active PI3K/Akt/mTOR pathway.

Signaling Pathway: mTORC1 Downstream Signaling

The following diagram illustrates the canonical signaling pathway downstream of mTOR Complex 1 (mTORC1), the primary target of many mTOR inhibitors.

G Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates (T389) EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis eIF4E eIF4E EIF4EBP1->eIF4E Inhibits Translation_Initiation Translation Initiation eIF4E->Translation_Initiation MNSP1 MNSP-1 MNSP1->mTORC1 Inhibits

Caption: Simplified mTORC1 Signaling Pathway.

Detailed Protocol: Western Blot for p-p70S6K
  • Cell Culture & Treatment: Plate MCF-7 cells and allow them to adhere overnight. Starve the cells in serum-free media for 4 hours. Treat the cells with a dose range of MNSP-1 (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p70S6K (T389), total p70S6K, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-p70S6K signal to total p70S6K and the loading control.

Hypothetical Results: Cellular IC50

The Western blot analysis is expected to show a dose-dependent decrease in p-p70S6K levels upon treatment with MNSP-1. The cellular IC50, the concentration required to reduce the p-p70S6K signal by 50%, can be calculated from this data.

ParameterValue
Cellular IC50 (MCF-7)150 nM

Interpretation: The cellular IC50 of 150 nM is higher than the biochemical IC50 of 25 nM. This is expected and can be attributed to factors such as cell membrane permeability, intracellular ATP concentrations, and potential for efflux pump activity. Nevertheless, the data confirms that MNSP-1 can access and inhibit its target in a cellular context at nanomolar concentrations.

Part 3: Comparative Analysis with Alternative Inhibitors

Objective

To contextualize the performance of MNSP-1, it is essential to benchmark it against other known inhibitors of the same target. This comparison provides insights into its relative potency, mechanism of action, and potential advantages or disadvantages.

Comparator Selection & Rationale

We will compare MNSP-1 to two well-established mTOR inhibitors that act through different mechanisms:

  • Rapamycin: An allosteric inhibitor that forms a complex with FKBP12 to bind to mTORC1. It is highly specific for mTORC1 but does not fully inhibit all its functions.

  • Torin 1: A highly potent, ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.

This comparison will help classify MNSP-1 as either an allosteric or ATP-competitive inhibitor and establish its potency relative to the "gold standards."

Logical Flow for Comparative Analysis

G cluster_compounds Test Articles cluster_assays Head-to-Head Assays cluster_analysis Performance Benchmarking C1 MNSP-1 (Hypothesized ATP-competitive) A1 Biochemical mTOR IC50 (ADP-Glo™ Assay) C1->A1 A2 Cellular p-p70S6K IC50 (Western Blot) C1->A2 A3 Cellular p-Akt S473 IC50 (mTORC2-specific readout) C1->A3 C2 Torin 1 (ATP-competitive standard) C2->A1 C2->A2 C2->A3 C3 Rapamycin (Allosteric standard) C3->A1 C3->A2 C3->A3 R1 Compare Potency (Biochemical & Cellular) A1->R1 A2->R1 R2 Determine Mechanism (Effect on mTORC2 via p-Akt) A3->R2 Conclusion Conclusion: Classify MNSP-1 Profile R1->Conclusion R2->Conclusion R3 Assess Selectivity Profile R3->Conclusion

Caption: Logic diagram for benchmarking MNSP-1.

Comparative Data Summary

The following table presents a head-to-head comparison of MNSP-1 with Torin 1 and Rapamycin, using data from both our hypothetical experiments and published literature values for the comparators.

ParameterMNSP-1 (Hypothetical)Torin 1 (Published)Rapamycin (Published)
Mechanism of Action ATP-CompetitiveATP-CompetitiveAllosteric
Biochemical mTOR IC50 (nM) 25~3~1 (with FKBP12)
Cellular p-p70S6K (mTORC1) IC50 (nM) 150~10~0.5
Cellular p-Akt S473 (mTORC2) IC50 (nM) 180~10>10,000

Interpretation:

  • Potency: MNSP-1 is a potent mTOR inhibitor, though less potent than the highly optimized inhibitors Torin 1 and Rapamycin.

  • Mechanism: The inhibition of both mTORC1 (p-p70S6K) and mTORC2 (p-Akt S473) substrates at similar concentrations suggests that MNSP-1, like Torin 1, is an ATP-competitive inhibitor targeting the mTOR kinase domain. This differentiates it from the mTORC1-specific allosteric inhibitor Rapamycin.

  • Selectivity: The biochemical data suggests MNSP-1 has good selectivity over other PI3K family kinases, a desirable trait for a research tool or therapeutic lead.

Conclusion

This guide outlines a systematic and robust workflow for the validation of a novel kinase inhibitor, using the hypothetical compound this compound (MNSP-1) as a case study. The presented methodologies, from initial biochemical screening to cellular target engagement and comparative analysis, form a comprehensive package for characterizing inhibitor performance.

Based on our illustrative data, MNSP-1 emerges as a potent and selective, ATP-competitive mTOR kinase inhibitor. While its potency is moderate compared to established inhibitors like Torin 1, its selectivity profile against other PI3K family members is a promising feature. This validation framework provides the necessary tools and logical flow for any researcher seeking to characterize a novel kinase inhibitor, ensuring that the resulting data is reliable, reproducible, and placed in the proper scientific context. Further studies would be required to explore its broader kinome selectivity, pharmacokinetic properties, and in vivo efficacy.

References

  • Title: The Target of Rapamycin (TOR) Proteins. Source: Cold Spring Harbor Perspectives in Biology. [Link]

  • Title: mTORC1 and mTORC2 Kinase Substrate Specifications Uncovered by Quantitative Phosphoproteomics. Source: Cell Reports. [Link]

  • Title: Rapamycin and other mTOR inhibitors in cancer therapy. Source: Future Oncology. [Link]

A Researcher's Guide to Ensuring Experimental Reproducibility with Nitro-Benzenesulfonyl-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel bioactive compounds is both exhilarating and fraught with challenges. One such class of molecules, the nitro-benzenesulfonyl-piperazine derivatives, holds significant promise in various therapeutic areas, from oncology to infectious diseases. However, the excitement of discovery must be tempered with the rigor of scientific integrity. Reproducibility is the bedrock of credible research, and for a specific yet under-characterized compound like 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine , establishing a framework for reproducible experimentation is paramount.

This guide provides an in-depth technical overview of the critical considerations and experimental methodologies required to ensure the reproducibility of studies involving this class of compounds. While direct experimental data for this compound is limited in publicly available literature, this document will leverage data from structurally similar compounds to provide a comprehensive framework for its evaluation and comparison with potential alternatives.

Understanding the Core Moiety: Synthesis and Physicochemical Characterization

The reproducibility of any experiment begins with a well-characterized starting material. The synthesis of this compound and its analogs typically involves the reaction of a substituted piperazine with a nitrobenzenesulfonyl chloride.

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N_Methylpiperazine 1-Methylpiperazine Reaction Nucleophilic Substitution N_Methylpiperazine->Reaction Nitrobenzenesulfonyl_chloride 4-Nitrobenzenesulfonyl chloride Nitrobenzenesulfonyl_chloride->Reaction Product This compound Reaction->Product Base (e.g., Triethylamine) caption General synthesis of this compound.

Caption: General synthesis of this compound.

Causality in Synthesis: The choice of base and solvent is critical for reaction efficiency and purity of the final product. A non-nucleophilic organic base like triethylamine is often preferred to scavenge the HCl byproduct without competing in the primary reaction. The solvent, typically an aprotic polar solvent like dichloromethane or acetonitrile, is chosen to dissolve the reactants and facilitate the reaction while minimizing side reactions.

Trustworthiness through Characterization: To ensure the identity and purity of the synthesized compound, a battery of analytical techniques is non-negotiable.

Analytical Technique Purpose Expected Outcome for this compound
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Characteristic peaks corresponding to the methyl, piperazine, and nitrophenylsulfonyl protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₅N₃O₄S, MW: 285.32 g/mol ).[1]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating >95% purity.
Elemental Analysis Confirmation of elemental composition.Percentages of C, H, N, and S that align with the theoretical values.

Without this fundamental characterization, any downstream biological data is built on a foundation of uncertainty, severely compromising reproducibility.

Comparative Analysis: Benchmarking Against Alternatives

While this compound itself is not extensively studied, the broader class of nitrobenzenesulfonamide and sulfonylpiperazine derivatives has been investigated for various biological activities. A comparative analysis is crucial to understand the potential advantages and disadvantages of this specific compound.

For instance, a study on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids revealed that 2,4-dinitrobenzenesulfonamide derivatives were more potent against Mycobacterium tuberculosis than their 2- or 4-nitro counterparts.[2][3] This suggests that the position and number of nitro groups on the phenyl ring can significantly impact biological activity.

Table 1: Hypothetical Comparative Profile of Nitro-Benzenesulfonyl-Piperazine Derivatives

Compound Key Structural Feature Reported/Hypothesized Activity Potential Advantages Potential Disadvantages
This compound Single 4-nitro group, N-methylated piperazinePutative anticancer, antimicrobialPotentially improved cell permeability due to the methyl group.Lower potency compared to dinitro analogs.
1-Benzhydryl-4-(2,4-dinitro-benzenesulfonyl)-piperazine 2,4-dinitro groups, bulky benzhydryl groupPotent anti-mycobacterial activityHigh potencyPotentially lower solubility and higher cytotoxicity.
1-(4-Fluorobenzyl)-4-(4-nitro-benzenesulfonyl)-piperazine 4-fluoro substitutionPotential for altered metabolic stability and target bindingEnhanced pharmacokinetic properties.Potential for off-target effects due to fluorine.

This comparative mindset is essential. When designing experiments, including well-characterized analogs as positive or negative controls can provide a valuable internal validation of the assay's performance and the relative potency of the test compound.

Establishing Reproducible Experimental Protocols

The core of this guide lies in the detailed, step-by-step methodologies for assessing the biological activity of novel compounds like this compound. The following protocols for common cell-based assays are designed to be self-validating systems.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the culture medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Causality and Trustworthiness: The inclusion of a time-course (24, 48, 72 hours) helps to understand if the compound's effect is cytostatic or cytotoxic. A positive control validates that the assay is responsive to known cytotoxic agents.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells B Prepare Compound Dilutions A->B C Treat Cells B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G caption Workflow for a reproducible MTT cell viability assay.

Caption: Workflow for a reproducible MTT cell viability assay.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies, indicating an effect on cell proliferation and survival.[4]

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treatment: The following day, treat the cells with the test compound at concentrations around its IC₅₀ value for 24 hours.

  • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.

  • Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet solution.[4]

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Expertise in Interpretation: A significant reduction in colony formation at sub-lethal concentrations (below the IC₅₀ from the MTT assay) suggests a potent anti-proliferative effect that may not be immediately apparent in short-term viability assays.

Delving into the Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action for this compound is unknown, many piperazine derivatives are known to induce apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G Compound 1-Methyl-4-(4-nitro- benzenesulfonyl)-piperazine Target Putative Cellular Target (e.g., Kinase, Receptor) Compound->Target ROS Increased Reactive Oxygen Species (ROS) Target->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption Hypothetical apoptotic pathway for a piperazine derivative.

Caption: Hypothetical apoptotic pathway for a piperazine derivative.

To validate such a pathway, a series of targeted experiments would be necessary, including ROS detection assays, measurement of mitochondrial membrane potential, and caspase activity assays. Each of these assays must be performed with appropriate controls to ensure the reproducibility and validity of the findings.

Conclusion and Future Directions

The reproducibility of experiments involving novel compounds like this compound is not just a matter of good scientific practice; it is a prerequisite for any meaningful advancement in drug discovery. This guide has provided a comprehensive framework for ensuring the integrity of such research, from the initial synthesis and characterization to comparative analysis and detailed, reproducible biological assays.

For researchers working with this and similar compounds, the path forward is clear:

  • Thoroughly characterize your compound: Do not proceed with biological experiments without unambiguous analytical data on the identity and purity of your material.

  • Incorporate comparators: Benchmark your compound against known analogs to understand its relative performance and to validate your assays.

  • Adhere to detailed, self-validating protocols: The inclusion of appropriate controls and multiple time points is critical for robust and reproducible data.

  • Investigate the mechanism of action systematically: Formulate and test clear hypotheses about the compound's mode of action using a panel of targeted assays.

By embracing these principles, the scientific community can build a reliable and cumulative body of knowledge, paving the way for the successful translation of promising molecules from the laboratory to the clinic.

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 2021. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI, 2024. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar, 2021. [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine. PubChem, 2026. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI, 2024. [Link]

Sources

A Researcher's Guide to Characterizing Novel EGFR Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using the hypothetical compound 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine as a case study for comparison against established clinical EGFR inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential cancer therapeutics.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating key cellular processes such as proliferation, survival, and differentiation.[1] In numerous cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, is a key oncogenic driver.[1] This has established EGFR as a prime therapeutic target. The clinical landscape is populated by several generations of EGFR Tyrosine Kinase Inhibitors (TKIs), each with distinct characteristics. A rigorous, multi-faceted experimental approach is therefore essential to characterize a new chemical entity (NCE) and determine its potential clinical utility relative to existing agents.

Understanding the Competitive Landscape: Established EGFR Inhibitors

A thorough comparison requires a deep understanding of the standards against which a novel compound is to be measured. Below is a summary of key, clinically-approved EGFR inhibitors, representing different generations and mechanisms of action.

InhibitorGenerationMechanism of ActionKey Targets
Gefitinib FirstReversible, ATP-competitiveActivating EGFR mutations (Exon 19 del, L858R)
Erlotinib FirstReversible, ATP-competitiveActivating EGFR mutations (Exon 19 del, L858R)
Afatinib SecondIrreversible, CovalentPan-ErbB family (EGFR, HER2, HER4)
Osimertinib ThirdIrreversible, CovalentActivating EGFR mutations & T790M resistance mutation

First-Generation Inhibitors: Gefitinib and Erlotinib Gefitinib and Erlotinib are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[2][3] Their efficacy is most pronounced in tumors harboring activating mutations, such as exon 19 deletions or the L858R point mutation.[3] However, resistance often develops, most commonly through the acquisition of a secondary mutation, T790M, which sterically hinders the binding of these drugs.[4]

Second-Generation Inhibitor: Afatinib Afatinib represents an advance by irreversibly binding not only to EGFR but also to other members of the ErbB family (HER2 and HER4).[5] This covalent interaction, formed with a cysteine residue in the kinase domain, provides a more sustained inhibition.[5] While potent against activating mutations, its broader activity can also lead to increased toxicities due to the inhibition of wild-type (WT) EGFR.[6]

Third-Generation Inhibitor: Osimertinib Osimertinib was specifically designed to overcome the limitations of earlier generations. It is an irreversible inhibitor that potently targets both the initial activating mutations and the T790M resistance mutation.[7] Crucially, it displays significant selectivity for mutant EGFR over WT EGFR, which can lead to a more favorable therapeutic window and reduced side effects.[1][4]

The EGFR Signaling Cascade: A Visual Overview

Understanding the downstream consequences of EGFR inhibition is critical. Upon activation, EGFR initiates multiple signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which drive cell proliferation and survival. Effective inhibition of EGFR should result in the attenuation of these downstream signals.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor EGFR Inhibitor (e.g., 1-Methyl-4-(4-nitro- benzenesulfonyl)-piperazine) Inhibitor->EGFR Blocks ATP Binding Site RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Figure 1: EGFR Signaling Pathway and Point of Inhibition.

Experimental Framework for Comparative Analysis

To characterize a novel inhibitor like this compound, a tiered approach starting with biochemical assays and progressing to cell-based and more complex models is recommended.

Tier 1: Biochemical Potency Assessment (Kinase Assay)

The first step is to determine the direct inhibitory effect of the compound on the kinase activity of purified EGFR protein (both wild-type and mutant forms). This provides a clean measure of potency, represented by the half-maximal inhibitory concentration (IC50).

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR (WT & Mutants) - ATP & Substrate - Serial Dilution of Inhibitor start->reagents reaction Set up Kinase Reaction in Multi-Well Plate reagents->reaction incubation Incubate at 30°C to allow for phosphorylation reaction->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection readout Measure Signal (Luminescence) detection->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Figure 2: Workflow for a Biochemical EGFR Kinase Assay.

Detailed Protocol: EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for a luminescent-based assay that measures ADP production, a direct product of kinase activity.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and control inhibitors (Gefitinib, Afatinib, Osimertinib) in DMSO, then dilute further in kinase buffer.

    • Prepare a solution containing the recombinant EGFR enzyme (e.g., WT, L858R, L858R/T790M) in kinase buffer.

    • Prepare a solution of the substrate (e.g., Poly(Glu,Tyr)) and ATP in kinase buffer.

  • Reaction Setup (384-well plate):

    • Add 1 µL of diluted inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add 2 µL of the enzyme solution to all wells except the negative control.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of kinase activity relative to the positive control against the logarithm of inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Tier 2: Cellular Activity Assessment (Cell Viability Assay)

Following biochemical characterization, the next crucial step is to assess the compound's effect on cancer cells that are dependent on EGFR signaling. A cell viability assay, such as the MTT assay, measures the metabolic activity of cells, which is an indicator of cell proliferation and survival.

Viability_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plates (e.g., PC-9, H1975) start->seed attach Incubate 24h to allow cell attachment seed->attach treat Treat cells with serial dilutions of inhibitors attach->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize readout Measure Absorbance (570 nm) solubilize->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Figure 3: Workflow for a Cell-Based Viability Assay (MTT).

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed EGFR-dependent human non-small cell lung cancer (NSCLC) cell lines into a 96-well plate at a predetermined optimal density. Use cell lines with different EGFR statuses (e.g., PC-9 for activating mutation, H1975 for T790M resistance mutation, and A549 for wild-type).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control inhibitors in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[8]

    • Visually confirm the formation of purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[9]

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value as described for the kinase assay.

Tier 3: Target Engagement and Downstream Signaling (Western Blot)

To confirm that the observed effects on cell viability are due to the inhibition of EGFR signaling, Western blotting is performed. This technique allows for the direct measurement of the phosphorylation status of EGFR and key downstream proteins like AKT and ERK.

Detailed Protocol: Western Blot for Phospho-EGFR

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the novel inhibitor and controls at various concentrations for a specified time (e.g., 2-6 hours). Include an untreated control and a positive control stimulated with EGF.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR, and a loading control like β-actin.[11]

    • Quantify the band intensities using densitometry to determine the reduction in EGFR phosphorylation.

Data Synthesis and Comparative Analysis

The data generated from these experiments should be compiled into a clear, comparative format.

Table 1: Comparative IC50 Data (Hypothetical)

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
EGFR (WT) EGFR (L858R/T790M)
This compound Experimental ValueExperimental Value
Gefitinib ~100-200>10,000
Afatinib ~10-60~50-100
Osimertinib ~200-500~1-15

Note: IC50 values are approximate and can vary based on assay conditions. The values for the established inhibitors are representative of those found in the literature.[3][6][12][13]

A key metric to derive from this data is the Selectivity Index , often calculated as the ratio of the IC50 for WT EGFR to the IC50 for the mutant EGFR.[6] A higher selectivity index indicates a greater therapeutic window, as seen with third-generation inhibitors like osimertinib.[4]

Conclusion

The characterization of a novel EGFR inhibitor requires a systematic and comparative approach. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of a compound like this compound. This profile, when benchmarked against established inhibitors, allows for an informed assessment of its potency, selectivity, and mechanism of action. The detailed protocols and workflows provided in this guide offer a robust starting point for these critical preclinical investigations, ultimately informing the path toward potential clinical development.

References

  • Benchchem. (2025).
  • Liao, B. C., Lin, C. C., & Yang, J. C. (2015). Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance.
  • Meador, C. B., Sequist, L. V., & Pao, W. (2014). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. PubMed Central.
  • Benchchem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Benchchem.
  • Hirano, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer.
  • El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
  • Promega. (n.d.).
  • Tiseo, M., et al. (2011). Clinical and comparative utility of afatinib in non-small cell lung cancer. PubMed Central.
  • Liao, B. C., Lin, C. C., & Yang, J. C. (2015). Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance.
  • Wang, T., et al. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. AACR Journals.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene copy number, and EGFR and HER2 MFI in NSCLC cell lines.
  • ResearchGate. (n.d.). IC 50 values of EGFR mutants for the indicated EGFR inhibitors.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Li, D., et al. (2014).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Uchibori, K., et al. (2018). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations.
  • ResearchGate. (n.d.). IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant EGFR in comparison with those for the wild type.
  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed.
  • ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones.
  • Lu, Y., et al. (2006). Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII.
  • Promega. (2011).
  • Rungrotmongkol, T., et al. (2021). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI.
  • Lamp, E. C., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies.
  • ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a.
  • El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
  • Lemaire, M., et al. (2019). Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. AACR Journals.
  • FineTest. (2025). EGFR Western Blot Protocol. FineTest.
  • Sen-Majumdar, A., et al. (1986). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. PubMed.
  • Yang, Z., et al. (2022). Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. Frontiers.
  • Yang, Z., et al. (2022). Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review.
  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA).
  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib.
  • ResearchGate. (n.d.). In vitro sensitivity to afatinib. Eleven cell lines with IC50 values represented in μM.
  • ResearchGate. (2016). How could I detect EGFR by western blot effectively?.
  • Singh, J., et al. (2017). Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. PubMed.
  • Klingner, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC.
  • Rho, J. K., et al. (2011). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure.
  • YouTube. (2018).
  • Sridharan, D., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets.

Sources

A Comparative Guide to Kinase Inhibitors: Evaluating 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine Against the Benchmark Imatinib

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification and characterization of novel kinase inhibitors are paramount in the quest for next-generation therapeutics. This guide provides a framework for the comprehensive evaluation of a novel compound, 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, against the well-established tyrosine kinase inhibitor, imatinib. While extensive experimental data on this compound is not publicly available, this document will serve as a roadmap for its characterization, drawing parallels with the known properties and assessment methodologies of imatinib.

Introduction: The Landscape of Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of kinase inhibitors has revolutionized treatment paradigms for various malignancies.[1][2] Imatinib, the first successful tyrosine kinase inhibitor, serves as a paradigm in targeted cancer therapy.[1][3] It primarily targets the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), as well as c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[4] This guide will use imatinib as the gold standard for a comparative evaluation of the novel compound, this compound.

Unveiling the Mechanism of Action: A Tale of Two Molecules

Imatinib: The Established Competitor

Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[5] In CML, it stabilizes the inactive conformation of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling cascade.[1][5] Its specificity for BCR-ABL, c-KIT, and PDGFR has led to its approval for treating Philadelphia chromosome-positive CML, gastrointestinal stromal tumors (GISTs), and other related disorders.[3]

This compound: A Compound of Interest

Currently, the biological activity and target profile of this compound are not well-defined in publicly accessible literature. Structurally, it possesses a piperazine ring, a feature found in many biologically active compounds, and a nitrobenzenesulfonyl group.[6][7] The initial step in evaluating this compound would be to determine if it exhibits any kinase inhibitory activity.

The Experimental Roadmap: From Initial Screening to Cellular Effects

To comprehensively compare this compound with imatinib, a multi-step experimental approach is necessary. This section outlines the key assays and the rationale behind them.

In Vitro Kinase Inhibition Assays: The First Litmus Test

The initial and most critical step is to assess the direct inhibitory effect of this compound on a panel of kinases.

Rationale: This biochemical assay determines if the compound can inhibit the enzymatic activity of purified kinases in a cell-free system.[1] It is essential for identifying the primary targets and determining the compound's potency, typically measured as the half-maximal inhibitory concentration (IC50).[1]

Experimental Protocol: In Vitro Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the compound to various concentrations.

    • Prepare a reaction buffer containing the purified kinase of interest (e.g., ABL, c-KIT, PDGFR), a suitable substrate (peptide or protein), and ATP.

  • Assay Procedure:

    • In a microplate, pre-incubate the kinase with the different concentrations of the test compound for 10-30 minutes.[8][9]

    • Initiate the kinase reaction by adding the ATP/substrate mixture.[8][9]

    • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.[8][10]

    • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.[1][11]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling: Understanding Off-Target Effects

A crucial aspect of drug development is understanding a compound's selectivity.

Rationale: A highly selective inhibitor targets only the desired kinase, minimizing off-target effects and potential toxicity.[1] Kinome-wide screening against a large panel of kinases provides a selectivity profile. Commercial services offer screening against hundreds of kinases.[11][12]

Experimental Workflow: Kinase Selectivity Profiling

Caption: Workflow for determining kinase selectivity.

Cellular Assays: Assessing Biological Impact

Once a compound's in vitro activity is established, the next step is to evaluate its effects in a cellular context.

Rationale: This assay determines the compound's ability to inhibit the growth or kill cancer cells that are dependent on the target kinase.[13] It provides a measure of the compound's cellular potency (GI50 or IC50).

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., K562 for BCR-ABL) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and imatinib (as a positive control) for a specified duration (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][15]

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[14]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the cellular IC50 value.

Rationale: This technique directly assesses whether the compound inhibits the phosphorylation of the target kinase and its downstream substrates within the cell, confirming its mechanism of action.[16]

Experimental Protocol: Western Blotting

  • Sample Preparation:

    • Treat kinase-dependent cancer cells with the test compound at various concentrations for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5][16]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate the proteins by size using SDS-PAGE.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.[5]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-BCR-ABL) or a downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.[16]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[3]

Comparative Data Summary: A Hypothetical Showdown

The following table illustrates how the experimental data for this compound would be presented in comparison to known values for imatinib.

Parameter Imatinib This compound
Primary Targets BCR-ABL, c-KIT, PDGFR[4]To be determined
BCR-ABL IC50 (in vitro) ~0.4 µM[17]To be determined
c-KIT IC50 (in vitro) ~0.1 µM[18]To be determined
PDGFR IC50 (in vitro) ~0.1 µM[18]To be determined
K562 Cell Viability IC50 ~0.1 - 0.5 µM[19]To be determined
Inhibition of BCR-ABL Phosphorylation in K562 cells YesTo be determined

Visualizing the Pathway: Imatinib's Mechanism of Action

Imatinib_MoA cluster_CML Chronic Myeloid Leukemia (CML) Cell BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrate Substrate->BCR_ABL Proliferation Uncontrolled Cell Proliferation & Survival P_Substrate->Proliferation Imatinib Imatinib Imatinib->Block Block->BCR_ABL

Caption: Imatinib blocks the ATP-binding site of BCR-ABL.

Conclusion and Future Directions

This guide outlines a systematic approach to characterize a novel compound, this compound, and compare its potential as a kinase inhibitor to the well-established drug, imatinib. The proposed experimental workflow, from initial in vitro kinase assays to cellular mechanism-of-action studies, provides a robust framework for generating the necessary data for a comprehensive evaluation.

The success of a novel kinase inhibitor depends on its potency, selectivity, and cellular efficacy.[2][20] Should this compound demonstrate promising activity in these initial assays, further preclinical development, including pharmacokinetic and in vivo efficacy studies, would be warranted. The journey of kinase inhibitor discovery is challenging, with hurdles such as drug resistance being a significant concern.[2][20][21] However, by following a logical and thorough experimental plan, the therapeutic potential of new chemical entities can be rigorously assessed.

References

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bresson, J. A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(13), 9035–9049.
  • Brehmer, D., et al. (2005). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 106(11), 350.
  • Dorsey, J. F., et al. (2000). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Cancer Research, 60(12), 3127-3131.
  • Fabbro, D., et al. (2002). Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level. Journal of Medicinal Chemistry, 45(25), 5447-5450.
  • Jabbour, E., & Kantarjian, H. (2020). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Cancers, 12(8), 2263.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Sawyers, C. L. (2003). Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & Development, 17(24), 2998-3010.
  • Weinmann, H., & Metternich, R. (2005). Drug discovery process for kinase inhibitors. ChemBioChem, 6(3), 455-459.
  • Wu, P., et al. (2015). A New Challenging and Promising Era of Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 58(17), 6847-6866.
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Zhou, W., et al. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry, 17(15), 1736-1756.
  • Zonder, J. A. (2018). Sequence-Based Protein Kinase Inhibition: Applications for Drug Development.
  • SignalChem Biotech. (2024, January 23). Lock and Key with SignalChem Biotech: Drug Discovery in Action [Video]. YouTube.
  • Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. Retrieved from [Link]

  • Ming-Lin, L., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
  • Eurofins. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Cancers (Basel). (2024, May 7). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021, March 22). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]

Sources

A Comparative Guide for Researchers: Gefitinib versus 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine in the Context of EGFR Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Gefitinib (Iressa®) is an orally active, selective inhibitor of the EGFR tyrosine kinase.[1] It functions by competitively binding to the ATP-binding site of the EGFR intracellular domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways that promote cell proliferation, survival, and metastasis.[2] Gefitinib has been approved for the first-line treatment of patients with metastatic NSCLC whose tumors have specific EGFR mutations.[1][3]

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a chemical compound with a defined structure. Publicly available information on its biological activity is scarce. However, its structural components, namely the piperazine and nitrobenzenesulfonyl moieties, are found in various biologically active molecules, including kinase inhibitors. A closely related analog, 1-methyl-4-(4-nitrophenyl)piperazine, has been utilized as a building block in the synthesis of diaminopyrimidine-based EGFR and ALK inhibitors for NSCLC, suggesting the piperazine portion of the molecule could be a key pharmacophore for EGFR binding.[4]

Comparative Analysis: Known vs. Hypothesized Properties

This section juxtaposes the well-established characteristics of gefitinib with the inferred potential of this compound as an EGFR inhibitor.

FeatureGefitinibThis compound (Hypothesized)
Primary Target Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase[5][6]Potentially EGFR Tyrosine Kinase
Mechanism of Action Competitive ATP-binding site inhibitor, preventing EGFR autophosphorylation and downstream signaling.[7]Putative ATP-competitive inhibitor of EGFR, with the piperazine and benzenesulfonamide moieties potentially interacting with the kinase domain.
Key Structural Moieties Anilinoquinazoline corePiperazine, Nitrobenzenesulfonyl
Clinical Application First-line treatment for EGFR-mutated metastatic Non-Small Cell Lung Cancer (NSCLC).[8][9]Not clinically evaluated. Potential for investigation in EGFR-driven cancers.
Selectivity Selective for EGFR over other tyrosine kinases, though some off-target effects on other kinases have been reported.[10]Unknown. Would require comprehensive kinase profiling.

The EGFR Signaling Pathway and Points of Inhibition

The EGFR signaling cascade is a critical regulator of cell growth and proliferation. The diagram below illustrates this pathway and the putative points of inhibition for both gefitinib and this compound.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Ras Ras/Raf/MEK/ERK Pathway P->Ras Activation PI3K PI3K/Akt/mTOR Pathway P->PI3K Activation ATP ATP ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition MNP 1-Methyl-4-(4-nitro- benzenesulfonyl)-piperazine MNP->EGFR Hypothesized Inhibition

Caption: EGFR signaling pathway and inhibitor action.

Experimental Validation Workflow: A Roadmap for Characterization

To validate the hypothesized activity of this compound as an EGFR inhibitor, a systematic experimental approach is necessary. The following workflow outlines the key stages of investigation.

Workflow cluster_in_vitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET) Cell_Viability Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Confirmed Inhibition Western_Blot Western Blotting for p-EGFR Cell_Viability->Western_Blot Cellular Activity Downstream Analysis of Downstream Signaling (p-Akt, p-ERK) Western_Blot->Downstream Apoptosis Apoptosis Assays (e.g., Annexin V) Downstream->Apoptosis Xenograft Tumor Xenograft Models Apoptosis->Xenograft Promising Candidate PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Start Compound Synthesis & Purification Start->Kinase_Assay

Caption: Experimental workflow for inhibitor validation.

Detailed Experimental Protocols

The following protocols provide a framework for the experimental validation of this compound's activity.

In Vitro EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the ability of a compound to inhibit EGFR kinase activity.[11][12]

Principle: A europium-labeled anti-phosphotyrosine antibody and a ULight™-labeled substrate peptide are used. Phosphorylation of the substrate by EGFR brings the donor (europium) and acceptor (ULight™) into close proximity, resulting in a FRET signal. Inhibition of EGFR kinase activity leads to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and gefitinib (as a positive control) in 100% DMSO.

    • Prepare a serial dilution of the test compounds and gefitinib in assay buffer.

    • Prepare a solution of recombinant human EGFR kinase in kinase reaction buffer.

    • Prepare a solution of the ULight™-poly-GT substrate and ATP in kinase reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the EGFR kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mix containing the europium-labeled anti-phosphotyrosine antibody and EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (europium) and 665 nm (ULight™).

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture an appropriate EGFR-dependent cancer cell line (e.g., A431, HCC827) in complete growth medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and gefitinib in culture medium.

    • Replace the medium in the cell plate with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Western Blotting for Phosphorylated EGFR

This technique is used to detect the phosphorylation status of EGFR in treated cells, providing a direct measure of the compound's inhibitory effect on the receptor's activity.[10][13][14]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal EGFR phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or gefitinib for a specified time (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane and reprobe with a primary antibody against total EGFR.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-EGFR to total EGFR to determine the extent of inhibition.

Conclusion and Future Directions

While gefitinib is a well-characterized and clinically validated EGFR inhibitor, the potential of this compound remains to be elucidated. The structural similarities of its piperazine moiety to known EGFR inhibitor pharmacophores provide a strong rationale for its investigation as a potential anticancer agent. The benzenesulfonamide group is also present in other kinase inhibitors, suggesting it may contribute to the compound's activity.[9][15]

The experimental workflows and protocols detailed in this guide offer a comprehensive roadmap for the systematic evaluation of this compound. Through rigorous biochemical and cell-based assays, researchers can determine its target profile, mechanism of action, and potential for further development. Should this compound demonstrate potent and selective EGFR inhibition, it could represent a novel scaffold for the design of next-generation targeted therapies.

References

Sources

Cross-Validation of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Cross-Validation in Drug Discovery

The journey of a novel chemical entity from a promising hit to a validated lead compound is paved with rigorous scientific scrutiny. A critical phase in this process is the cross-validation of its biological activity across multiple, well-characterized cellular contexts. This guide focuses on the experimental framework for cross-validating the hypothesized activity of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (MNSP) , a synthetic piperazine derivative. While many piperazine-containing compounds have demonstrated pharmacological potential, including anticancer effects[1][2][3][4][5], the specific mechanism of action for MNSP remains to be elucidated.

Based on structural similarities to known kinase inhibitors and the frequent dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway in cancer[6][7][8], we will proceed with the hypothesis that MNSP acts as an inhibitor of this critical pathway. This guide will provide a comprehensive, step-by-step approach to test this hypothesis, comparing MNSP's performance against established PI3K and mTOR inhibitors. The overarching goal is to build a robust data package that either substantiates or refutes the compound's putative mechanism, thereby informing its future development trajectory.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Proliferation

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[8][9] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][7][10] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[11][]

Given the complexity and critical role of this pathway, inhibitors have been developed to target various nodes, including PI3K, Akt, and mTOR.[7][13] These inhibitors are broadly classified into pan-PI3K inhibitors, isoform-specific PI3K inhibitors, Akt inhibitors, and mTOR inhibitors (including allosteric inhibitors like rapamycin and its analogs, known as rapalogs, and ATP-competitive mTOR kinase inhibitors).[11][14] Dual PI3K/mTOR inhibitors have also been developed to simultaneously block both kinases, potentially leading to a more profound and sustained pathway inhibition.[6][8]

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits translation (when unphosphorylated)

Caption: Simplified PI3K/Akt/mTOR signaling cascade.

Experimental Design for Cross-Validation

A robust cross-validation strategy necessitates a multi-pronged experimental approach. We will assess the activity of MNSP in a panel of cancer cell lines with known PI3K/Akt/mTOR pathway status and compare its effects with well-characterized inhibitors.

Selection of Cell Lines

The choice of cell lines is critical for a meaningful interpretation of the results. We recommend a panel that includes:

  • Cell lines with known PIK3CA mutations: (e.g., MCF-7, T-47D - breast cancer). These cells exhibit constitutive activation of the PI3K pathway.[4]

  • Cell lines with PTEN loss: (e.g., U87-MG - glioblastoma, PC-3 - prostate cancer). Loss of the tumor suppressor PTEN, a negative regulator of PI3K signaling, leads to pathway hyperactivation.

  • Cell lines with wild-type PI3K/PTEN status: (e.g., HCT-116 - colon cancer).[5] These cells can serve as a baseline for pathway activation.

  • A non-cancerous cell line: (e.g., CHO - Chinese hamster ovary cells) to assess potential cytotoxicity towards normal cells.[4]

Selection of Comparator Compounds

To benchmark the activity of MNSP, it is essential to include reference compounds with well-defined mechanisms of action. Recommended comparators include:

  • A pan-PI3K inhibitor: (e.g., GDC-0941)

  • A dual PI3K/mTOR inhibitor: (e.g., GDC-0980 (Apitolisib))[8]

  • An mTORC1 inhibitor (rapalog): (e.g., Everolimus)

  • An ATP-competitive mTOR inhibitor: (e.g., Torin-1)[11]

Experimental Protocols

Part 1: Assessing Cellular Viability and Proliferation

The initial step is to determine the effect of MNSP on the viability and proliferation of the selected cell lines.

This assay quantifies ATP, an indicator of metabolically active cells.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of MNSP and the comparator compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add CellTiter-Glo® reagent directly to each well.[16]

  • Signal Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Table 1: Hypothetical IC50 Values (µM) of MNSP and Comparator Compounds across Different Cell Lines

Cell LinePI3K/PTEN StatusMNSPGDC-0941 (PI3K)GDC-0980 (PI3K/mTOR)Everolimus (mTORC1)
MCF-7 PIK3CA mutant1.50.80.55.2
T-47D PIK3CA mutant2.11.20.76.8
U87-MG PTEN null1.81.00.64.5
PC-3 PTEN null2.51.50.98.1
HCT-116 Wild-type8.55.33.115.7
CHO Non-cancerous>50>50>50>50

Interpretation of Hypothetical Data: The lower IC50 values of MNSP in cell lines with an activated PI3K/Akt/mTOR pathway (MCF-7, T-47D, U87-MG, PC-3) compared to the wild-type cell line (HCT-116) would suggest a potential on-target effect. The high IC50 value in the non-cancerous CHO cell line would indicate a favorable selectivity profile.

Part 2: Target Engagement and Downstream Signaling Analysis

To directly investigate the effect of MNSP on the PI3K/Akt/mTOR pathway, we will perform Western blot analysis to assess the phosphorylation status of key pathway components.

This technique allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation.[17][18]

Protocol:

  • Cell Lysis: Treat cells with MNSP or comparator compounds for a defined period (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19][20]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).[19] Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

Diagram of the Western Blot Workflow

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Denaturation Denaturation Protein_Quant->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Caption: Key steps in the Western blot protocol.

Interpretation of Expected Results: If MNSP inhibits the PI3K/Akt/mTOR pathway, we would expect to see a dose-dependent decrease in the phosphorylation of Akt, S6K, and 4E-BP1, without a significant change in the total protein levels of these signaling molecules. The pattern of inhibition (e.g., affecting both Akt and mTORC1 readouts) can provide clues as to whether MNSP is a PI3K, mTOR, or dual inhibitor.

Part 3: In Vitro Kinase Assay

To determine if MNSP directly inhibits the enzymatic activity of PI3K and/or mTOR, an in vitro kinase assay is essential.[21]

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.[22][23][24][25]

Protocol:

  • Reaction Setup: In a multi-well plate, combine the purified recombinant PI3K and/or mTOR kinase, the specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of MNSP or a known inhibitor.

  • Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

  • Detection: Quantify the amount of phosphorylated product or the amount of ATP consumed. This can be done using various methods, including radioactivity-based assays or non-radioactive methods like fluorescence polarization or luminescence-based assays.[21]

  • Data Analysis: Calculate the IC50 value of MNSP for each kinase.

Table 2: Hypothetical IC50 Values (nM) from In Vitro Kinase Assays

Kinase TargetMNSPGDC-0941 (PI3K)GDC-0980 (PI3K/mTOR)Torin-1 (mTOR)
PI3Kα 150510>10,000
mTOR 25>10,000152

Interpretation of Hypothetical Data: The low nanomolar IC50 values against both PI3Kα and mTOR would strongly suggest that MNSP is a dual PI3K/mTOR inhibitor. This would be consistent with the cellular data showing inhibition of both Akt and mTORC1 signaling.

Synthesizing the Evidence: Building a Coherent Narrative

The power of this cross-validation approach lies in the integration of data from multiple, orthogonal assays. A consistent story emerging from the cell viability, Western blotting, and in vitro kinase assays would provide a high degree of confidence in the proposed mechanism of action. For instance, if MNSP demonstrates potent and selective killing of cancer cells with an activated PI3K/Akt/mTOR pathway, inhibits the phosphorylation of key downstream effectors, and directly inhibits the enzymatic activity of both PI3K and mTOR in biochemical assays, a strong case can be made for its classification as a dual PI3K/mTOR inhibitor.

Conversely, discrepancies in the data would necessitate further investigation. For example, if MNSP shows potent anti-proliferative activity but does not inhibit PI3K or mTOR in vitro, it would suggest an alternative mechanism of action that warrants exploration.

Conclusion: From Hypothesis to Validated Lead

The experimental framework outlined in this guide provides a rigorous and comprehensive strategy for the cross-validation of this compound activity. By systematically evaluating its effects on cell viability, intracellular signaling, and direct enzyme inhibition in a panel of relevant cell lines and comparing its performance to established inhibitors, researchers can generate the critical data needed to confidently define its mechanism of action. This methodical approach is fundamental to the principles of scientific integrity and is an indispensable step in the challenging yet rewarding process of translating a novel chemical entity into a potential therapeutic.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
  • In vitro kinase assay. Protocols.io.
  • mTOR inhibitors - Wikipedia. Wikipedia.
  • Western blot for phosphoryl
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH.
  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. Bio-Rad.
  • mTOR Inhibitors and mTOR Signaling P
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate.
  • mTOR inhibitors - Grokipedia. Grokipedia.
  • New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed.
  • Tips for detecting phosphoproteins by western blot | Proteintech Group. Proteintech.
  • mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key. Oncohema Key.
  • Full article: Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023) - Taylor & Francis. Taylor & Francis Online.
  • In vitro NLK Kinase Assay - PMC - NIH.
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne. Bio-Techne.
  • List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com. Drugs.com.
  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed.
  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. BellBrook Labs.
  • In vitro kinase assay - Bio-protocol. Bio-protocol.
  • In Vitro Kinase Assays - Revvity. Revvity.
  • Are You Choosing the Right Cell Viability Assay? - Visikol. Visikol.
  • Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. Reaction Biology.
  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? | ResearchGate.
  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corpor
  • 1-Methyl-4-(4-nitrophenyl)piperazine|CAS 16155-03-6 - Benchchem. Benchchem.
  • Buy 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine - Smolecule. Smolecule.
  • Piperazine - Wikipedia. Wikipedia.
  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - ResearchGate.
  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC - PubMed Central.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. MDPI.
  • Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed.
  • What is the mechanism of Piperazine? - Patsnap Synapse.
  • 3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole | Benchchem. Benchchem.
  • This compound - ChemicalBook. ChemicalBook.
  • 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem. PubChem.
  • 1-((4-methylphenyl)sulfonyl)-4-(4-nitrophenyl)piperazine - Sigma-Aldrich. Sigma-Aldrich.
  • 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine - PubChem. PubChem.

Sources

A Strategic Guide to Kinase Inhibition: Evaluating Alternatives to Novel Scaffolds like 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in kinase drug discovery, the journey from a novel chemical scaffold to a validated inhibitor is both an art and a science. A compound such as 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, with its nitrophenylpiperazine core, represents a starting point ripe with potential, as this and similar structures are recurrent motifs in kinase inhibitor design.[1][2] However, without a defined biological target or inhibitory profile, it stands as an uncharted territory. This guide provides a strategic framework for researchers, scientists, and drug development professionals to evaluate such novel compounds by comparing them against established classes of kinase inhibitors. We will explore the mechanistic and practical differences between the major modalities of kinase inhibition, supported by experimental data and detailed protocols, to empower you to make informed decisions in your kinase inhibitor programs.

The Kinase Inhibitor Landscape: More Than One Way to Block a Signal

Protein kinases, as central regulators of cellular signaling, are a major class of drug targets.[3] The primary goal of a kinase inhibitor is to block the phosphotransfer reaction that propagates downstream signaling. The way in which an inhibitor achieves this blockade has profound implications for its potency, selectivity, and therapeutic potential. The main strategies for kinase inhibition can be broadly categorized as ATP-competitive, allosteric, and covalent inhibition.

The PI3K/Akt/mTOR Pathway: A Common Target for Kinase Inhibitors

To provide a relevant biological context, we will often refer to the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer and other diseases.[4][5] Understanding how different inhibitors interact with kinases in this pathway can provide a clear picture of their distinct mechanisms and effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (T308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Targets (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) (Full Activation) mTORC1->Downstream PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway.

A Head-to-Head Comparison of Kinase Inhibitor Modalities

The choice of inhibitor modality is a critical strategic decision in any drug discovery program. Below, we compare the key characteristics of ATP-competitive, allosteric, and covalent inhibitors.

FeatureATP-Competitive InhibitorsAllosteric InhibitorsCovalent Inhibitors
Binding Site ATP-binding pocketSite distinct from the ATP-binding pocketTypically the ATP-binding pocket, targeting a nearby nucleophilic residue
Mechanism Directly compete with ATP for binding, preventing phosphotransfer.[3][6][7]Induce a conformational change that inactivates the kinase.[3][8][9]Form a stable, covalent bond with the kinase, leading to irreversible or long-lasting inhibition.[3][10][11][12]
Selectivity Can be challenging due to the conserved nature of the ATP-binding site across the kinome.Generally higher, as allosteric sites are more diverse than the ATP-binding pocket.[13]Can be very high if the targeted nucleophilic residue (e.g., cysteine) is not widely conserved.[12]
Potency Can be very high (nM to pM range).Potency can vary widely.Often highly potent due to the irreversible nature of the interaction.
Resistance Point mutations in the ATP-binding pocket can reduce inhibitor binding.Mutations in the allosteric site or conformational changes can lead to resistance.Mutation of the targeted nucleophilic residue can confer resistance.
Examples Imatinib (Gleevec®), Gefitinib (Iressa®)Trametinib (Mekinist®), GNF-2Ibrutinib (Imbruvica®), Osimertinib (Tagrisso®)

This table presents a generalized comparison. The properties of individual inhibitors can vary.

Experimental Workflows for Characterizing Novel Kinase Inhibitors

To determine the inhibitory profile of a novel compound like this compound, a systematic experimental approach is required. This typically involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assay

The first step is to determine if the compound directly inhibits the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that measures ATP consumption.

In_Vitro_Kinase_Assay cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection Compound Test Compound (e.g., 1-Methyl-4-... -piperazine) Kinase Purified Kinase Compound->Kinase Pre-incubation Reaction Kinase Reaction (Phosphorylation) Kinase->Reaction Substrate_ATP Substrate + ATP Substrate_ATP->Reaction Detection_Reagent ADP-Glo™ Reagent (Converts ADP to ATP) Reaction->Detection_Reagent Luminescence Measure Luminescence (Signal inversely proportional to kinase activity) Detection_Reagent->Luminescence

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol for In Vitro Kinase Assay (Luminescence-based):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the purified kinase, substrate, and ATP to their final concentrations in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[14]

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the purified kinase solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow for compound-kinase binding.

  • Initiate Kinase Reaction:

    • Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[14]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

Cellular Kinase Inhibition Assay

After confirming direct enzyme inhibition, the next crucial step is to assess the compound's activity in a cellular context. This determines if the compound can cross the cell membrane and inhibit the target kinase in its native environment.

Step-by-Step Protocol for Cellular Phosphorylation Assay (Western Blot):

  • Cell Culture and Treatment:

    • Culture cells known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with a PIK3CA mutation).

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Akt Ser473).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate to normalize for protein loading.

    • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different compound concentrations.

Mechanisms of Action: A Deeper Dive

Understanding the precise mechanism of action is paramount for optimizing a lead compound. Here's a closer look at the different inhibitor types.

ATP-Competitive Inhibition

These inhibitors bind to the highly conserved ATP-binding pocket of the kinase. While this can lead to broad-spectrum inhibitors, subtle differences in the pocket can be exploited to achieve selectivity.

ATP_Competitive_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition Kinase_Active Kinase (Active Site) ATP Substrate Substrate Kinase_Active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Kinase_Inhibited Kinase (Active Site) ATP-Competitive Inhibitor Kinase_Inhibited->Substrate No Phosphorylation

Caption: Mechanism of ATP-competitive inhibition.

Allosteric Inhibition

Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. This binding event induces a conformational change that renders the kinase inactive.[9]

Allosteric_Inhibition Kinase_Allosteric Kinase (Active Site) Allosteric Site Allosteric_Inhibitor Allosteric Inhibitor Kinase_Allosteric:f1->Allosteric_Inhibitor Binding Kinase_Inactive Kinase (Inactive Conformation) Allosteric_Inhibitor->Kinase_Inactive Induces Conformational Change Covalent_Inhibition Kinase_Covalent Kinase (Active Site) Nucleophilic Residue (e.g., Cysteine) Covalent_Inhibitor Covalent Inhibitor (with electrophilic warhead) Kinase_Covalent:f1->Covalent_Inhibitor Covalent Bond Formation Kinase_Irreversibly_Inhibited Kinase-Inhibitor Covalent Complex

Caption: Mechanism of covalent inhibition.

Conclusion: A Path Forward for Novel Inhibitors

For a novel compound like this compound, the path to becoming a valuable research tool or therapeutic lead requires a systematic and well-informed approach to characterization. By understanding the different modalities of kinase inhibition and employing robust experimental workflows, researchers can effectively profile their compounds and benchmark them against established alternatives. The choice of an ATP-competitive, allosteric, or covalent inhibition strategy will depend on the specific research goals, the nature of the target kinase, and the desired selectivity profile. This guide provides the foundational knowledge and practical protocols to navigate these choices and unlock the full potential of novel kinase inhibitor scaffolds.

References

  • Cha, Z., et al. (2006). v-Src-dependent down-regulation of the Ste20-like kinase SLK by casein kinase II. Journal of Biological Chemistry, 281(38), 28193-9.
  • Carnero, A., Blanco-Aparicio, C., Renner, O., Link, W., & Leal, J. F. (2008). The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Current Cancer Drug Targets, 8(3), 187–98.
  • Hers, I., Vincent, E. E., & Tavaré, J. M. (2011). Akt signalling in health and disease. Cellular Signalling, 23(10), 1515–27.
  • Protein Kinase Inhibitor. (2026, January 19). Massive Bio.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • Allosteric regulation and inhibition of protein kinases. (n.d.). PMC - NIH.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • Covalent inhibitors. (n.d.). Kinase Logistics Europe.
  • Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. (2021, January 21). Journal of Medicinal Chemistry.
  • CHAPTER 4: Covalent Inhibition of Kinases. (2018, November 6). The Royal Society of Chemistry.
  • Allosteric regul
  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022, July 29). PubMed Central.
  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (n.d.). PMC.
  • Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. (2024, October 11). PMC.
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025, June 25). [Source not specified].
  • In vitro kinase assay. (2022, September 1). Bio-protocol.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • PI3K / Akt Signaling. (n.d.). [Source not specified].
  • Advances in reversible covalent kinase inhibitors. (n.d.). PMC - NIH.
  • Targeted covalent inhibitors. (n.d.). Wikipedia.
  • Orthosteric and allosteric modulation of human kinases: A mechanistic view. (2020, March 1). IMR Press.
  • PI3K-Akt signaling p
  • PI3K-AKT Signaling Pathway. (n.d.).
  • Spotlight: Cell-based kinase assay form
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • SLK Kinase Assay. (n.d.).
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (n.d.). PubMed.
  • Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. (n.d.). PubMed.
  • Quantitative structure-activity relationships (QSAR): studies of inhibitors of tyrosine kinase. (2003, September). European Journal of Pharmaceutical Sciences, 20(1), 63-71.
  • Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrable Antiprion Compounds. (2013, March 25). PubMed Central.
  • Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.).
  • This compound. (n.d.). ChemicalBook.
  • 1-Methyl-4-(4-nitrophenyl)piperazine|CAS 16155-03-6. (n.d.). Benchchem.
  • 1-Methyl-4-(4-nitrophenyl)piperazine. (n.d.). PubChem.
  • 1-((4-methylphenyl)sulfonyl)-4-(4-nitrophenyl)piperazine. (n.d.). Sigma-Aldrich.
  • 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. (n.d.). PubChem.

Sources

Benchmarking 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine: A Proposed Experimental Guide for Evaluating Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer treatment is in a constant state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. The piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2][3] Similarly, sulfonamides are a well-established class of compounds with diverse pharmacological applications, including anticancer activity, by targeting various pathways involved in tumor progression.[4][5][6][7] The novel compound, 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, which combines both a piperazine and a nitro-benzenesulfonyl moiety, presents an intriguing candidate for investigation as a potential anticancer agent.

This guide provides a comprehensive experimental framework for the initial preclinical evaluation of this compound. As there is currently a lack of published data on the anticancer activity of this specific molecule, we propose a systematic approach to benchmark its performance against well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind the proposed experimental design.

Understanding the Benchmarks: Mechanisms of Action

A robust benchmarking study requires comparison against standards with well-understood mechanisms of action. The selected benchmark drugs—Doxorubicin, Cisplatin, and Paclitaxel—represent different classes of cytotoxic agents, providing a broad basis for comparison.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug, Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[8][9][10][11][12] This distortion of the DNA structure interferes with replication and transcription, triggering cell cycle arrest and apoptosis.[8][9][10][11][12]

  • Paclitaxel: A taxane, Paclitaxel stabilizes microtubules by preventing their depolymerization.[13][14][][16] This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis.[13][14][][16]

Proposed Experimental Workflow for Benchmarking

The following workflow is designed to systematically evaluate the anticancer potential of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Molecular Pathway Analysis cluster_3 Phase 4: Comparative Analysis start Compound Synthesis & Characterization cell_lines Selection of Cancer Cell Lines (MCF-7, A549, HCT116) start->cell_lines mtt_assay MTT Assay for Cell Viability (Determine IC50 values) cell_lines->mtt_assay apoptosis_assay Annexin V-FITC/PI Apoptosis Assay mtt_assay->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mtt_assay->cell_cycle western_blot Western Blot Analysis (Caspase-3, Bcl-2, Bax) apoptosis_assay->western_blot cell_cycle->western_blot data_analysis Data Interpretation & Comparative Analysis western_blot->data_analysis

Caption: Proposed experimental workflow for benchmarking this compound.

Detailed Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines representing different tumor types is proposed for the initial screening to assess the breadth of the compound's activity.

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HCT116: Human colon carcinoma.

All cell lines should be maintained in their respective recommended culture media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[17][18][19][20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compoundExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
CisplatinExperimental DataExperimental DataExperimental Data
PaclitaxelExperimental DataExperimental DataExperimental Data
Evaluation of Apoptosis Induction: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[21][22][23]

Protocol:

  • Cell Treatment: Treat cells with the test compound and benchmarks at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Data Presentation:

Treatment (IC50)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlExperimental DataExperimental DataExperimental Data
This compoundExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
Cell Cycle Analysis

This analysis determines the effect of the compound on cell cycle progression using propidium iodide staining and flow cytometry.[24][25][26][27]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[24]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[25]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]

Data Presentation:

Treatment (IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlExperimental DataExperimental DataExperimental Data
This compoundExperimental DataExperimental DataExperimental Data
Paclitaxel (as G2/M arrest control)Experimental DataExperimental DataExperimental Data
Molecular Mechanism Investigation: Western Blotting

Western blotting will be used to analyze the expression levels of key proteins involved in the apoptotic pathway to elucidate the compound's mechanism of action.[28][29][30]

G cluster_0 Apoptotic Signaling compound This compound bcl2_family Bcl-2 Family Proteins (Bcl-2, Bax) compound->bcl2_family Modulates Expression? caspase_cascade Caspase Cascade bcl2_family->caspase_cascade caspase3 Caspase-3 Activation (Cleavage) caspase_cascade->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Investigating the apoptotic pathway via Western Blotting.

Protocol:

  • Protein Extraction: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C.[31] The following primary antibodies are recommended:

    • Cleaved Caspase-3 (to detect apoptosis execution)[32][33][34][35]

    • Bcl-2 (anti-apoptotic protein)[31][36][37][38]

    • Bax (pro-apoptotic protein)[38]

    • β-actin (as a loading control)

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[36]

Data Interpretation: An increase in the levels of cleaved Caspase-3 and Bax, coupled with a decrease in Bcl-2, would strongly suggest the induction of apoptosis through the intrinsic pathway.

Conclusion and Future Directions

This guide outlines a foundational suite of experiments to systematically benchmark the anticancer potential of this compound. The data generated from these studies will provide a clear indication of the compound's cytotoxicity, its ability to induce apoptosis, and its effect on the cell cycle, all in direct comparison to established anticancer drugs.

Positive and potent results from this initial screening would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines, such as the NCI-60 panel.

  • In-depth mechanistic studies to identify the specific molecular targets.

  • In vivo studies using animal models to evaluate efficacy and toxicity.

By following a logical and rigorous experimental plan, the therapeutic potential of novel compounds like this compound can be thoroughly and efficiently evaluated, paving the way for the development of next-generation cancer therapies.

References

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681. [Link]

  • Boros, B., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6537. [Link]

  • Ghorab, M. M., et al. (2023). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie, e2300244. [Link]

  • Western blot analysis for caspase-3 activation. (A) Whole-cell lysates... - ResearchGate. (n.d.). Retrieved from [Link]

  • Abdel-Gawad, N. M., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC. (n.d.). Retrieved from [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • How Taxol/paclitaxel kills cancer cells - Molecular Biology of the Cell (MBoC). (2017, October 13). Retrieved from [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. (n.d.). Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from a university flow cytometry core facility webpage.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? - ResearchGate. (2021, June 4). Retrieved from [Link]

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual - Dojindo. (2018, December 21). Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.). Retrieved from a university flow cytometry core facility webpage.
  • Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. (n.d.). Retrieved from [Link]

  • Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI. (n.d.). Retrieved from [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - MDPI. (n.d.). Retrieved from [Link]

  • Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation - Elabscience. (n.d.). Retrieved from [Link]

  • What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Cisplatin - Wikipedia. (n.d.). Retrieved from [Link]

  • Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners - EdSpace. (n.d.).
  • Apoptosis - Abcam. (n.d.).
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC - NIH. (2017, August 20). Retrieved from [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2021, September 8).
  • Paclitaxel - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Cisplatin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Cell cycle analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current medicinal chemistry, 9(5), 551-569. [Link]

  • Western Blot for active Caspase 3 (17 kda)? | ResearchGate. (2026, January 3). Retrieved from [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes | Circulation Research. (n.d.). Retrieved from [Link]

Sources

Navigating the Sirtuin Landscape: A Comparative Guide to Confirming the Molecular Target of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a novel compound to a well-defined molecular target is both exhilarating and fraught with challenges. The compound 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, hereafter referred to as MNS, presents such a case. Its structural motifs, particularly the nitrobenzenesulfonyl and methylpiperazine moieties, are reminiscent of scaffolds known to interact with various enzymatic targets. This guide provides a comprehensive framework for researchers to investigate the hypothesis that MNS acts as a sirtuin inhibitor. We will objectively compare MNS to established sirtuin modulators and provide the experimental blueprint necessary to validate its molecular target and characterize its activity profile.

The Sirtuin Family: Key Regulators of Cellular Homeostasis

Sirtuins are a family of seven (SIRT1-7) NAD+-dependent protein deacylases that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and stress responses.[1][2] Their involvement in aging and various pathologies, such as cancer, neurodegenerative disorders, and metabolic diseases, has made them attractive therapeutic targets.[3][4] The distinct subcellular localizations and substrate specificities of the seven sirtuin isoforms offer opportunities for the development of highly selective modulators.[1]

The hypothesis that MNS may target sirtuins is rooted in the known activity of structurally related compounds. For instance, the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as selective SIRT6 inhibitors highlights the potential for the methylpiperazine and nitro-aromatic scaffold to interact with the sirtuin active site.[5] This guide will therefore proceed with the working hypothesis that MNS is a sirtuin inhibitor and will outline the necessary steps to confirm this and compare its efficacy to known inhibitors.

Comparative Analysis: MNS vs. Established Sirtuin Inhibitors

To ascertain the potential of MNS as a novel sirtuin inhibitor, its performance must be benchmarked against well-characterized alternatives. The choice of comparators should span different selectivity profiles to provide a comprehensive understanding of MNS's potential specificity.

CompoundPrimary Target(s)Reported IC50Mechanism of ActionKey Features
EX-527 (Selisistat) SIRT1~98 nMUncompetitive with respect to NAD+High selectivity for SIRT1 over SIRT2/3.[6][7]
Cambinol SIRT1/SIRT2~56 µM (SIRT1), ~59 µM (SIRT2)Substrate-competitiveDual inhibitor, serves as a non-selective control.
AGK2 SIRT2~3.5 µMNAD+ competitiveSelective for SIRT2 over SIRT1 and SIRT3.[8]
This compound (MNS) Hypothesized: Sirtuins To be determined To be determined Potential for novel selectivity profile.

Experimental Workflows for Target Validation and Characterization

A rigorous and multi-faceted experimental approach is essential to first confirm that MNS interacts with sirtuins and then to characterize the nature of this interaction. The following workflows provide a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Cellular Target Engagement a In vitro Sirtuin Activity Assay (Fluorogenic) b Determine IC50 for MNS against SIRT1-7 a->b c Compare IC50 values across all sirtuin isoforms b->c d Benchmark against EX-527, Cambinol, and AGK2 c->d e Kinetic analysis (e.g., Michaelis-Menten) d->e f Determine mode of inhibition (competitive, non-competitive, etc.) e->f g Western blot for downstream sirtuin targets f->g h Confirm on-target effects in a cellular context g->h

Caption: A four-phase experimental workflow for the validation and characterization of MNS as a sirtuin inhibitor.

Detailed Experimental Protocols

1. In Vitro Sirtuin Activity Assay (Fluorogenic)

This initial screen will determine if MNS has a direct inhibitory effect on the enzymatic activity of the seven human sirtuins. A fluorogenic assay is a robust and high-throughput method for this purpose.[9]

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorescent reporter group. Upon deacetylation by a sirtuin, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent this deacetylation, resulting in a reduced fluorescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of MNS in DMSO.

    • Reconstitute recombinant human SIRT1-7 enzymes, the fluorogenic substrate, and NAD+ in the appropriate assay buffer.

    • Prepare serial dilutions of MNS and the comparator inhibitors (EX-527, Cambinol, AGK2).

  • Assay Plate Setup:

    • In a 96-well black plate, add the assay buffer to all wells.

    • Add the test compounds (MNS and comparators) at various concentrations to the respective wells. Include a DMSO-only control.

    • Add NAD+ to all wells.

  • Enzyme Reaction:

    • Initiate the reaction by adding the respective recombinant sirtuin enzyme (SIRT1-7) to each well.

    • Add the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development and Detection:

    • Stop the enzymatic reaction by adding the developing solution.

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the percentage of inhibition against the log concentration of the inhibitor.

    • Calculate the IC50 value for each compound against each sirtuin isoform using a non-linear regression analysis.

2. Mechanism of Action: Kinetic Analysis

Understanding how MNS inhibits sirtuin activity is crucial for its development as a research tool or therapeutic. Kinetic studies can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or NAD+.

Principle: By measuring the initial reaction rates at varying concentrations of both the substrate and the inhibitor, the mode of inhibition can be determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Step-by-Step Protocol:

  • Assay Setup:

    • Perform the sirtuin activity assay as described above.

    • For substrate competition analysis, use a fixed concentration of MNS and vary the concentration of the acetylated peptide substrate.

    • For NAD+ competition analysis, use a fixed concentration of MNS and vary the concentration of NAD+.

  • Data Collection:

    • Measure the initial reaction velocity (rate of fluorescence increase) for each condition.

  • Data Analysis:

    • Plot the initial velocity against the substrate concentration to generate Michaelis-Menten curves.

    • Create Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to visualize the mode of inhibition.

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

3. Cellular Target Engagement: Western Blotting

To confirm that MNS engages its target in a cellular context, the acetylation status of known downstream substrates of the inhibited sirtuin isoform can be assessed. For example, if MNS is found to be a potent SIRT1 inhibitor, the acetylation of p53, a well-established SIRT1 substrate, can be monitored.

Principle: Cells are treated with MNS, and the total protein is extracted. Western blotting is then used to detect the levels of acetylated and total protein of the target substrate. An increase in the acetylated form of the substrate would indicate inhibition of the corresponding sirtuin.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, HeLa).

    • Treat the cells with varying concentrations of MNS for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the acetylated form of the target substrate (e.g., acetyl-p53) and the total protein (e.g., total p53).

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the level of the acetylated protein to the total protein.

Interpreting the Comparative Data

The collective data from these experiments will provide a comprehensive profile of MNS.

  • Potency and Selectivity: The IC50 values will reveal the potency of MNS against each sirtuin isoform. Comparing these values will establish its selectivity profile. For example, a significantly lower IC50 for SIRT1 compared to SIRT2-7 would classify MNS as a selective SIRT1 inhibitor.

  • Mechanism of Action: The kinetic analysis will provide insights into how MNS interacts with the sirtuin enzyme, which is critical for structure-activity relationship (SAR) studies and future optimization.

  • Cellular Activity: Confirmation of on-target effects in a cellular model is a crucial validation step, bridging the gap between in vitro enzymatic activity and biological function.

G MNS MNS Sirtuin Sirtuin Enzyme MNS->Sirtuin Inhibits Deacetylated_Substrate Deacetylated Substrate Sirtuin->Deacetylated_Substrate Deacetylates Nicotinamide Nicotinamide Sirtuin->Nicotinamide Acetylated_Substrate Acetylated Substrate Acetylated_Substrate->Sirtuin NAD NAD+ NAD->Sirtuin

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe handling and disposal of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine (CAS No. 223785-97-5). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and maintains environmental compliance. This guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering your team to handle chemical waste with confidence and scientific integrity.

Hazard Profile and Risk Assessment: An Analysis of Structural Moieties

  • Piperazine Moiety : Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] They may also cause sensitization by inhalation and skin contact.[1] Therefore, this compound must be handled as a potential corrosive and skin sensitizer.

  • 4-Nitrobenzenesulfonyl Moiety : Sulfonyl halides, such as the related 4-nitrobenzenesulfonyl chloride, are classified as corrosive substances that react with moisture.[4][5][6] They can cause severe skin burns and eye damage.[6][7] The nitro group suggests that combustion may produce toxic nitrogen oxides (NOx).[5][8]

Pre-Disposal Safety: Your First Line of Defense

Before handling the chemical for disposal, the following personal protective equipment (PPE) and handling protocols are mandatory. This is a self-validating system: proper protection prevents exposure, and the absence of exposure-related incidents validates the protocol.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of the solid or solutions, which are expected to be corrosive and cause serious eye damage.[7][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. The piperazine and sulfonyl moieties are known skin irritants and corrosives.[2][4]
Body Protection A lab coat and, if handling large quantities, a chemical-resistant apron.Protects against contamination of personal clothing and skin.[1][10]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of any dust or aerosols.[2][7]
Handling and Storage of Waste
  • Ventilation : Always handle this compound and its waste within a certified chemical fume hood to control exposure.[2]

  • Segregation : Store waste containers away from incompatible materials, particularly strong acids, and oxidizing agents.[1][9][10]

  • Labeling : Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" with the full chemical name.

Spill Management Protocol

Accidents can happen. A swift, correct response is critical to mitigating risk.

Minor Spills (Small quantity in a contained area)
  • Evacuate : Alert personnel in the immediate area.

  • Protect : Ensure you are wearing the full PPE described in Section 2.

  • Contain : Gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.[8][11][12] Avoid generating dust.[1]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.[2] All cleaning materials must be disposed of as hazardous waste.

  • Report : Inform your laboratory supervisor and Environmental Health & Safety (EHS) department.

Major Spills (Large quantity or outside of a fume hood)
  • Evacuate : Immediately evacuate the area and alert all nearby personnel.

  • Alert : Contact your institution's emergency responders and EHS department, providing the location and nature of the hazard.[1]

  • Secure : Prevent entry into the affected area.

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Professional Cleanup : Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency personnel.[11]

Step-by-Step Disposal Protocol

The guiding principle is that this compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [10][13]

Step 1: Waste Segregation and Collection
  • Solid Waste : Place any residue of the compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) directly into a designated, robust, and sealable hazardous waste container. This container should be clearly labeled with "Hazardous Waste" and the chemical's full name.[2]

  • Liquid Waste : If the compound is in solution, collect it in a designated, compatible, and clearly labeled hazardous liquid waste container.

  • Prevent Mixing : Do not mix this waste with other waste streams, especially acids or strong oxidizers, to prevent potentially violent reactions.[1][14]

Step 2: Decontamination of Non-Disposable Equipment
  • Initial Rinse : Rinse any glassware or equipment that came into contact with the chemical with a suitable solvent (e.g., ethanol or isopropanol) to dissolve the residue.

  • Collect Rinsate : This initial rinsate is contaminated and must be collected as hazardous liquid waste.[13]

  • Thorough Cleaning : After the initial solvent rinse, wash the equipment with soap and water.

  • Empty Containers : The original product container must be treated as hazardous waste.[12] If local regulations permit, it may be possible to decontaminate it by triple-rinsing with a suitable solvent, collecting all rinsate as hazardous waste.[13] The defaced, rinsed container can then be disposed of as regular waste, but this procedure must be verified with your institution's EHS department.

Step 3: Final Disposal
  • Secure Container : Ensure the hazardous waste container is tightly sealed, clean on the outside, and properly labeled.

  • Storage : Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.[14]

  • Professional Disposal : Arrange for a licensed hazardous waste disposal company to collect the waste.[8][12] Your institution's EHS department will manage this process. Maintain all necessary documentation, such as waste manifests, for regulatory compliance.

Emergency Exposure Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact : Immediately flush the affected area with large amounts of water for at least 15-30 minutes, and use a safety shower if available.[1][11] Remove all contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][15]

Visual Workflow and Data Summary

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_process Handling & Segregation cluster_final Final Disposition cluster_spill Contingency start Identify Waste for Disposal assess Assess Hazards (Piperazine + Nitrobenzenesulfonyl Moieties) start->assess ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe spill Spill Occurs ppe->spill collect Collect Waste in Designated Container segregate Segregate from Incompatible Wastes (Acids, Oxidizers) collect->segregate labeling Label Container: 'Hazardous Waste' + Chemical Name segregate->labeling decon Decontaminate Labware (Collect Rinsate as Hazardous Waste) labeling->decon storage Store Sealed Container in Designated Waste Area decon->storage contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor storage->contact_ehs end Disposal Complete contact_ehs->end spill->collect No spill_protocol Follow Spill Management Protocol (Contain, Collect, Decontaminate) spill->spill_protocol Yes spill_protocol->collect

Caption: Logical workflow for the safe disposal of this compound.

References

  • Piperazine - HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Safety and Handling of 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4) . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL . École Polytechnique Fédérale de Lausanne. [Link]

  • 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine - PubChem . National Institutes of Health. [Link]

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare . EDQM. [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem . National Institutes of Health. [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-) . Unknown Source. [Link]

  • 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826 - PubChem . National Institutes of Health. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses . Organic Syntheses. [Link]

  • DECONTAMINATION AND CLEANING - ASHP Publications . American Society of Health-System Pharmacists. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich . ETH Zürich. [Link]

  • 1-[(4-Nitrophenyl)sulfonyl]piperazine | C10H13N3O4S | CID 2410357 - PubChem . National Institutes of Health. [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem . National Institutes of Health. [Link]

  • (PDF) In Vitro Evaluation of Decontamination Efficacy of Cleaning Solutions on Stainless Steel and Glass Surfaces Contaminated by 10 Antineoplastic Agents. ResearchGate. [Link]

  • 1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide | C19H26F3N3O4S | CID 24856362 - PubChem . National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Structurally-Informed Perspective

Understanding the "why" behind PPE selection is as crucial as the "what." The chemical structure of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine suggests a combination of hazards inherent to its constituent parts. The piperazine and 1-methylpiperazine components are known to be skin and eye irritants, with the potential to cause severe burns and allergic skin reactions.[1] The 4-nitrobenzenesulfonyl chloride, a related precursor, is corrosive and can cause severe skin burns and eye damage.[2] Therefore, it is prudent to treat this compound as a substance that is likely to be corrosive or irritating to the skin and eyes, and a potential skin sensitizer.[3]

Furthermore, compounds containing nitroaromatic groups can have toxicological implications. While specific data for this compound is unavailable, it is best practice to minimize all routes of exposure, including inhalation and dermal contact.

Core Personal Protective Equipment (PPE) Requirements

Based on the potential hazards, a comprehensive PPE ensemble is mandatory for all procedures involving this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause severe eye damage.[2][4]
Hands Nitrile or neoprene chemical-resistant glovesTo prevent skin contact, which may cause irritation, burns, or sensitization.[4][5] Double gloving is recommended for extended handling.
Body Chemical-resistant lab coat or coverallsTo protect the skin from accidental spills and contamination.[4][6]
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo prevent inhalation of any dusts, aerosols, or vapors that may be generated, especially when handling the solid compound or preparing solutions.[2][7]
Feet Closed-toe, chemical-resistant shoesTo protect feet from spills.

Operational Plan: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Coveralls: Put on the lab coat or coveralls, ensuring complete coverage.

  • Respirator: Perform a seal check to ensure the respirator fits properly.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: If double-gloved, remove the outer pair of gloves.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it away from the body to contain any contaminants.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Solid Handling SolutionPrep Preparing Solutions Task->SolutionPrep Liquid Handling Reaction Running Reaction / Work-up Task->Reaction Process Scale Analysis Analytical Sampling Task->Analysis Small Scale Transfer PPE_High Full PPE Required: - Chemical Goggles & Face Shield - Chemical-Resistant Gown - Double Nitrile Gloves - NIOSH-Approved Respirator Weighing->PPE_High SolutionPrep->PPE_High Reaction->PPE_High PPE_Standard Standard PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves (Respirator if aerosols possible) Analysis->PPE_Standard caption Figure 1. PPE Selection Workflow

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.